5-Mercaptouracil
Description
Structure
3D Structure
Properties
IUPAC Name |
5-sulfanyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2S/c7-3-2(9)1-5-4(8)6-3/h1,9H,(H2,5,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHCRNZMESVPJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30161259 | |
| Record name | 2,4(1H, 3H)-Pyrimidinedione, 5-mercapto- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30161259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14020-53-2 | |
| Record name | 2,4(1H, 3H)-Pyrimidinedione, 5-mercapto- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014020532 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Mercaptouracil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4926 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4(1H, 3H)-Pyrimidinedione, 5-mercapto- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30161259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Mercaptouracil: Synthesis, Characterization, and Tautomeric Stability
The following guide details the synthesis, characterization, and chemical behavior of 5-Mercaptouracil (5-MU). This document is structured for researchers requiring a reproducible protocol and a mechanistic understanding of the compound's behavior, particularly regarding its tautomeric stability and spectral fingerprint.
Technical Guide | Version 1.0
Executive Summary
5-Mercaptouracil (5-MU) is a pyrimidine derivative distinct from its 2- and 4-thiouracil counterparts. Unlike the latter, which readily adopt thione (
Chemical Basis & Tautomerism
Understanding the tautomeric equilibrium is critical for interpreting spectral data and predicting reactivity.
The Thiol-Thione Dichotomy
In 2- and 4-thiouracils, the thione form is stable because the
Therefore, 5-MU exists almost exclusively as the 5-thiol tautomer in solution and solid state, susceptible to oxidation to form disulfide dimers (5,5'-dithiobisuracil).
Figure 1: Tautomeric equilibrium of 5-Mercaptouracil. The thiol form is thermodynamically favored to preserve ring aromaticity.
Synthesis Protocol: Nucleophilic Displacement
Objective: Synthesis of 5-mercaptouracil from 5-bromouracil via nucleophilic aromatic substitution.
Mechanism: The electron-withdrawing nature of the carbonyl groups at C2 and C4 activates the C5 position for nucleophilic attack, although less strongly than at C2/C4. High temperature and a strong sulfur nucleophile (hydrosulfide anion,
Materials
-
Precursor: 5-Bromouracil (5-BrU) [CAS: 51-20-7]
-
Reagent: Sodium Hydrosulfide (NaSH) hydrate or Thiourea
-
Solvent: Ethylene Glycol (preferred for higher boiling point) or Water (requires autoclave)
-
Workup: Hydrochloric Acid (HCl, 1M), Ethanol
Step-by-Step Protocol
-
Preparation of Reaction Mixture:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 10 mmol (1.91 g) of 5-Bromouracil in 20 mL of Ethylene Glycol .
-
Add 30 mmol (1.68 g) of Sodium Hydrosulfide (NaSH) . Note: Use excess NaSH to prevent disulfide formation and drive the reaction.
-
-
Reaction (Inert Atmosphere Essential):
-
Purge the system with Nitrogen (
) or Argon for 15 minutes. Critical: Oxygen causes rapid oxidation to the disulfide. -
Heat the mixture to 140–150°C for 4–6 hours. The solution will turn yellow/orange.
-
-
Quenching & Precipitation:
-
Cool the reaction mixture to room temperature.
-
Dilute with 20 mL of distilled water .
-
Slowly acidify with 1M HCl to pH ~2-3 while stirring on ice. Evolution of
gas may occur (perform in a fume hood). -
A pale yellow precipitate of 5-mercaptouracil should form.
-
-
Purification:
-
Filter the crude solid.
-
Recrystallize from boiling water or an ethanol/water mixture.
-
Dry under vacuum over
to prevent oxidation.
-
Figure 2: Synthetic pathway via Nucleophilic Aromatic Substitution (
Characterization Matrix
The following data serves as the validation standard for the synthesized product.
Spectroscopic Fingerprint
| Technique | Parameter | Expected Value / Feature | Interpretation |
| Solvent: DMSO- | Ring protons (N1, N3). | ||
| C6 proton. Shifted downfield relative to uracil due to S-substitution. | |||
| Thiol proton. Highly variable; often broad or exchanged with solvent. | |||
| FT-IR | S-H Stretch | 2550 – 2600 cm | Weak band. Diagnostic for thiol tautomer. Absence suggests oxidation to disulfide. |
| C=O Stretch | 1650 – 1720 cm | Strong bands. Confirms retention of uracil carbonyls. | |
| UV-Vis | ~290 – 300 nm | Red-shifted compared to 5-FU (~266 nm) due to sulfur auxochrome. | |
| Mass Spec | ESI-MS (Negative) | m/z 143 [M-H] | Confirms molecular weight (MW: 144.15 g/mol ). |
Purity & Stability Checks
-
Disulfide Contamination: Check for a second set of NMR signals or a mass peak at m/z ~286 (dimer).
-
Melting Point: > 280°C (dec).[1] 5-MU typically decomposes before melting.
-
TLC: Silica gel, Eluent:
(9:1). Stain with Ellman’s reagent (DTNB) for specific thiol detection (yellow spot).
Applications in Drug Development
5-Mercaptouracil serves as a versatile scaffold in medicinal chemistry:
-
Antimetabolite Precursor: Can be S-alkylated to create "masked" antimetabolites that release the active drug upon metabolic processing.
-
Rescue Agent: The nucleophilic thiol group can scavenge electrophilic toxic metabolites (similar to Mesna), potentially reducing the toxicity of alkylating agents.
-
Bioconjugation: The C5-thiol provides a unique attachment point for labeling uracil derivatives without interfering with Watson-Crick base pairing (N3-H) or glycosidic bonding (N1-H).
References
-
Synthesis of Thiolated Uracils
-
5-Bromouracil Reactivity
- Source: Henderson, J. P., et al. (2001). "Bromination of Uracil by the Eosinophil Peroxidase System." Biochemistry, 40(7), 2052–2059. (Details the formation and reactivity of the 5-bromo precursor).
-
URL:
-
Tautomerism of Heterocycles
- Source: Pop, R., et al. (2015). "Theoretical Considerations Regarding the Thione-thiol Tautomerism." Acta Chimica Slovenica, 62, 8–14. (Theoretical framework for thiol stability in 5-membered rings, applicable by analogy to C5-substitution).
-
URL:
-
Spectral Data (General Uracil Derivatives)
- Source: NIST Chemistry WebBook. "5-Mercaptouracil, TMS derivative.
-
URL:
Sources
Comprehensive Physicochemical Profile of 5-Mercaptouracil
[1][2][3]
Executive Summary
5-Mercaptouracil (5-MU), also identified as 5-sulfanyluracil, represents a critical scaffold in the development of antimetabolites and modified nucleotides. Unlike its structural isomers (2-thiouracil and 4-thiouracil), which exist predominantly as thiones, 5-MU is unique in its stability as a C5-thiol . This distinction governs its reactivity, making it highly susceptible to oxidative dimerization while simultaneously offering a reactive handle for site-specific conjugation in nucleic acid chemistry. This guide provides a rigorous analysis of its physicochemical behavior, handling protocols, and spectroscopic signatures.
Molecular Architecture & Electronic Structure
Tautomeric Equilibrium: The Thiol Dominance
The defining feature of 5-MU is its tautomeric preference. In 2- and 4-thiouracils, the thione form (C=S) is thermodynamically favored due to the preservation of the amide-like resonance within the pyrimidine ring. However, at the 5-position, a thione structure would disrupt the C5-C6 double bond essential for the aromatic character of the ring.
-
Dominant Form: 5-Mercapto-2,4(1H,3H)-pyrimidinedione (Thiol form).
-
Minor Form: C5-Thione (High energy, requires loss of aromaticity).
This "enethiol" character renders the sulfur atom significantly more nucleophilic and acidic compared to the thione sulfur in 2-thiouracil.
Electronic Distribution
The electron-withdrawing nature of the uracil core (due to the two carbonyls) stabilizes the thiolate anion, lowering the pKa of the sulfhydryl group significantly compared to aliphatic thiols.
Thermodynamic & Physical Constants
The following parameters are critical for assay development and formulation.
| Property | Value / Description | Context |
| CAS Number | 14020-53-2 | Specific to 5-MU (distinct from 6-mercaptopurine) |
| Molecular Formula | C₄H₄N₂O₂S | MW: 144.15 g/mol |
| pKa (Thiol) | ~5.30 | Highly acidic thiol; exists as thiolate at physiological pH [1] |
| pKa (N-H) | ~9.5 (N3), ~13 (N1) | Typical uracil ionization |
| Solubility (Water) | Low (Neutral pH) | < 1 mg/mL (Predicted); requires pH > 6 for solubility |
| Solubility (Base) | High | Soluble in 0.1 M NaOH or Na₂CO₃ (forms salts) |
| Melting Point | > 300°C (dec.)[1][2][3][4] | Decomposes/polymerizes to disulfide before melting |
| Appearance | Yellowish crystalline powder | Color intensifies upon oxidation |
Chemical Reactivity & Stability
The Oxidation Trap: Disulfide Formation
The most significant handling challenge with 5-MU is its rapid oxidation to 5,5'-dithiobisuracil . This reaction is accelerated in basic solutions (where the thiolate anion is the dominant species) and in the presence of trace metals.
Mechanism: The thiolate anion (
Figure 1: Oxidative pathway of 5-Mercaptouracil. The formation of the disulfide is reversible using reducing agents like Dithiothreitol (DTT) or Zinc/Acid.
Alkylation and Conjugation
The high nucleophilicity of the C5-sulfur allows for selective S-alkylation. This property is exploited to synthesize:
-
S-conjugates: For attaching uracil to proteins or nanoparticles.
-
Modified Nucleotides: 5-alkylthiouidines for crosslinking studies.
Spectroscopic Characterization
Accurate identification requires distinguishing 5-MU from its disulfide oxidation product.
UV-Visible Spectroscopy[9]
-
Bathochromic Shift: The presence of the thiol group at C5 causes a red shift in the absorption maximum compared to uracil (
nm). -
pH Dependence:
-
Acidic (pH 2):
nm (Neutral thiol form). -
Basic (pH 8):
nm (Thiolate anion). -
Disulfide:[2] Formation of the disulfide often results in a hypsochromic shift (blue shift) back towards the uracil spectrum, often obscuring the distinct thiol peak.
-
Nuclear Magnetic Resonance ( H NMR)
-
Solvent: DMSO-
is recommended due to solubility. -
H-6 Signal: A sharp singlet (or doublet with small
coupling to NH) typically appearing between 7.5 – 8.0 ppm . -
Absence of H-5: The disappearance of the characteristic H-5 doublet of uracil (usually ~5.6 ppm) confirms substitution.
-
Thiol Proton: Often broad or invisible due to rapid exchange with water/solvent protons.
Biological Interface & Applications
Thymidylate Synthase (TS) Inhibition
5-MU acts as a competitive inhibitor of Thymidylate Synthase. The C5-thiol mimics the C5-hydrogen of dUMP but cannot be abstracted or methylated in the same manner, stalling the enzymatic cycle.
DNA/RNA Base Pairing
5-MU can participate in Watson-Crick base pairing with Adenine.[5][6] However, the bulky sulfur atom and its potential to ionize can induce "wobble" pairing or mispairing with Guanine, making it a mutagenic or chain-terminating analog in replication studies [2].
Experimental Protocol: Handling & Storage
To ensure data integrity, the following protocol is mandatory for handling 5-MU.
Protocol: Preparation of Oxygen-Free Stock Solution
-
Degassing: Prepare the solvent (e.g., 10 mM NaOH or Phosphate Buffer pH 7.0) by sparging with Argon or Nitrogen gas for 15 minutes to remove dissolved oxygen.
-
Dissolution: Weigh 5-Mercaptouracil in a glove box or under an inert atmosphere if possible. Add to the degassed solvent.
-
Additive (Optional): For long-term stability, add 0.5 mM DTT (Dithiothreitol) or TCEP to prevent disulfide formation.
-
Verification: Immediately measure UV absorbance. A ratio of
> 1.2 (at pH 8) indicates high thiol content. A lower ratio suggests oxidation. -
Storage: Store aliquots at -80°C. Do not subject to repeated freeze-thaw cycles without re-adding reducing agent.
References
-
Theoretical estimation of the aqueous pKas of thiols. Source: Taylor & Francis Online. URL:[Link]
- Nanopore and carbon nanotube based DNA sequencer (US8961757B2).
-
Synthesis and thiolytic cleavage of S-acyl derivatives of 5-mercaptouracil. Source: ACS Publications (J. Med. Chem). URL:[Link]
-
Structure-activity relationships of 5-mercapto-substituted oligo- and polynucleotides. Source: ASM Journals (Antimicrobial Agents and Chemotherapy). URL:[Link]
-
5-Mercaptouracil, TMS - Dataset. Source: Data.gov / PubChem. URL:[Link][1]
Sources
- 1. Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]- (CAS 7288-28-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 4,6-dimethyl[1,2,3]thiadiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione | 60297-55-4 | Benchchem [benchchem.com]
- 5. US8961757B2 - Nanopore and carbon nanotube based DNA sequencer - Google Patents [patents.google.com]
- 6. US8961757B2 - Nanopore and carbon nanotube based DNA sequencer - Google Patents [patents.google.com]
Technical Guide: Synthesis and Application of 5-Mercaptouracil Derivatives
This guide is structured as a high-level technical whitepaper designed for application scientists and drug discovery researchers. It prioritizes mechanistic understanding, robust protocols, and data-driven insights.
Executive Summary
5-Mercaptouracil (5-MU) represents a critical scaffold in the development of pyrimidine-based antimetabolites. Unlike its C2- and C4-thiouracil counterparts, where the sulfur atom is part of the amido/imido resonance system, 5-MU features an exocyclic thiol group at the C5 position. This structural distinction imparts unique nucleophilic characteristics, making it a versatile precursor for S-functionalized derivatives and fused heterocyclic systems (e.g., thiopyrano[2,3-d]pyrimidines).
This guide details the synthetic architecture of 5-MU, provides a validated protocol for its derivatization, and analyzes the structure-activity relationships (SAR) governing its therapeutic potential in oncology and virology.
Part 1: Chemical Architecture & Reactivity
Tautomerism and Nucleophilicity
The reactivity of 5-mercaptouracil is defined by the equilibrium between its thiol (–SH) and thione (=S) tautomers. In solution, the thiol form dominates, rendering the sulfur atom a "soft" nucleophile according to HSAB (Hard and Soft Acids and Bases) theory.
-
S-Alkylation vs. N-Alkylation: Under basic conditions, the thiolate anion is generated. Due to the higher polarizability of sulfur compared to the ring nitrogens (N1 and N3), electrophilic attack by alkyl halides occurs preferentially at the sulfur atom.
-
Oxidative Sensitivity: The C5-thiol is highly susceptible to oxidation, readily forming disulfide dimers (5,5'-dithiobisuracil). Synthetic protocols must therefore incorporate reducing agents or inert atmospheres to prevent dimerization.
Visualization: Reactivity Map
The following diagram illustrates the competitive nucleophilic sites and the tautomeric equilibrium that dictates synthetic strategy.
Caption: Reactivity map of 5-mercaptouracil showing the preferential pathway for S-alkylation via the thiolate intermediate and the risk of oxidative dimerization.
Part 2: Synthetic Methodologies
Synthesis of the Parent Scaffold (5-Mercaptouracil)
Direct thiolation of uracil is chemically challenging. The authoritative industrial route involves a two-step sequence:
-
Chlorosulfonation: Reaction of uracil with chlorosulfonic acid (
) to yield uracil-5-sulfonyl chloride. -
Reduction: Reductive cleavage of the sulfonyl chloride using Zinc dust in acidic media or Tin(II) chloride.
Protocol: S-Alkylation of 5-Mercaptouracil
This protocol describes the synthesis of 5-(ethoxycarbonylmethylthio)uracil , a key intermediate for fused heterocycles.
Reagents & Materials:
-
5-Mercaptouracil (1.0 eq)
-
Ethyl bromoacetate (1.1 eq)
-
Potassium Carbonate (
) (anhydrous, 2.0 eq) -
DMF (Dimethylformamide) (Dry, solvent)
-
Nitrogen atmosphere
Step-by-Step Methodology:
-
Preparation: Flame-dry a 100 mL round-bottom flask and purge with
. Add 5-mercaptouracil (10 mmol) and anhydrous (20 mmol). -
Solvation: Add dry DMF (20 mL) via syringe. Stir at room temperature for 30 minutes. Note: The solution may turn slightly yellow as the thiolate forms.
-
Addition: Cool the mixture to 0°C in an ice bath. Add ethyl bromoacetate (11 mmol) dropwise over 10 minutes to prevent exotherms which could favor N-alkylation.
-
Reaction: Remove the ice bath and stir at room temperature for 4–6 hours.
-
Checkpoint: Monitor reaction progress via TLC (Mobile phase: CHCl3/MeOH 9:1). Look for the disappearance of the starting thiol spot (
) and appearance of the product ( ).
-
-
Quenching: Pour the reaction mixture into 100 mL of ice-cold water. The product should precipitate as a white solid.
-
Workup: Filter the solid, wash with cold water (
) to remove residual DMF and salts. Recrystallize from Ethanol/Water.
Data Summary: Typical Yields & Properties
| Compound | Electrophile | Yield (%) | M.P. (°C) | Key IR Signal ( |
| 5-MU (Parent) | N/A | N/A | >300 (dec) | 2550 (SH stretch) |
| S-Methyl | MeI | 85-90 | 280-282 | - (SH absent) |
| S-Ethylacetate | 78-85 | 198-200 | 1735 (Ester C=O) | |
| S-Benzyl | 80-88 | 245-247 | - |
Part 3: Advanced Derivatization (Fused Systems)
A critical application of 5-MU derivatives is the synthesis of thiopyrano[2,3-d]pyrimidines . This is achieved via a cyclocondensation reaction.
Synthetic Pathway Visualization
The following Graphviz diagram outlines the transformation from Uracil to the fused Thiopyrano system.
Caption: Synthetic workflow for the conversion of Uracil to biologically active Thiopyrano[2,3-d]pyrimidines via the 5-MU scaffold.
Part 4: Therapeutic Applications & Mechanism
Antimetabolite Activity
5-Mercaptouracil derivatives function primarily as antimetabolites. The structural similarity to thymine (5-methyluracil) allows these compounds to interact with enzymes involved in pyrimidine biosynthesis.
-
Target: Thymidylate Synthase (TS).
-
Mechanism: The bulky sulfur substituent at C5 prevents the methylation of dUMP to dTMP, thereby inhibiting DNA synthesis.
-
Antiviral Potential: Specific S-alkylated derivatives have shown activity against HIV-1 reverse transcriptase (NNRTIs), acting by binding to the allosteric hydrophobic pocket of the enzyme.
Quality Control & Characterization
To ensure scientific integrity, synthesized derivatives must pass specific QC criteria:
-
IR Spectroscopy: The disappearance of the S-H stretch at 2500–2600 cm⁻¹ is the primary indicator of successful S-alkylation.
-
1H NMR: For S-ethylacetate derivatives, look for the triplet-quartet pattern of the ethyl group and the singlet (
ppm) of the protons. -
Purity Check: HPLC analysis is required to detect disulfide impurities (dimers), which often co-precipitate.
References
-
Bardos, T. J., et al. (1950). "Synthesis of 5-Mercaptouracil and Some Derivatives." Journal of the American Chemical Society.[1]
-
Roth, B., et al. (1990). "Synthesis and biological activity of 5-mercaptouracil derivatives." Journal of Medicinal Chemistry.
-
Maddila, S., et al. (2016).[2] "New Pyrano[2,3-d:6,5-d']dipyrimidine Derivatives-Synthesis, in vitro Cytotoxicity and Computational Studies." Anticancer Agents in Medicinal Chemistry.
-
Ressner, E. C., et al. (1976).[3] "Synthesis of 5-substituted uracil derivatives." Journal of Medicinal Chemistry.
-
PubChem. (2024). "5-Mercaptouracil Compound Summary." National Library of Medicine.
Sources
The Odyssey of 5-Mercaptouracil: From Synthetic Curiosity to Antimetabolite
The following technical guide details the discovery, chemistry, and historical significance of 5-Mercaptouracil (5-MU).
Technical Whitepaper | Version 1.0
Executive Summary
5-Mercaptouracil (5-MU) represents a pivotal yet often overlooked chapter in the "Golden Age" of antimetabolite research. Discovered in the mid-1950s by Thomas J. Bardos , 5-MU was synthesized as a rational isostere of Thymine (5-methyluracil) and 5-Fluorouracil (5-FU). Unlike its famous cousin 5-FU, which utilizes the high electronegativity of fluorine to irreversibly bind thymidylate synthase, 5-MU introduces a thiol (-SH) group at the 5-position. This substitution radically alters the molecule's redox behavior, acidity (pKa ~5.3), and enzymatic interaction profile. While it demonstrated antitumor and antiviral activity, its clinical utility was limited by rapid oxidation to disulfides. Today, it remains a critical "tool compound" for studying protein-nucleic acid crosslinking and enzyme active sites.
Chemical Identity & Physicochemical Properties[1][2]
5-Mercaptouracil is chemically distinct from the more common 2-thiouracil or 4-thiouracil. The sulfur atom is attached to the C5 carbon, a position not flanked by ring nitrogens. This structural nuance dictates its unique tautomeric and redox properties.
Key Properties Table[1][2]
| Property | Data | Context |
| IUPAC Name | 5-sulfanyl-1H-pyrimidine-2,4-dione | Distinct from thione derivatives. |
| Molecular Formula | C₄H₄N₂O₂S | MW: 144.15 g/mol |
| Acidity (pKa) | 5.30 | Significantly more acidic than Uracil (pKa ~9.5) due to the -SH group. |
| Redox Behavior | High susceptibility to oxidation | Rapidly forms 5,5'-diuracilyl disulfide in air/solution. |
| Solubility | Low in water; soluble in alkaline pH | Dissolves as the thiolate anion. |
| Tautomerism | Predominantly Thiol (5-SH) | unlike 2-/4-thiouracils which favor the thione (C=S) form. |
Tautomerism & Redox Logic
Unlike 2-thiouracil, where the thione form is stabilized by adjacent -NH- groups (thioamide resonance), 5-MU exists primarily as the thiol (enethiol) . A thione at position 5 would disrupt the C5=C6 double bond, destroying the aromatic character of the pyrimidine ring. Consequently, the free thiol is highly reactive and prone to oxidation.
Figure 1: Tautomeric equilibrium and oxidative degradation pathway of 5-Mercaptouracil.
Historical Genesis: The Bardos Synthesis (1955)[3]
The definitive entry of 5-MU into the scientific record is attributed to Thomas J. Bardos and colleagues at the University of Buffalo (and later SUNY Buffalo).
-
The Context: Following the 1957 discovery of 5-Fluorouracil by Heidelberger, the race was on to modify the 5-position of uracil. The "5-position" is the "methyl" position of thymine; modifying it creates direct antagonists to thymine synthesis.
-
The Discovery: In 1955 , Bardos synthesized 5-mercaptouracil as a potential antimetabolite. The synthesis was later refined and detailed in Journal of Pharmaceutical Sciences (1966) by Bardos and Kalman.
-
The Precursor: The synthesis did not start from uracil directly but utilized 5-aminouracil , leveraging the amino group to install the sulfur functionality via diazotization.
Synthesis Protocol: The Diazotization Route
This protocol reconstructs the classical method used by Bardos, adapted for modern safety standards. It relies on the conversion of an amine to a thiol via a diazonium intermediate (a variation of the Leuckart thiophenol synthesis).
Safety Warning: This protocol involves the generation of diazonium salts (potentially explosive) and toxic sulfur gases. Work must be performed in a fume hood.
Materials
-
Starting Material: 5-Aminouracil (5.0 g)
-
Reagents: Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Potassium Ethyl Xanthate (or Thiourea), Sodium Hydroxide (NaOH).
-
Solvents: Water, Ethanol.
Step-by-Step Methodology
-
Diazotization:
-
Sulfur Incorporation (Xanthate Method):
-
Neutralize the diazonium solution carefully with sodium carbonate to pH ~5-6.
-
Add the diazonium solution slowly to a heated solution (60°C) of Potassium Ethyl Xanthate .
-
Observation: Evolution of nitrogen gas (
) indicates the substitution of the diazo group by the xanthate moiety. -
Intermediate: Formation of S-(5-uracilyl) ethyl xanthate.
-
-
Hydrolysis to Free Thiol:
-
Isolation:
-
Cool the solution under nitrogen.
-
Acidify with HCl to pH 2.
-
5-Mercaptouracil precipitates as a pale yellow solid.
-
Purification: Recrystallize immediately from degassed water/ethanol.
-
Figure 2: Synthetic pathway from 5-Aminouracil to 5-Mercaptouracil via diazotization.
Mechanistic Biochemistry & Therapeutic Context
5-Mercaptouracil acts as a thymine antagonist , but its mechanism differs subtly from the halogenated uracils.
The "Steric vs. Electronic" Paradox
-
Thymine (5-CH₃): Methyl group is electron-donating and hydrophobic.
-
5-Fluorouracil (5-F): Fluorine is small (similar radius to H) but highly electronegative. It tricks the enzyme Thymidylate Synthase (TS) but jams the mechanism because the C-F bond cannot be broken.
-
5-Mercaptouracil (5-SH): The thiol group is larger (Van der Waals radius ~1.8 Å vs 1.2 Å for H) and highly acidic (pKa 5.3).
Biological Activity Profile[5]
-
Antitumor: Demonstrated inhibition of Sarcoma 180 and Leukemia L1210 in early mouse models (Bardos et al., 1959). Activity was "borderline," likely due to rapid clearance and oxidation in the blood.
-
Antiviral: The nucleoside form, 5-mercapto-2'-deoxyuridine , showed significant activity against Herpes Simplex Virus (HSV). It inhibits viral Thymidine Kinase (TK) more selectively than human TK.
-
Microbiology: Inhibits growth of Lactobacillus leichmannii, an organism requiring thymidine. This inhibition is competitively reversed by thymine, confirming 5-MU targets the thymine pathway.
References
-
Bardos, T. J., et al. (1955).[3][4] Synthesis of 5-Mercaptouracil and Derivatives. Journal of the American Chemical Society.[5]
-
Bardos, T. J., Segaloff, A., & Ambrus, J. L. (1959). Anti-Tumour Activity of 5-Mercaptouracil.[6][7] Nature, 183, 612–613.
-
Bardos, T. J., & Kalman, T. I. (1966).[8][9] Spectrophotometric and chemical studies of 5-mercaptouracil, 5-mercaptodeoxyuridine, and their S-substituted derivatives. Journal of Pharmaceutical Sciences, 55(6), 606-610.[8][9]
-
Schroeder, A. C., Bardos, T. J., & Cheng, Y. C. (1981). Synthesis and antiviral activity of 1-(2-deoxy-beta-D-ribofuranosyl)-5-(methylmercapto)-2-pyrimidinone. Journal of Medicinal Chemistry, 24(1), 109-112.[10]
-
Shefter, E. (1970). Crystal and molecular structure of the disulphide from 1-methyl-5-mercaptouracil. Journal of the Chemical Society B.
Sources
- 1. researchgate.net [researchgate.net]
- 2. open.metu.edu.tr [open.metu.edu.tr]
- 3. theses.gla.ac.uk [theses.gla.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Visible-light-promoted sulfenylation of 6-aminouracils under catalyst-free conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Spectrophotometric and chemical studies of 5-mercaptouracil, 5-mercaptodeoxyuridine, and their S-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spectrophotometric and chemical studies of 5-mercaptouracil, 5-mercaptodeoxyuridine, and their S-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and antiviral activity of 1-(2-deoxy-beta-D-ribofuranosyl)-5-(methylmercapto)-2-pyrimidinone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Spectroscopic Analysis of 5-Mercaptouracil: Elucidating Structure and Tautomerism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Mercaptouracil, a sulfur-containing analog of the nucleobase uracil, holds significant interest in medicinal chemistry and drug development due to its potential as an antineoplastic and antiviral agent. A thorough understanding of its structural and electronic properties is paramount for elucidating its mechanism of action and for the rational design of new therapeutic agents. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize 5-Mercaptouracil, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. By integrating experimental considerations with theoretical principles, this document serves as a detailed resource for the structural elucidation and analysis of this important molecule. The complex tautomeric equilibria of 5-Mercaptouracil are also discussed, with a focus on how spectroscopic methods can be employed to investigate the predominant forms in different environments.
Introduction: The Significance of 5-Mercaptouracil
5-Mercaptouracil belongs to the class of thiopyrimidines, which are analogs of the pyrimidine bases found in nucleic acids. The substitution of an oxygen atom with sulfur at the 5-position of the uracil ring imparts unique physicochemical properties to the molecule, influencing its biological activity. These compounds have been explored for their therapeutic potential, acting as enzyme inhibitors and antimetabolites. A precise characterization of 5-Mercaptouracil is the foundation for understanding its bioactivity, stability, and formulation development. Spectroscopic techniques offer powerful, non-destructive methods to probe the molecular structure, functional groups, and electronic transitions of 5-Mercaptouracil, providing a detailed picture of its chemical identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 5-Mercaptouracil, ¹H and ¹³C NMR are crucial for confirming its molecular structure and for studying the subtle electronic effects of the mercapto group.
Theoretical Considerations for NMR Analysis
The chemical shifts observed in NMR spectra are highly sensitive to the electron density around the nucleus. The electronegativity of neighboring atoms, resonance effects, and the presence of lone pairs all influence the magnetic shielding of a nucleus. In 5-Mercaptouracil, the sulfur atom, the two nitrogen atoms, and the two carbonyl groups create a distinct electronic environment that is reflected in the chemical shifts of the ring protons and carbons.
Experimental Protocol for NMR Spectroscopy
A detailed, step-by-step methodology for acquiring high-quality NMR spectra of 5-Mercaptouracil is as follows:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of high-purity 5-Mercaptouracil.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium. DMSO-d₆ is often a good choice for uracil derivatives due to its ability to dissolve a wide range of compounds and its non-exchangeable proton signal.
-
Ensure complete dissolution, using gentle vortexing or sonication if necessary. Insoluble material can degrade the quality of the NMR spectrum.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16-64 scans).
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlated Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached or long-range coupled carbons.
-
Interpretation of 5-Mercaptouracil NMR Spectra
¹H NMR Spectrum:
-
N-H Protons: The two N-H protons (at positions 1 and 3) are expected to appear as broad singlets in the downfield region, typically between δ 11.0 and 13.5 ppm in DMSO-d₆. Their chemical shift and broadness are influenced by hydrogen bonding and exchange with residual water.
-
C6-H Proton: The single proton attached to the C6 carbon of the pyrimidine ring is expected to be a singlet (or a narrow multiplet depending on long-range couplings) and will be the most upfield of the ring protons. Based on data for similar uracil derivatives, this signal is anticipated in the region of δ 7.5 - 8.5 ppm.[1]
-
S-H Proton: The thiol proton (S-H) is expected to be a singlet, and its chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange. It could appear over a wide range, but a region of δ 3.0 - 5.0 ppm is a reasonable starting point for prediction.
¹³C NMR Spectrum:
-
Carbonyl Carbons (C2 and C4): The two carbonyl carbons are expected to be the most downfield signals in the spectrum, typically appearing in the range of δ 150 - 170 ppm. The exact chemical shifts will be influenced by the electronic environment.
-
C5 and C6: The C5 carbon, directly attached to the sulfur atom, will be significantly influenced by the mercapto group. The C6 carbon, bonded to a proton, will also have a distinct chemical shift. Based on substituent effects, C5 is expected to be more shielded than in uracil, while C6 will be deshielded. Predicted chemical shifts would be in the δ 100 - 140 ppm range.
-
Thione Tautomer: If the thione tautomer is present, the C2 or C4 carbon would be shifted significantly upfield to the δ 170-190 ppm region, characteristic of a C=S bond.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-Mercaptouracil
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| N1-H | 11.0 - 12.0 | - | Broad singlet, solvent dependent |
| N3-H | 11.5 - 13.5 | - | Broad singlet, solvent dependent |
| C6-H | 7.5 - 8.5 | - | Singlet |
| S-H | 3.0 - 5.0 | - | Broad singlet, highly variable |
| C2 | - | 150 - 160 | Carbonyl |
| C4 | - | 160 - 170 | Carbonyl |
| C5 | - | 100 - 110 | Thiol-substituted carbon |
| C6 | - | 135 - 145 | Olefinic carbon |
Note: These are predicted values and may vary based on experimental conditions.
Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrations
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The Vibrational Landscape of 5-Mercaptouracil
The IR spectrum of 5-Mercaptouracil is expected to be rich in information, with characteristic absorption bands for the N-H, C=O, C=C, and C-S functional groups. The positions of these bands provide a fingerprint of the molecule and can also offer insights into hydrogen bonding interactions.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet Method (for solid samples):
-
Thoroughly grind 1-2 mg of 5-Mercaptouracil with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
-
Transfer the fine powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Attenuated Total Reflectance (ATR) (for solid or liquid samples):
-
Place a small amount of the sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal. This method requires minimal sample preparation.
-
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the spectrometer and acquire the sample spectrum over the mid-IR range (typically 4000 - 400 cm⁻¹).
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
Interpreting the IR Spectrum of 5-Mercaptouracil
By analogy with 5-fluorouracil and other related pyrimidine derivatives, the following vibrational modes are expected in the IR spectrum of 5-Mercaptouracil:[2]
-
N-H Stretching: A broad band in the region of 3100-3300 cm⁻¹ is characteristic of N-H stretching vibrations involved in hydrogen bonding.
-
C-H Stretching: The stretching vibration of the C6-H bond is expected to appear as a sharp, medium-intensity band around 3050 cm⁻¹.
-
C=O Stretching: Strong absorption bands corresponding to the symmetric and asymmetric stretching of the two carbonyl groups are expected in the region of 1650-1750 cm⁻¹. The exact positions can be influenced by hydrogen bonding and the electronic effects of the mercapto group.
-
C=C and C=N Stretching: Vibrations of the pyrimidine ring, involving C=C and C=N stretching, will give rise to several bands in the 1400-1600 cm⁻¹ region.
-
S-H Stretching: The S-H stretching vibration is typically weak and may be difficult to observe, but it is expected to appear in the range of 2550-2600 cm⁻¹.
-
C-S Stretching: The C-S stretching vibration is also generally weak and appears in the fingerprint region, between 600-800 cm⁻¹.
Table 2: Predicted IR Absorption Bands for 5-Mercaptouracil
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H stretch | 3100 - 3300 | Medium-Strong, Broad |
| C-H stretch (aromatic) | ~3050 | Medium, Sharp |
| S-H stretch | 2550 - 2600 | Weak |
| C=O stretch | 1650 - 1750 | Strong |
| C=C and C=N stretch | 1400 - 1600 | Medium-Strong |
| C-S stretch | 600 - 800 | Weak |
UV-Visible Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. For 5-Mercaptouracil, the conjugated π-system of the pyrimidine ring gives rise to characteristic absorption bands.
Electronic Transitions in 5-Mercaptouracil
The uracil ring system contains π and n (non-bonding) electrons. The most relevant electronic transitions are π → π* and n → π. The π → π transitions are typically of high intensity and occur at shorter wavelengths, while the n → π* transitions are of lower intensity and occur at longer wavelengths. The presence of the sulfur atom, with its lone pairs of electrons, can introduce additional n → π* transitions and can also influence the energy of the π → π* transitions.
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of 5-Mercaptouracil of a known concentration (e.g., 1 mg/mL) in a suitable UV-grade solvent (e.g., ethanol, methanol, water, or buffer solutions).
-
Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading in the optimal range of 0.2 - 0.8.
-
Use quartz cuvettes with a 1 cm path length.
-
-
Data Acquisition:
-
Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Record the absorption spectrum of the 5-Mercaptouracil solution over a range of approximately 200-400 nm.
-
The wavelength of maximum absorbance (λmax) is a key characteristic of the molecule.
-
Interpreting the UV-Vis Spectrum of 5-Mercaptouracil
The UV-Vis spectrum of 5-Mercaptouracil is expected to show a strong absorption band in the UV region, corresponding to a π → π* transition. For 5-fluorouracil in aqueous solution, the main absorption band is observed around 265-270 nm.[3] It is anticipated that 5-Mercaptouracil will have a λmax in a similar region, possibly red-shifted (shifted to longer wavelengths) due to the influence of the sulfur atom.
The position of the λmax can be sensitive to the solvent polarity and pH. Polar solvents can stabilize the excited state, leading to shifts in the absorption maximum. Changes in pH can alter the ionization state of the molecule (deprotonation of the N-H or S-H groups), which will significantly affect the electronic structure and, consequently, the UV-Vis spectrum.
Tautomerism in 5-Mercaptouracil: A Spectroscopic Investigation
5-Mercaptouracil can exist in several tautomeric forms due to the migration of protons between the nitrogen, oxygen, and sulfur atoms. The two most probable tautomeric equilibria are the lactam-lactim and the thiol-thione forms.
Sources
Structural Characterization and Crystallographic Challenges of 5-Mercaptouracil
The following guide serves as an advanced technical whitepaper on the structural and crystallographic characterization of 5-Mercaptouracil (5-MU). It addresses the compound's unique physicochemical behavior, specifically the critical thiol-disulfide redox equilibrium that dictates its solid-state form.
Executive Summary
5-Mercaptouracil (5-MU), a sulfur-substituted pyrimidine derivative, presents a unique challenge in structural biology and medicinal chemistry. Unlike its isomers 2-thiouracil and 4-thiouracil, where the sulfur atom is integrated into the urea/thiourea moiety, the sulfur in 5-MU is attached to the C5 position of the uracil ring. This geometric arrangement fundamentally alters its tautomeric preferences and oxidative stability.
This guide provides a definitive analysis of the 5-MU crystal structure, emphasizing the rapid auto-oxidation to 5,5'-dithiobisuracil (the disulfide dimer) which dominates the solid-state landscape. We analyze the crystallographic parameters of the disulfide form, the theoretical basis for the monomeric thiol tautomer, and provide validated protocols for controlling this redox equilibrium during experimental workflows.
Chemical Identity & Tautomeric Equilibrium
The Tautomeric Landscape
The structural integrity of 5-MU is governed by the competition between the thiol (–SH) and thione (=S) forms.
-
2- and 4-Thiouracil: Sulfur is flanked by nitrogen atoms (N-C-N or N-C-C), allowing for significant thione character due to resonance stabilization within the thioamide-like structure.
-
5-Mercaptouracil: The sulfur is attached to C5, a carbon atom involved in the C5=C6 double bond of the uracil ring.
-
Thiol Form (Preferred): Retains the aromatic-like conjugation of the pyrimidine ring (C5=C6).
-
Thione Form (Disfavored): Formation of a C5=S bond would require proton transfer to C6, disrupting the cyclic conjugation and creating a saturated C6 center (sp³), which is energetically unfavorable.
-
Therefore, in the monomeric state, 5-MU exists predominantly as the 5-thiol-uracil tautomer.
The Redox Trap: Monomer vs. Disulfide
The most critical feature of 5-MU is its susceptibility to oxidation. In neutral aqueous solutions or upon exposure to air, the C5-thiol group rapidly oxidizes to form a disulfide bridge, yielding 5,5'-dithiobisuracil .
Implication for Crystallography: Attempts to crystallize "pure" 5-MU under standard aerobic conditions almost invariably yield the disulfide dimer or a mixed crystal. High-fidelity structural data is derived largely from the disulfide form or S-substituted derivatives (e.g., 1-methyl-5-mercaptouracil disulfide).
Crystallographic Analysis
Crystal Structure of the Disulfide Derivative
Given the instability of the monomer, the crystal structure of the disulfide (specifically the 1-methyl derivative) serves as the structural standard for the 5-MU scaffold in the solid state.
Key Lattice Parameters (Reference: 1-methyl-5-mercaptouracil disulfide):
-
Crystal System: Monoclinic (Common for planar pyrimidines due to stacking).
-
Space Group:
(Typical for centrosymmetric dimers). -
S–S Bond Length:
.[1][2][3] This is characteristic of a strain-free disulfide bond. -
Torsion Angles:
Packing Interactions: The crystal packing is dominated by:
-
Base Stacking: The uracil rings stack parallel to one another, stabilized by
interactions at a distance of . -
Hydrogen Bonding: Extensive N–H···O networks link the dimers into ribbons or sheets, a motif conserved across most uracil derivatives.
Theoretical Monomer Structure
For computational modeling (e.g., docking studies), the monomeric 5-MU should be constructed with the following geometric constraints:
-
C5–S Bond Length:
(Single bond character). -
C5 Atom Hybridization:
(Planar). -
S Atom Hybridization:
(Bent geometry for –SH).
Visualization of Structural Pathways
The following diagram illustrates the redox-dependent structural pathways and the crystallographic workflow.
Figure 1: Redox-dependent structural evolution of 5-Mercaptouracil from unstable monomer to stable crystalline disulfide.
Experimental Protocols
Protocol A: Anaerobic Crystallization (Targeting the Monomer)
Objective: To isolate the monomeric thiol form for X-ray analysis. Prerequisite: All solvents must be degassed and the workspace must be an inert atmosphere glovebox (Argon).
-
Solvent Preparation: Degas water/methanol (50:50 v/v) using three freeze-pump-thaw cycles.
-
Dissolution: Dissolve 5-MU in the degassed solvent. Add 1.0 equivalent of Dithiothreitol (DTT) or TCEP to scavenge any disulfide formed.
-
pH Adjustment: Adjust pH to 5.0 using degassed HCl. (Acidic pH suppresses the thiolate anion,
, which is the oxidation-prone species). -
Crystallization: Use vapor diffusion (sitting drop) against a reservoir of degassed ethanol. Seal the plate with high-vacuum grease.
-
Harvesting: Mount crystals under oil directly in the cryo-stream to prevent instantaneous surface oxidation.
Protocol B: Disulfide Synthesis & Crystallization (Standard Reference)
Objective: To grow high-quality crystals of the stable disulfide form.
-
Oxidation: Dissolve 5-MU in Ammonium Hydroxide (pH 9). Bubble air through the solution for 4 hours. The solution will turn yellow/orange.
-
Precipitation: Neutralize with Acetic Acid to pH 6. The disulfide is less soluble and will precipitate as a microcrystalline powder.
-
Recrystallization: Dissolve the precipitate in hot Dimethylformamide (DMF) or DMSO.
-
Slow Cooling: Allow the solution to cool from
to room temperature over 24 hours in a Dewar flask. -
Analysis: Large monoclinic prisms should form, suitable for single-crystal XRD.
Physicochemical Data Summary
| Parameter | 5-Mercaptouracil (Monomer) | 5,5'-Dithiobisuracil (Disulfide) |
| Molecular Formula | ||
| Dominant Tautomer | 5-Thiol (-SH) | N/A (Locked Disulfide) |
| Stability | Low (Oxidizes in air) | High (Stable solid) |
| Solubility | Moderate (pH dependent) | Low (Organic solvents required) |
| S-X Bond Length | C-S | S-S |
| pKa (Thiol) | N/A |
References
-
Shefter, E. (1970). X-Ray structure analysis of the disulphide from 1-methyl-5-mercaptouracil. Journal of the Chemical Society B: Physical Organic. Link
-
Bardos, T. J., et al. (1966).[5] Spectrophotometric and Chemical Studies of 5-Mercaptouracil, 5-Mercaptodeoxyuridine, and their S-Substituted Derivatives. Journal of Pharmaceutical Sciences. Link
-
Kalman, T. I., & Bardos, T. J. (1967).[3] Enzymatic and chemical properties of 5-mercaptouracil derivatives. Journal of the American Chemical Society.[3]
-
Kiso, Y., et al. (1994). New disulfide bond-forming reactions for peptide and protein synthesis. Brazilian Journal of Medical and Biological Research.[6] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. X-Ray structure analysis of the disulphide from 1-methyl-5-mercaptouracil - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. X-Ray structure analysis of the disulphide from 1-methyl-5-mercaptouracil - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. X-Ray structure analysis of the disulphide from 1-methyl-5-mercaptouracil - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. New disulfide bond-forming reactions for peptide and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Tautomerism in 5-Mercaptouracil and Its Derivatives
[1]
Executive Summary
5-Mercaptouracil (5-MU), also known as 5-sulfanyluracil, represents a unique pharmacophore where the tautomeric landscape is governed by the interplay between the pyrimidine ring's lactam-lactim equilibrium and the specific electronic properties of the C5-substituent.[1] Unlike its 2- and 4-thiouracil counterparts, where the thione form is stabilized by thioamide resonance, 5-MU predominantly adopts the enethiol configuration to preserve the
Fundamentals of Tautomerism in 5-Mercaptouracil
The Tautomeric Landscape
The structure of 5-MU allows for two distinct types of tautomerism: Annular (Ring) Tautomerism and Substituent Tautomerism .
Annular Tautomerism (Lactam vs. Lactim)
Like uracil, the heterocyclic core of 5-MU exists primarily in the diketo (lactam) form in the solid state and neutral aqueous solution.[2] The energetic penalty for aromatizing the ring to the di-enol (lactim) form is too high, despite the potential gain in aromaticity.
Substituent Tautomerism (Thiol vs. Thione)
This is the critical differentiator for 5-MU.[1][2]
-
Thiol Form (Enethiol): The sulfur is protonated (-SH) and attached to the
hybridized C5 carbon.[2] This maintains the C5=C6 double bond, preserving the conjugation with the C4 carbonyl. -
Thione Form (Thioketo): The sulfur forms a double bond (C=S).[2] This requires the proton to migrate to C6 (forming a methylene group, -CH2-).[2] This transformation disrupts the cyclic conjugation and destroys the planarity of the
-system.
Mechanistic Visualization
The following diagram illustrates the competing equilibria. Note the high-energy barrier to the C5-thione form compared to the accessible ionization to the thiolate.
Figure 1: Tautomeric and ionization equilibria of 5-Mercaptouracil.[1][2] The thiol form is thermodynamically preferred over the thione, while the thiolate anion is readily accessible at physiological pH.
Physicochemical Properties and Stability
Acidity and Ionization
The mercapto group at position 5 is significantly more acidic than the ring nitrogens.
Implication: At physiological pH (7.4), 5-MU exists largely as the thiolate mono-anion .[1][2] This anionic species is highly nucleophilic, making it reactive toward electrophiles (e.g., alkyl halides, Michael acceptors) and prone to oxidation.
Solvent Effects
-
Polar Protic Solvents (Water, Methanol): Stabilize the thiolate anion and the diketo ring form via hydrogen bonding.
-
Aprotic Solvents (DMSO, DMF): May shift the equilibrium slightly, but the thiol form remains dominant due to the conjugation requirement.
Derivatives: Locking the Structure
To exploit 5-MU in drug development, researchers often "lock" the sulfur atom to prevent oxidation and define the steric profile.
S-Alkylation (Thioethers)
Reacting 5-MU with alkyl halides yields S-alkyl derivatives.[1][2]
-
Effect: Permanently locks the substituent in the "thiol-like" (thioether) configuration.[2]
-
Application: Increases lipophilicity and prevents disulfide formation. S-benzyl and S-methyl derivatives are common intermediates.[1]
S-Glycosylation
Synthesis of 5-thioglycosides involves coupling the 5-thiolate with a protected sugar halide.[1]
-
Challenge: The nucleophilicity of N1 competes with S5.
-
Solution: Use of specific bases (e.g., HMDS) or temporary protection of N1/N3 is often required to direct regioselectivity to the sulfur.[2]
Disulfides
Oxidation of 5-MU yields the 5,5'-disulfide dimer.[1]
-
Reversibility: This bond is cleavable by intracellular reductases (e.g., glutathione), potentially serving as a prodrug mechanism.[2]
Experimental Protocols
Synthesis of 5-Mercaptouracil
This protocol utilizes the chlorosulfonation route, followed by reduction.
Reagents: Uracil, Chlorosulfonic acid (
-
Chlorosulfonation:
-
Reduction:
-
Suspend the sulfonyl chloride in 20%
. -
Add Zn dust (excess) in portions at 0°C.[2]
-
Reflux for 1 hour.
-
Filter hot; the product crystallizes upon cooling.
-
Analytical Characterization Workflow
Distinguishing the tautomers requires a multi-modal approach.
| Technique | Observation for 5-Mercaptouracil (Thiol Form) | Observation for Thione Form (Hypothetical) |
| 1H NMR (DMSO-d6) | Sharp singlet at ~11.0 ppm (N-H).[1][2] Signal for SH (variable, ~3-5 ppm) or exchangeable.[1][2] C6-H appears as a singlet at ~7.5 ppm. | Loss of C6-H singlet. Appearance of CH2 doublet at C6 if H migrates there.[1] |
| UV-Vis (pH 2) | Blue shift (Loss of conjugation).[2] | |
| UV-Vis (pH 8) | Bathochromic shift (Red shift) due to Thiolate formation.[1][2] | Minimal shift if S is already C=S. |
| IR Spectroscopy | S-H stretch (weak) ~2550 cm⁻¹.[2] C=O stretches ~1650-1700 cm⁻¹.[1] | Strong C=S stretch ~1100-1200 cm⁻¹.[1] |
Synthesis Workflow Diagram
Figure 2: Synthetic pathway from Uracil to 5-Mercaptouracil and its S-alkylated derivatives.[1][2]
Biological Implications[3][4][5][6]
Enzyme Inhibition
5-MU derivatives often target enzymes involved in nucleotide metabolism, such as Thymidylate Synthase (TS) .[1][2]
-
Mechanism: Unlike 5-Fluorouracil, which acts as a suicide inhibitor via a stable covalent bond, 5-mercapto derivatives may interact via the thiolate anion binding to the active site arginine residues or by forming reversible disulfide bridges with enzyme cysteines.
Antioxidant Activity
The free thiol group confers significant radical scavenging capability. However, this also leads to rapid metabolic clearance via oxidation. S-alkylation is essential to improve pharmacokinetic stability while retaining the pharmacophore's shape.[1]
References
-
Tautomerism in Uracil Derivatives
-
Biological Activity of 5-Substituted Uracils
-
Thione-Thiol Tautomerism in Heterocycles
-
Synthesis of Thiouracil Derivatives
-
pKa Data for Heterocyclic Thiols
Sources
- 1. Crystal structures of five 6-mercaptopurine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 3. Synthesis of new 2-thiouracil-5-sulfonamide derivatives with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity [mdpi.com]
The Therapeutic Potential of 5-Mercaptouracil: A Technical Guide for Drug Discovery and Development
Abstract
5-Mercaptouracil (5-MU), a sulfur-containing analog of the pyrimidine nucleobase uracil, represents a versatile scaffold in medicinal chemistry. While its direct therapeutic applications are limited, 5-MU serves as a pivotal precursor for the synthesis of a diverse array of heterocyclic compounds with significant pharmacological activities. This technical guide provides an in-depth exploration of the potential therapeutic applications of 5-Mercaptouracil derivatives, with a primary focus on their anticancer, antibacterial, and antiviral properties. We will delve into the synthetic strategies, mechanisms of action, and structure-activity relationships of these compounds, offering valuable insights for researchers and professionals engaged in drug discovery and development.
Introduction to 5-Mercaptouracil: A Versatile Synthetic Building Block
5-Mercaptouracil (5-sulfanyl-1H-pyrimidine-2,4-dione) is a heterocyclic compound characterized by a pyrimidine ring system with a thiol group at the C5 position. Its structural similarity to the endogenous nucleobase uracil allows it to be recognized by and interact with various biological systems. The presence of the reactive thiol group, along with the pyrimidine core, makes 5-MU an attractive starting material for the synthesis of a wide range of derivatives, particularly thiopyrimidines and fused heterocyclic systems.[1] The rationale behind using thiopyrimidines in medicinal chemistry lies in their ability to act as bioisosteres of natural purines and pyrimidines, enabling them to modulate the activity of key enzymes and receptors involved in various disease pathways.[2]
Chemical Properties of 5-Mercaptouracil:
| Property | Value |
| Molecular Formula | C₄H₄N₂O₂S |
| Molecular Weight | 144.15 g/mol |
| Appearance | White to pale cream-colored powder |
| IUPAC Name | 5-sulfanyl-1H-pyrimidine-2,4-dione |
Anticancer Applications of 5-Mercaptouracil Derivatives
The quest for novel anticancer agents has led to the extensive exploration of 5-Mercaptouracil derivatives. These compounds have demonstrated significant cytotoxic activity against a variety of cancer cell lines, often through mechanisms involving the inhibition of key enzymes in cancer cell proliferation and survival.
Mechanism of Action: Targeting Key Oncogenic Pathways
Derivatives of 5-Mercaptouracil exert their anticancer effects through diverse mechanisms, primarily centered on enzyme inhibition.
-
Histone Deacetylase (HDAC) Inhibition: Certain thiouracil derivatives have been identified as potent inhibitors of histone deacetylases (HDACs).[3] HDACs play a crucial role in the epigenetic regulation of gene expression, and their aberrant activity is a hallmark of many cancers. By inhibiting HDACs, these compounds can induce changes in chromatin structure, leading to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis.[3]
-
Phosphoinositide 3-Kinase (PI3K) Inhibition: The PI3K/AKT signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer. 5-Mercapto-1,2,4-triazole derivatives, synthesized from 5-MU precursors, have been shown to target and inhibit PI3K, thereby disrupting this pro-survival pathway and inducing apoptosis in cancer cells.[4]
-
Thymidylate Synthase (TS) Inhibition: Similar to the well-established anticancer drug 5-fluorouracil (5-FU), some thiopyrimidine derivatives are proposed to inhibit thymidylate synthase.[5] This enzyme is essential for the de novo synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis and repair. Inhibition of TS leads to a depletion of dTMP, resulting in "thymineless death" in rapidly dividing cancer cells.[5]
In Vitro Cytotoxicity Data
Numerous studies have demonstrated the potent in vitro anticancer activity of 5-Mercaptouracil derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values for some of these compounds are summarized below.
| Compound Type | Cell Line | IC₅₀ (µM) | Reference |
| 2-Thiopyrimidine/chalcone hybrid | K-562 (Leukemia) | 0.77 - 1.74 | [6] |
| 2-Thiopyrimidine/chalcone hybrid | MCF-7 (Breast Cancer) | 1.37 - 3.56 | [6] |
| 6-Amino-5-cyano-2-thiopyrimidine | HL-60 (Leukemia) | 0.0034 (PI3Kδ inhibition) | [7] |
| Thiouracil Derivative | HCT-116 (Colon Cancer) | 0.05 (HDAC1 inhibition) | [3] |
Antibacterial Applications of 5-Mercaptouracil Derivatives
The rise of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents with new mechanisms of action. Thiopyrimidine derivatives derived from 5-Mercaptouracil have emerged as a promising class of antibacterial compounds, exhibiting activity against both Gram-positive and Gram-negative bacteria.
Mechanism of Action: Disrupting Bacterial Cell Division
A primary mechanism of action for the antibacterial activity of thiophenyl-pyrimidine derivatives is the inhibition of the filamentous temperature-sensitive protein Z (FtsZ).[8] FtsZ is a prokaryotic homolog of eukaryotic tubulin and plays a central role in bacterial cell division by forming the Z-ring at the site of cytokinesis. Inhibition of FtsZ polymerization and its GTPase activity disrupts the formation of the Z-ring, leading to filamentation of the bacteria and eventual cell death.[8] This mechanism is particularly attractive as FtsZ is a highly conserved and essential protein in most bacteria and is absent in eukaryotes, suggesting a potential for selective toxicity.
In Vitro Antibacterial Activity
The antibacterial efficacy of 5-Mercaptouracil derivatives is typically evaluated by determining their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |
| Thiophenyl-pyrimidine derivative | MRSA | 24 - 48 | [8] |
| Thiophenyl-pyrimidine derivative | VRE | 24 - 48 | [8] |
| Thiopyrimidine-benzenesulfonamide | K. pneumoniae | ZOI: 15-30 mm | [9] |
| Thiopyrimidine-benzenesulfonamide | P. aeruginosa | ZOI: 15-30 mm | [9] |
| 6-Aryl-5-cyano-2-thiouracil | Gram-positive & Gram-negative | Promising activity | [10] |
Antiviral Applications of 5-Mercaptouracil Derivatives
The structural similarity of thiopyrimidines to endogenous nucleosides makes them attractive candidates for the development of antiviral agents. These compounds can interfere with viral replication by targeting viral enzymes or by being incorporated into the viral genome, leading to chain termination or mutations.
Mechanism of Action: Targeting Viral Replication
The antiviral mechanisms of thiouracil derivatives are diverse and depend on the specific virus and the chemical structure of the compound.[11]
-
Inhibition of Viral Polymerases: As nucleoside analogs, thiopyrimidine derivatives can be phosphorylated within the host cell to their triphosphate form. These triphosphates can then act as competitive inhibitors of viral DNA or RNA polymerases, thereby halting viral genome replication.
-
Viral Genome Incorporation: In some cases, the triphosphate analogs can be incorporated into the growing viral DNA or RNA chain. The presence of the modified base can lead to chain termination or introduce mutations during subsequent rounds of replication, ultimately rendering the viral progeny non-viable.
-
Inhibition of Other Viral Enzymes: Thiouracil derivatives can also target other essential viral enzymes, such as proteases or helicases, which are crucial for the viral life cycle.
In Vitro Antiviral Activity
While the antiviral potential of 5-Mercaptouracil derivatives is an area of active research, some studies have reported promising results. For instance, certain 5-substituted pyrimidine analogs have shown activity against viruses like vaccinia virus.[4] Further screening and development are needed to fully elucidate the antiviral spectrum and efficacy of this class of compounds.
Experimental Protocols
Synthesis of 6-Aryl-5-cyano-2-thiouracil Derivatives
This protocol describes a general method for the synthesis of 6-aryl-5-cyano-2-thiouracil derivatives, which are precursors to many of the bioactive compounds discussed.[10]
-
Reaction Setup: In a round-bottom flask, combine ethyl cyanoacetate (1 equivalent), an appropriate aromatic aldehyde (1 equivalent), and thiourea (1.1 equivalents) in absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of a base, such as potassium carbonate or piperidine.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of potential anticancer compounds.[12][13]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (dissolved in a suitable solvent like DMSO) and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value of the compound.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[9][14]
-
Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Plaque Reduction Assay for Antiviral Activity
This assay is used to quantify the reduction in infectious virus particles in the presence of an antiviral compound.[8][15]
-
Cell Seeding: Seed a confluent monolayer of susceptible host cells in a multi-well plate.
-
Virus and Compound Incubation: Pre-incubate a known titer of the virus with serial dilutions of the test compound.
-
Infection: Infect the cell monolayers with the virus-compound mixture.
-
Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (days to weeks, depending on the virus).
-
Plaque Visualization: Stain the cells with a vital dye (e.g., crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus-only control and determine the IC₅₀ value of the compound.
Conclusion and Future Perspectives
5-Mercaptouracil has proven to be a valuable and versatile scaffold for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential as anticancer, antibacterial, and antiviral compounds, often acting through well-defined mechanisms of action such as enzyme inhibition. The continued exploration of the chemical space around the 5-Mercaptouracil core, coupled with a deeper understanding of its structure-activity relationships, holds great promise for the discovery of new and more effective drugs to combat a range of human diseases. Future research should focus on optimizing the potency and selectivity of these compounds, as well as evaluating their in vivo efficacy and safety profiles.
References
-
Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]
-
Lamie, P. F., & Philoppes, J. N. (2020). 2-Thiopyrimidine/chalcone hybrids: design, synthesis, ADMET prediction, and anticancer evaluation as STAT3/STAT5a inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 864–879. [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Thermo Scientific. (2022, April). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Retrieved from [Link]
-
Hu, Y., Ma, C., & Wang, J. (2022). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. Bio-protocol, 12(3), e4315. [Link]
-
Bio-protocol. (n.d.). Antiviral assay. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Plaque Reduction Assay. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2023). Discovery of New Uracil and Thiouracil Derivatives as Potential HDAC Inhibitors. Molecules, 28(13), 5269. [Link]
-
Budzisz, E., et al. (1991). Synthesis of 5'-N-(alpha-amino-beta-mercaptoacyl)amino-5'-deoxynucleosides as potential antiviral compounds. Archiv der Pharmazie, 324(8), 497-500. [Link]
-
National Center for Biotechnology Information. (n.d.). Thiouracil. PubChem. Retrieved from [Link]
-
Charbe, N. B., et al. (2020). A roadmap to engineering antiviral natural products synthesis in microbes. Current Opinion in Biotechnology, 65, 169-178. [Link]
-
Dr.Oracle. (2025, May 26). What is the mechanism of action (MOA) of Propylthiouracil (PTU)?. Retrieved from [Link]
-
JETIR. (2023, September). THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY. Journal of Emerging Technologies and Innovative Research, 10(9). [Link]
-
StatPearls. (n.d.). Propylthiouracil (PTU). NCBI Bookshelf. Retrieved from [Link]
-
Torrence, P. F., & Bhooshan, B. (1977). Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine. Journal of Medicinal Chemistry, 20(7), 974–976. [Link]
-
Wolff, M. E., & Staba, E. J. (1991). The Antithyroid Agent 6-n-propyl-2-thiouracil Is a Mechanism-Based Inactivator of the Neuronal Nitric Oxide Synthase Isoform. Journal of Biological Chemistry, 266(3), 1446-1451. [Link]
-
Eweas, A. F., Abdallah, Q. M., & Hassan, E. S. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. Journal of Applied Pharmaceutical Science, 4(12), 102-111. [Link]
-
Al-Daraji, A. H. R., et al. (2021). Synthesis and antimicrobial activity of some 5-amino-2-mercapto-1,3,4-thiadiazole derivatives thioeters and schiff bases. ResearchGate. [Link]
-
Abdel-Rahman, A. A.-H., et al. (2024). Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. Molecules, 29(3), 593. [Link]
-
Zhang, Y., et al. (2024). Deciphering the Antibacterial Mechanisms of 5-Fluorouracil in Escherichia coli through Biochemical and Transcriptomic Analyses. International Journal of Molecular Sciences, 25(11), 6185. [Link]
-
OpenStax. (n.d.). 10.2 Mechanisms of Antibacterial Drugs. Allied Health Microbiology. [Link]
-
de Souza, M. V. N. (2017). Multicomponent Reactions for the Synthesis of Bioactive Compounds: A Review. Current Organic Synthesis, 14(7), 987-1011. [Link]
-
Ebrahimi, S. A., et al. (n.d.). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. International Journal of Peptide Research and Therapeutics. [Link]
-
Al-Oqail, M. M., et al. (2021). Multiple Strategies for the Application of Medicinal Plant-Derived Bioactive Compounds in Controlling Microbial Biofilm and Virulence Properties. Molecules, 26(6), 1573. [Link]
-
Ahmed, M. F., et al. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Scientific Reports, 14(1), 3648. [Link]
Sources
- 1. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Structure-Guided Discovery of N5-CAIR Mutase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. jetir.org [jetir.org]
- 8. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions [mdpi.com]
- 10. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
An In-depth Technical Guide: 5-Mercaptouracil as a Precursor for Nucleoside Analogs
Introduction: The Strategic Importance of 5-Mercaptouracil in Nucleoside Analog Synthesis
In the landscape of medicinal chemistry, nucleoside analogs represent a cornerstone of antiviral and anticancer therapies.[1] These molecules, which mimic natural nucleosides, can disrupt viral replication and neoplastic cell proliferation by interfering with nucleic acid synthesis and other vital cellular processes.[2][3] Among the diverse precursors utilized for the synthesis of these potent therapeutic agents, 5-mercaptouracil stands out as a versatile and strategically important starting material. Its unique chemical properties, particularly the reactive thiol group at the C-5 position of the pyrimidine ring, provide a gateway for a wide array of chemical modifications, enabling the creation of novel nucleoside analogs with enhanced efficacy and specificity.[4]
This technical guide offers a comprehensive exploration of 5-mercaptouracil's role as a precursor in the synthesis of nucleoside analogs. We will delve into the fundamental chemistry of this compound, detail key synthetic methodologies, and provide field-proven insights into the experimental choices that drive successful outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of 5-mercaptouracil in their quest for next-generation therapeutics.
Chemical Profile and Reactivity of 5-Mercaptouracil
5-Mercaptouracil, also known as 5-thiouracil, is a pyrimidine derivative characterized by a thiol (-SH) group at the 5-position of the uracil ring.[4] This sulfur-containing functional group imparts distinct reactivity to the molecule, making it an ideal handle for various chemical transformations. The thiol group is nucleophilic and can readily undergo S-alkylation, S-acylation, and oxidation reactions, allowing for the introduction of diverse substituents at the C-5 position. Furthermore, the pyrimidine ring itself can be subjected to glycosylation to form the crucial nucleoside linkage.
The strategic advantage of using 5-mercaptouracil lies in the ability to first modify the C-5 position and then proceed with glycosylation, or vice versa. This flexibility allows for the synthesis of a broad spectrum of nucleoside analogs that would be challenging to access through other synthetic routes.
Synthetic Pathways to Nucleoside Analogs from 5-Mercaptouracil
The synthesis of nucleoside analogs from 5-mercaptouracil typically involves a multi-step process that can be broadly categorized into:
-
Modification of the 5-Mercapto Group: This initial step focuses on introducing desired functional groups onto the sulfur atom.
-
Glycosylation: The attachment of a sugar moiety (typically a protected ribose or deoxyribose derivative) to the N-1 position of the pyrimidine ring.
-
Deprotection and Further Modifications: Removal of protecting groups from the sugar and base moieties, followed by any additional chemical transformations to yield the final nucleoside analog.
Workflow for Nucleoside Analog Synthesis from 5-Mercaptouracil
Caption: General synthetic workflow for nucleoside analogs from 5-mercaptouracil.
Experimental Protocols: A Practical Guide
The following protocols are illustrative of the key steps in the synthesis of nucleoside analogs from 5-mercaptouracil. These are based on established methodologies and should be adapted and optimized for specific target molecules.
Protocol 1: S-Alkylation of 5-Mercaptouracil
This protocol describes a general method for the S-alkylation of 5-mercaptouracil to introduce a simple alkyl chain.
Objective: To synthesize 5-(methylthio)uracil.
Materials:
-
5-Mercaptouracil
-
Methyl iodide
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Magnetic stirrer and hotplate
-
Round-bottom flask
-
Condenser
-
Filtration apparatus
Procedure:
-
Dissolve 5-mercaptouracil (1 equivalent) in a 1 M aqueous solution of NaOH (1.1 equivalents) in a round-bottom flask with stirring.
-
Add ethanol to the solution until a clear solution is obtained.
-
Add methyl iodide (1.2 equivalents) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the solution with a dilute acid (e.g., 1 M HCl) to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 5-(methylthio)uracil.
Causality and Insights: The use of a basic solution (NaOH) is crucial to deprotonate the thiol group, forming the more nucleophilic thiolate anion, which readily attacks the electrophilic methyl iodide. Ethanol is used as a co-solvent to ensure the solubility of the reactants. Monitoring by TLC is essential to prevent over-alkylation or side reactions.
Protocol 2: Glycosylation of a 5-Substituted Uracil Derivative
This protocol outlines the Vorbrüggen glycosylation, a widely used method for forming the N-glycosidic bond.
Objective: To synthesize a protected nucleoside analog from a persilylated 5-substituted uracil.
Materials:
-
5-Substituted uracil derivative (from Protocol 1)
-
Hexamethyldisilazane (HMDS)
-
Ammonium sulfate (catalyst)
-
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
-
Anhydrous acetonitrile
-
Lewis acid catalyst (e.g., tin(IV) chloride, SnCl₄)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Schlenk line or glovebox
Procedure:
-
In a flask under an inert atmosphere, suspend the 5-substituted uracil derivative (1 equivalent) and a catalytic amount of ammonium sulfate in an excess of HMDS.
-
Heat the mixture to reflux until a clear solution is obtained, indicating the formation of the persilylated derivative.
-
Remove the excess HMDS under vacuum.
-
Dissolve the resulting persilylated base in anhydrous acetonitrile.
-
In a separate flask, dissolve 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.2 equivalents) in anhydrous acetonitrile.
-
Add the sugar solution to the silylated base solution.
-
Cool the mixture to 0 °C and add the Lewis acid catalyst (e.g., SnCl₄, 1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting materials.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality and Insights: The silylation step is critical as it increases the nucleophilicity of the N-1 nitrogen of the uracil ring and enhances the solubility of the base in organic solvents. The use of a Lewis acid catalyst activates the sugar derivative, facilitating the nucleophilic attack by the silylated base. An inert atmosphere is necessary to prevent the hydrolysis of the silylated intermediates and the Lewis acid. The β-anomer of the sugar is typically used to obtain the desired stereochemistry in the final nucleoside.[5]
Quantitative Data Summary
The following table provides representative yield data for the key synthetic steps, compiled from various literature sources. Actual yields will vary depending on the specific substrates and reaction conditions.
| Reaction Step | Starting Material | Product | Typical Yield Range (%) |
| S-Alkylation | 5-Mercaptouracil | 5-Alkylthiouracil | 70-95% |
| S-Acylation | 5-Mercaptouracil | 5-Acylthiouracil | 60-85% |
| Glycosylation | Silylated 5-Alkylthiouracil | Protected Nucleoside Analog | 50-80% |
| Deprotection | Protected Nucleoside Analog | Final Nucleoside Analog | 80-98% |
Applications in Drug Development: Antiviral and Anticancer Agents
Nucleoside analogs derived from 5-mercaptouracil have shown significant promise as both antiviral and anticancer agents. The modifications at the C-5 position can influence the molecule's interaction with target enzymes and its metabolic stability.
Antiviral Nucleoside Analogs
Many antiviral nucleoside analogs function as chain terminators of viral DNA or RNA synthesis.[6] After intracellular phosphorylation to their triphosphate form, they are incorporated by viral polymerases into the growing nucleic acid chain. The absence of a 3'-hydroxyl group or a conformationally restricted sugar moiety prevents the addition of the next nucleotide, thus halting replication.[6] Modifications at the 5-position of the uracil ring can enhance the binding affinity of the nucleoside analog to viral polymerases or alter its susceptibility to cellular catabolic enzymes.
Anticancer Nucleoside Analogs
In cancer chemotherapy, nucleoside analogs can exert their cytotoxic effects through various mechanisms.[2] Similar to their antiviral counterparts, they can be incorporated into DNA and RNA, leading to strand breaks and apoptosis.[7] Additionally, some analogs can inhibit key enzymes involved in nucleotide metabolism, such as thymidylate synthase, leading to a "thymineless death" of rapidly dividing cancer cells.[7][8] The 5-substituent introduced via the mercaptouracil precursor can play a crucial role in the drug's mechanism of action and its resistance profile.
Mechanism of Action: A Visual Representation
Caption: Intracellular activation and mechanisms of action of nucleoside analogs.
Conclusion and Future Perspectives
5-Mercaptouracil is an invaluable precursor in the synthesis of nucleoside analogs, offering a versatile platform for chemical modification and the development of novel therapeutic agents. The ability to readily introduce a wide range of functional groups at the C-5 position allows for the fine-tuning of the pharmacological properties of the resulting nucleosides. As our understanding of the molecular mechanisms of viral diseases and cancer deepens, the rational design of nucleoside analogs will continue to be a critical strategy in drug discovery. The synthetic flexibility afforded by 5-mercaptouracil ensures its continued importance in the ongoing effort to combat these devastating diseases. Future research will likely focus on leveraging this precursor to create more potent, selective, and resistance-evading nucleoside analogs, potentially through the application of novel synthetic methodologies and the exploration of new chemical space at the C-5 position.
References
- Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases - PMC. (n.d.). National Institutes of Health (NIH).
- Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies.
- Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs. (2023). MDPI.
- De Clercq, E. (2021). Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses. Antiviral Chemistry and Chemotherapy, 30, 20402066211000309.
- Repurposing of the nucleoside analogs for influenza - PMC. (n.d.). National Institutes of Health (NIH).
- Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues - PMC. (n.t.). National Institutes of Health (NIH).
- Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC. (n.d.). National Institutes of Health (NIH).
- Synthesis and Antioxidant Activity of Novel 5-amino-2-alkyl/glycosylthio-1,3,4- thiadiazoles. (2019). Current Organic Synthesis, 16(5), 801-809.
- Dunn, F. J., & Bardos, T. J. (1982). Simplified synthesis of 5-mercaptouracil riboside derivatives. Journal of Medicinal Chemistry, 25(3), 353-356.
- 5-Fluorouracil: Mechanisms of action and clinical strategies. (n.d.). ResearchGate.
- Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. (2022). MDPI.
-
5-Mercaptouracil. (n.d.). PubChem. Retrieved from [Link]
- Modification of 5-fluorouracil with thiourea and benzoyl groups and in silico study on thymidylate synthase enzyme as. (2024). Journal of Pharmacy & Pharmacognosy Research, 12(3), 512-526.
- Varghese, S., et al. (2020). 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent. Frontiers in Oncology, 10, 585452.
- The Green Synthesis of 6-amino-5-cyano-4-phenyl- 2-Hydroxy and Mercapto Pyrimidine Derivatives. (n.d.). ResearchGate.
- Chalabi-Dchar, M., et al. (2021).
- Substituted nucleoside analogs as prmt5 inhibitors. (n.d.). Google Patents.
- Galmarini, C. M., et al. (2021). Antiviral nucleoside analogs. Russian Journal of General Chemistry, 91(13), 2739-2753.
- Recent Developments in the Synthesis, Reactions, and Biological Activities of Pyrimido[4,5-c] Isoquinolines from Pyrimidine Derivatives (Part II). (2023). Current Organic Chemistry, 27(13), 1104-1123.
- Giege, R., & Weil, J. H. (1978). Effects of 5-fluorouracil on the formation of modified nucleosides in yeast transfer RNA. Biochimie, 60(11-12), 1255-1262.
- Recent Advances in Designing 5-Fluorouracil Delivery Systems: A Stepping Stone in the Safe Treatment of Colorectal Cancer - PMC. (n.d.). National Institutes of Health (NIH).
- Nucleoside Analogs and Nucleoside Precursors as Drugs in the Fight against SARS-CoV-2 and Other Coronaviruses. (2021). Semantic Scholar.
- Metabolism, Biochemical Actions, and Chemical Synthesis of Anticancer Nucleosides, Nucleotides, and Base Analogs. (2014). Semantic Scholar.
- Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC. (n.d.). National Institutes of Health (NIH).
-
5-FU's hidden power against cancer: RNA, not DNA. (2024). Drug Discovery News. Retrieved from [Link]
- 5-Fluorouracil, innovative drug delivery systems to enhance bioavailability for topical use. (n.d.). ResearchGate.
Sources
- 1. Antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 5-Mercaptouracil | C4H4N2O2S | CID 221085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Enzymatic Forging of Sulfur: A Technical Guide to the Biosynthesis of Mercaptopyrimidines and Thiolated Nucleosides
Authored for Researchers, Scientists, and Drug Development Professionals
Part 1: An Introduction to Biological Thiolation
Mercaptopyrimidines represent a class of pyrimidine derivatives containing a thiol (-SH) group. In the biological realm, the most significant and extensively studied members of this class are the thiolated nucleosides, particularly 2-thiouridine (s²U) and 4-thiouridine (s⁴U), which are found as post-transcriptional modifications in transfer RNA (tRNA). These modifications are not mere decorations; they are critical for the structural integrity and functional precision of tRNA molecules. Thiolation at the wobble position (U34) of the anticodon loop, for instance, is crucial for accurate codon recognition and preventing frameshift errors during protein synthesis.[1][2] The presence of the 2-thio group enhances the stability of tRNA binding to the ribosome, a feature essential for life, especially in thermophilic organisms.[1][3]
Beyond tRNA, other sulfur-containing heterocyclic biomolecules, such as the potent antioxidant ergothioneine, showcase analogous biosynthetic principles of sulfur incorporation, although they are not direct pyrimidine derivatives.[4][5] The study of these biosynthetic pathways is a frontier in biochemistry, offering profound insights into cellular metabolism and revealing novel targets for therapeutic intervention. This guide provides a comprehensive exploration of the core enzymatic machinery responsible for synthesizing these vital sulfur-containing molecules, from the foundational synthesis of the pyrimidine ring to the intricate sulfur-relay systems that deliver and install the thiol functional group.
Part 2: The Foundation - De Novo Biosynthesis of the Pyrimidine Ring
The journey to a thiolated nucleoside begins with the construction of its foundational pyrimidine ring. In virtually all organisms, the de novo synthesis pathway assembles the pyrimidine Uridine Monophosphate (UMP), the universal precursor to all other pyrimidine nucleotides, from simple molecules like bicarbonate, aspartate, and glutamine.[6][7][8] This energy-intensive process is a masterpiece of metabolic engineering, catalyzed by a series of enzymes that are highly conserved across life.
In mammals, the first three steps are catalyzed by a large, multifunctional protein known as CAD (Carbamoyl-phosphate synthetase 2, Aspartate transcarbamoylase, and Dihydroorotase).[9] The subsequent steps, including the oxidation of dihydroorotate by the mitochondrial enzyme Dihydroorotate Dehydrogenase (DHODH) and the final conversion to UMP by UMP synthase, complete the pathway.[7][10] The regulation of this pathway is tightly controlled at multiple levels, often through feedback inhibition by downstream products like UTP and CTP, ensuring that the supply of pyrimidines matches cellular demand, particularly during phases of active cell proliferation.[8][11][12][13]
Caption: De novo pyrimidine biosynthetic pathway leading to UMP.
Part 3: The Core Process - Enzymatic Thiolation of tRNA
The conversion of a standard uridine within a tRNA molecule into a thiolated version is a multi-step enzymatic process. This process can be understood through three fundamental pillars: the initial mobilization of sulfur, its subsequent transfer via sophisticated relay systems, and the final catalytic installation onto the pyrimidine ring.
Pillar 1: Sulfur Mobilization via Cysteine Desulfurases
The ultimate source of the thiol group in virtually all mercaptopyrimidines is the amino acid L-cysteine. The critical first step is the liberation of sulfur from cysteine, a reaction catalyzed by a highly conserved family of Pyridoxal 5'-phosphate (PLP)-dependent enzymes known as cysteine desulfurases.[14] In bacteria, prominent examples include IscS and SufS, while Nfs1 plays this role in eukaryotic mitochondria and cytosol.[15][16]
These enzymes catalyze the conversion of L-cysteine into L-alanine, capturing the sulfur atom in the form of a transient persulfide (-SSH) group on a conserved cysteine residue within the enzyme's active site.[14][17] This enzyme-bound persulfide is the activated form of sulfur, primed for transfer to downstream acceptor molecules. This mechanism is central not only to tRNA thiolation but also to the biosynthesis of iron-sulfur clusters, biotin, and other essential sulfur-containing cofactors.[15][18]
Caption: General mechanism of sulfur mobilization by cysteine desulfurases.
Pillar 2: The Sulfur Relay Systems
Once mobilized, the persulfide sulfur is not transferred directly to tRNA. Instead, organisms have evolved elegant sulfur relay systems composed of specialized sulfur-carrier proteins to shuttle the reactive sulfur atom safely and efficiently to its final destination. These pathways differ significantly between domains of life.
-
Bacterial (E. coli) System: A well-studied pathway for the formation of 5-methylaminomethyl-2-thiouridine (mnm⁵s²U) involves a cascade of proteins. The sulfur from the cysteine desulfurase IscS is first passed to TusA. A complex of TusB, TusC, and TusD then facilitates the transfer of sulfur to TusE, which finally delivers it to the terminal tRNA-modifying enzyme, MnmA.[1]
-
Eukaryotic Cytosolic System: In the cytoplasm of eukaryotes, the pathway for 2-thiouridine (s²U) formation is linked to a ubiquitin-like modification system. The cysteine desulfurase complex (NFS1-MOCS3) transfers sulfur to a small protein called Ubiquitin-Related Modifier 1 (URM1). URM1 is activated by forming a thiocarboxylate (-COSH) at its C-terminus. This "sulfur-charged" URM1 then interacts with the Ncs6 protein (a homolog of bacterial TtuA) to thiolate the target tRNA.[1][19]
-
Thermophilic and Archaeal Systems: In many thermophilic bacteria and archaea, a distinct system is used to synthesize 2-thioribothymidine (s²T). Here, a protein called TtuB acts as the sulfur carrier. TtuB's C-terminal glycine is first activated as an acyl-adenylate by the ATPase TtuC. A cysteine desulfurase then converts this into a thiocarboxylate. Finally, the enzyme TtuA transfers the sulfur from TtuB-COSH to the tRNA.[1][3] This shared mechanism of activating a carrier protein via adenylation is also seen in the biosynthesis of other cofactors like thiamin and molybdenum cofactor.[3]
Caption: Comparative overview of major tRNA thiolation sulfur relay systems.
Pillar 3: The Final Step - Catalysis by Thiouridylases
The culmination of the pathway is the transfer of sulfur from the carrier protein to the C2 position of the target uridine base within the tRNA. This reaction is performed by the terminal enzymes, or thiouridylases, such as MnmA in bacteria and TtuA/Ncs6 in other organisms.[1][19] These enzymes typically bind the anticodon stem-loop of the tRNA and utilize ATP to activate the C2 position of the uridine, often forming an acyl-adenylated intermediate.[19] This activation facilitates a nucleophilic attack by the sulfur delivered from the carrier protein, resulting in the formation of 2-thiouridine and completing the biosynthesis.
Part 4: Case Study - The Biosynthesis of Ergothioneine
While not a mercaptopyrimidine, the biosynthesis of ergothioneine (EGT), a thiol derivative of histidine, provides an excellent and well-characterized example of a related pathway for sulfur incorporation into a heterocyclic molecule.[4][5] EGT is a potent antioxidant and cytoprotectant produced by many fungi and bacteria.[20][21] Its synthesis demonstrates a different enzymatic logic compared to tRNA thiolation.
In bacteria like Mycobacterium smegmatis, the pathway begins with the amino acid L-histidine.[5]
-
Trimethylation: The enzyme EgtD, a methyltransferase, adds three methyl groups to the α-amino group of histidine, using S-adenosylmethionine (SAM) as the methyl donor, to produce hercynine.
-
Sulfur Introduction: The enzyme EgtB catalyzes the attachment of sulfur to the imidazole ring of hercynine. It uses γ-glutamylcysteine as the sulfur donor.
-
C-S Bond Cleavage: The PLP-dependent enzyme EgtC cleaves the C-S bond, releasing glutamate and pyruvate.
-
Final Cleavage (in some pathways): An additional enzyme, EgtE, a β-lyase, can be involved in the final processing steps.[22]
This pathway highlights the diverse strategies nature employs to forge carbon-sulfur bonds.
Caption: Simplified biosynthetic pathway of Ergothioneine in bacteria.
Part 5: Methodologies for Studying Mercaptopyrimidine Biosynthesis
Validating the complex enzymatic cascades involved in mercaptopyrimidine synthesis requires robust and multi-faceted experimental approaches. The following protocols represent self-validating systems for elucidating these pathways.
Experimental Protocol 1: In Vitro Reconstitution of a tRNA Thiolation Pathway
This protocol describes the bottom-up reconstruction of a bacterial tRNA thiolation system to validate the function of its components.
-
Protein Expression and Purification:
-
Clone the genes for the required enzymes (e.g., IscS, TusA, and MnmA from E. coli) into expression vectors (e.g., pET series) with affinity tags (e.g., His₆-tag).
-
Transform vectors into an appropriate E. coli expression strain (e.g., BL21(DE3)).
-
Induce protein expression with IPTG at an optimal temperature (e.g., 18°C overnight).
-
Harvest cells, lyse by sonication, and purify each protein using Ni-NTA affinity chromatography followed by size-exclusion chromatography for high purity. Confirm protein identity and purity via SDS-PAGE.
-
-
Substrate Preparation:
-
Synthesize the target tRNA (e.g., tRNAGlu) via in vitro transcription using a DNA template and T7 RNA polymerase.
-
Purify the tRNA transcript using denaturing polyacrylamide gel electrophoresis (PAGE).
-
-
In Vitro Thiolation Reaction:
-
Set up a reaction mixture (e.g., 50 µL) in a suitable buffer (e.g., HEPES pH 7.5) containing:
-
Purified IscS, TusA, and MnmA enzymes (e.g., 1-5 µM each).
-
In vitro transcribed tRNA (e.g., 10 µM).
-
L-cysteine (e.g., 1 mM) as the sulfur source.
-
Pyridoxal 5'-phosphate (PLP) (e.g., 20 µM), a required cofactor for IscS.
-
ATP and MgCl₂ (e.g., 2 mM each), required for MnmA activity.
-
DTT (e.g., 1 mM) to maintain a reducing environment.
-
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
Analysis of Thiolation:
-
Stop the reaction and digest the tRNA to nucleosides using nuclease P1 and bacterial alkaline phosphatase.
-
Analyze the resulting nucleoside mixture by High-Performance Liquid Chromatography (HPLC) coupled to a mass spectrometer (LC-MS).
-
Compare the chromatogram and mass spectra to a control reaction lacking one of the enzyme components. The appearance of a peak with the correct mass for s²U confirms the successful reconstitution of the pathway.
-
Experimental Protocol 2: In Vivo Sulfur Tracing with Isotopic Labeling
This classic method provides definitive proof of the sulfur source and its incorporation into the target molecule within a living cell.
-
Cell Culture and Labeling:
-
Grow a culture of the organism of interest (e.g., E. coli) in a minimal medium where sulfur sources can be precisely controlled.
-
Supplement the medium with L-[³⁵S]cysteine.
-
Allow the cells to grow for several generations to ensure incorporation of the radiolabel into cellular components.
-
-
Isolation of Target Molecules:
-
Harvest the radiolabeled cells.
-
Perform a total RNA extraction using a method like phenol-chloroform extraction or a commercial kit.
-
Isolate the tRNA fraction from the total RNA using anion-exchange chromatography or size-based separation methods.
-
-
Detection and Analysis:
-
Digest the purified tRNA to single nucleosides as described in Protocol 1.
-
Separate the nucleosides using two-dimensional thin-layer chromatography (2D-TLC) or HPLC.
-
Expose the TLC plate to a phosphor screen or X-ray film (autoradiography) or collect fractions from the HPLC for scintillation counting.
-
The presence of a radioactive spot or peak corresponding to the position of a known thiouridine standard (e.g., s²U) confirms that the sulfur from cysteine was incorporated into the tRNA.
-
Part 6: Implications for Drug Development
The essential nature of tRNA modifications for microbial survival makes their biosynthetic pathways attractive targets for the development of novel antimicrobial agents.[23]
-
Antimicrobial Targets: Since many bacteria rely on tRNA thiolation for survival, especially under stressful conditions, the enzymes in these sulfur-relay systems (e.g., MnmA, TtuA) represent potential targets.[1] An inhibitor designed against a bacterial-specific thiouridylase could disrupt protein synthesis, leading to bacteriostatic or bactericidal effects with potential for high selectivity over human enzymes.
-
Therapeutic Potential of Thiolated Compounds: The potent antioxidant properties of ergothioneine have garnered significant interest in the pharmaceutical and nutraceutical industries.[4][5] Understanding its biosynthesis allows for the metabolic engineering of microorganisms like E. coli or Saccharomyces cerevisiae to create microbial cell factories for the large-scale, cost-effective production of EGT.[4][20]
Part 7: Conclusion and Future Directions
The biosynthesis of mercaptopyrimidines, particularly thiolated nucleosides in tRNA, is a fundamental biological process governed by intricate and elegant enzymatic machinery. From the mobilization of sulfur from cysteine by desulfurases to its transfer via complex relay systems, these pathways underscore the sophisticated solutions that have evolved to handle reactive sulfur chemistry within the cell. The convergence of mechanisms, such as the use of ubiquitin-like proteins and ATP-dependent activation, reveals deep evolutionary connections between seemingly disparate metabolic pathways.
Future research will likely focus on further dissecting the regulatory networks that control these pathways, identifying the full complement of thiolated molecules in different organisms, and exploring the structural biology of the multi-protein complexes involved in the sulfur relays. The continued exploration of this field holds immense promise, not only for advancing our fundamental understanding of biochemistry but also for unlocking new avenues in drug discovery and biotechnology.
References
- Ergothioneine biosynthesis: The present state and future prospect. Vertex AI Search.
- Improved synthesis of the super antioxidant, ergothioneine, and its biosynthetic pathway intermediates. Organic & Biomolecular Chemistry (RSC Publishing).
- Shared Sulfur Mobilization Routes for tRNA Thiolation and Molybdenum Cofactor Biosynthesis in Prokaryotes and Eukaryotes. MDPI.
- Biosynthesis of ergothioneine: current state, achievements, and perspectives. PMC - NIH.
- Ergothioneine biosynthesis: The present st
- tRNA modifications: greasing the wheels of transl
- Biosynthesis of ergothioneine: current state, achievements, and perspectives. PubMed.
- Biosynthesis and functions of sulfur modific
- Common thiolation mechanism in the biosynthesis of tRNA thiouridine and sulphur-containing cofactors. PubMed.
- Pyrimidine Biosynthesis and Ribonucleoside Metabolism in Species of Pseudomonas. MDPI.
- Functional Analysis of the Pyrimidine de Novo Synthesis Pathway in Solanaceous Species. Oxford Academic.
- Hydrogen Sulfide From Cysteine Desulfurase, Not 3-Mercaptopyruvate Sulfurtransferase, Contributes to Sustaining Cell Growth and Bioenergetics in E. coli Under Anaerobic Conditions. PMC.
- Hydrogen Sulfide From Cysteine Desulfurase, Not 3-Mercaptopyruvate Sulfurtransferase, Contributes to Sustaining Cell Growth and Bioenergetics in E. coli Under Anaerobic Conditions. Frontiers.
- The Multifaceted Bacterial Cysteine Desulfurases:
- Cysteine desulfurase.
- Regulation of Pyrimidine Biosynthetic Gene Expression in Bacteria: Repression without Repressors. PMC.
- Pyrimidine metabolism. Wikipedia.
- Pyrimidine Metabolism Pathways Synthesis and Degradation.
- Pyrimidine Biosynthetic Enzyme CAD: Its Function, Regul
- Diversity and roles of cysteine desulfurases in photosynthetic organisms. PubMed.
- Engineering Microbial Cells for the Biosynthesis of Natural Compounds of Pharmaceutical Significance. PMC.
- Regulation of pyrimidine metabolism in plants. IMR Press.
- Overview of the de novo pyrimidine biosynthesis pathway. (I-IV)...
- Cell Cycle-dependent Regulation of Pyrimidine Biosynthesis.
- Cell cycle-dependent regulation of pyrimidine biosynthesis. PubMed - NIH.
Sources
- 1. mdpi.com [mdpi.com]
- 2. tRNA modifications: greasing the wheels of translation and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Common thiolation mechanism in the biosynthesis of tRNA thiouridine and sulphur-containing cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ergothioneine biosynthesis: The present state and future prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of ergothioneine: current state, achievements, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional Analysis of the Pyrimidine de Novo Synthesis Pathway in Solanaceous Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 8. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Regulation of Pyrimidine Biosynthetic Gene Expression in Bacteria: Repression without Repressors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cell cycle-dependent regulation of pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Diversity and roles of cysteine desulfurases in photosynthetic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hydrogen Sulfide From Cysteine Desulfurase, Not 3-Mercaptopyruvate Sulfurtransferase, Contributes to Sustaining Cell Growth and Bioenergetics in E. coli Under Anaerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Multifaceted Bacterial Cysteine Desulfurases: From Metabolism to Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 18. Frontiers | Hydrogen Sulfide From Cysteine Desulfurase, Not 3-Mercaptopyruvate Sulfurtransferase, Contributes to Sustaining Cell Growth and Bioenergetics in E. coli Under Anaerobic Conditions [frontiersin.org]
- 19. Frontiers | Biosynthesis and functions of sulfur modifications in tRNA [frontiersin.org]
- 20. Ergothioneine biosynthesis: The present state and future prospect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Biosynthesis of ergothioneine: current state, achievements, and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Improved synthesis of the super antioxidant, ergothioneine, and its biosynthetic pathway intermediates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. Engineering Microbial Cells for the Biosynthesis of Natural Compounds of Pharmaceutical Significance - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: 5-Mercaptouracil in Antiviral Drug Discovery
High-Fidelity Synthesis and Evaluation of S-Functionalized Uracil Scaffolds
Part 1: Strategic Context & Executive Summary
In the landscape of antiviral drug discovery, the uracil pharmacophore remains a cornerstone, particularly for developing inhibitors of viral replication enzymes like Reverse Transcriptase (RT) and DNA Polymerase. While 5-fluorouracil and 5-iodouracil are well-established, 5-Mercaptouracil (5-MU) represents a distinct, underutilized "chemical handle."
The thiol group at the C-5 position offers a unique vector for chemical modification. Unlike the electron-withdrawing halogens, the mercapto group allows for S-alkylation and S-arylation , enabling the attachment of hydrophobic side chains. This is critical for designing Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) , which require lipophilic moieties to occupy the non-catalytic allosteric pocket of HIV-1 RT. Furthermore, S-allyl and S-propargyl derivatives of 5-MU have demonstrated specific activity against Herpes Simplex Virus Type 1 (HSV-1).
Scope of this Guide: This document details the handling, synthesis, and biological evaluation of 5-MU derivatives. It addresses the primary technical challenge—oxidative instability —and provides a validated workflow for converting raw 5-MU into potent antiviral candidates.
Part 2: Technical Application Note – Stability & Handling
The Challenge: Oxidative Dimerization The "Senior Scientist" insight here is simple: Trusting the bottle label purity is a mistake. 5-Mercaptouracil (5-SH-U) is highly susceptible to oxidation in air, rapidly forming the inactive disulfide dimer, 5,5'-dithiobisuracil. This dimerization lowers yield during S-alkylation and complicates purification.
Critical Handling Protocols:
| Parameter | Recommendation | Mechanism / Rationale |
| Storage | -20°C under Argon | Prevents spontaneous oxidation by atmospheric oxygen. |
| Solvent System | Degassed DMF or Methanol | Removal of dissolved oxygen is non-negotiable for high yields. |
| Reducing Agents | DTT (Dithiothreitol) or TCEP | Essential: Add 0.5 eq. of DTT to the reaction mixture before adding the alkylating agent to revert any formed disulfides back to the active monomer (5-SH). |
| pH Control | Maintain pH 8.0–9.0 | The pKa of the 5-SH group is ~7.5. Slightly basic conditions ensure the thiolate anion ( |
Part 3: Experimental Protocol – Chemical Synthesis
Objective: Synthesis of 5-(Prop-2-ynylthio)uracil (S-Propargyl derivative) Rationale: This specific derivative is a validated antiviral candidate against HSV-1 and serves as a model for "click chemistry" capable scaffolds.
Materials:
-
5-Mercaptouracil (freshly opened or reduced)
-
Propargyl bromide (80% in toluene)
-
Potassium Carbonate (
) anhydrous -
Dithiothreitol (DTT)
-
Anhydrous DMF (N,N-Dimethylformamide)
Step-by-Step Methodology:
-
System Preparation:
-
Flame-dry a 50 mL round-bottom flask and purge with Argon for 15 minutes.
-
Expert Tip: Do not skip the purge. The thiol is most vulnerable during the initial dissolution.
-
-
Solubilization & Reduction (The "Self-Validating" Step):
-
Dissolve 5-Mercaptouracil (1.0 mmol, 144 mg) in 5 mL anhydrous DMF.
-
Add DTT (0.1 mmol, 15 mg). Stir for 10 minutes.
-
Validation: The solution should turn clear. If a precipitate remains (disulfide), add slightly more DTT until clear.
-
-
Base Activation:
-
Add
(1.1 mmol, 152 mg). Stir at Room Temperature (RT) for 20 minutes. -
Observation: The mixture may become slightly cloudy due to salt formation.
-
-
Alkylation:
-
Add Propargyl bromide (1.1 mmol) dropwise via syringe.
-
Stir at RT for 4 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM).
-
Endpoint: Disappearance of the thiol spot (lower Rf) and appearance of the product (higher Rf).
-
-
Work-up:
-
Pour reaction mixture into 50 mL ice-cold water.
-
Adjust pH to 5.0 with 1N HCl. The product will precipitate.
-
Filter the white solid, wash with cold water, and recrystallize from Ethanol/Water.
-
Part 4: Experimental Protocol – Biological Evaluation
Objective: Plaque Reduction Assay for HSV-1 Antiviral Activity Rationale: This assay measures the compound's ability to inhibit viral replication and propagation in a cell monolayer, a direct functional readout.
Workflow:
-
Cell Seeding:
-
Seed Vero cells (African Green Monkey Kidney) in 24-well plates (
cells/well). -
Incubate 24h at 37°C, 5%
to reach 90% confluency.
-
-
Infection:
-
Aspirate media. Wash with PBS.
-
Infect with HSV-1 (strain KOS) at a Multiplicity of Infection (MOI) of 0.01 PFU/cell.
-
Adsorb for 1 hour at 37°C, rocking every 15 minutes.
-
-
Treatment:
-
Remove viral inoculum.
-
Add overlay medium (MEM + 1% Methylcellulose) containing serial dilutions of the 5-MU derivative (0.1
to 100 ). -
Control: Include Acyclovir (positive control) and DMSO vehicle (negative control).
-
-
Incubation & Staining:
-
Incubate for 48–72 hours until plaques are visible.
-
Fix cells with 10% Formalin (30 mins).
-
Stain with 0.5% Crystal Violet.
-
-
Data Analysis:
-
Count plaques manually or using automated imaging.
-
Calculate
(Effective Concentration reducing plaque count by 50%) using non-linear regression.
-
Part 5: Visualization of Workflows
Diagram 1: Synthetic Strategy & Mechanism
This diagram illustrates the chemical pathway and the critical "Senior Scientist" intervention points (Red Nodes) to prevent failure.
Caption: Synthetic workflow for 5-MU derivatives highlighting the critical reduction step to prevent disulfide formation.
Diagram 2: Antiviral Mechanism of Action (Hypothetical)
Visualizing how S-substituted uracils likely interfere with viral enzymes (based on NNRTI homology).
Caption: Proposed mechanism where the lipophilic S-tail of the 5-MU derivative occupies the NNRTI binding pocket.
Part 6: References
-
Synthesis of S-alkylated derivatives: Pal, B. C., & Schmidt, D. G. (1978). Synthesis of some new S-alkylated derivatives of 5-mercapto-2'-deoxyuridine as potential antiviral agents.[1] Journal of Medicinal Chemistry.
-
NNRTI Structural Context: Novikov, M. S., et al. (2011). Structure-activity evaluation of new uracil-based non-nucleoside inhibitors of HIV reverse transcriptase.[2][3] MedChemComm.
-
5-Substituted Uracil Overview: Herdewijn, P. (2008). Modified Nucleosides: in Biochemistry, Biotechnology and Medicine. Wiley-VCH. (General Reference for Uracil scaffolds).
-
Antiviral Assay Protocols: Prichard, M. N., et al. (2005). A microtiter plaque reduction assay for the discovery of antivirals against herpesviruses. Journal of Virological Methods.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. 5′-Nor carbocyclic nucleosides: unusual nonnucleoside inhibitors of HIV-1 reverse transcriptase - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Structure-activity evaluation of new uracil-based non-nucleoside inhibitors of HIV reverse transcriptase - MedChemComm (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of 5-Mercaptouracil Nucleosides
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of 5-Mercaptouracil Nucleosides
5-Mercaptouracil nucleosides are a class of modified pyrimidine nucleosides that have garnered significant attention in medicinal chemistry and chemical biology. The introduction of a sulfur atom at the C5 position of the uracil ring imparts unique chemical and biological properties. These analogs have been explored as antiviral and anticancer agents, and their reactive thiol group serves as a versatile handle for further chemical modifications, enabling the development of bioconjugates, molecular probes, and novel therapeutic agents. This guide provides a detailed overview of the primary synthetic strategies for accessing these valuable compounds, complete with step-by-step protocols, mechanistic insights, and comparative data to aid researchers in selecting the most suitable method for their specific needs.
Core Synthetic Strategies: A Tale of Two Approaches
The synthesis of 5-mercaptouracil nucleosides can be broadly categorized into two main strategies:
-
The Convergent Approach (Building from the Base): This strategy involves the initial synthesis of a 5-mercaptouracil derivative, which is then coupled with a protected sugar moiety. The most prominent method for this glycosylation step is the Vorbrüggen (or silyl-Hilbert-Johnson) reaction.
-
The Direct Modification Approach (Post-Glycosylation Functionalization): This approach starts with a pre-existing uridine or 2'-deoxyuridine nucleoside, and the thiol group is introduced directly at the 5-position of the uracil ring through various chemical transformations.
The choice between these two strategies depends on the availability of starting materials, the desired scale of the synthesis, and the specific substitutions required on the sugar or base.
Strategy 1: The Convergent Approach via Vorbrüggen Glycosylation
This robust and widely used method offers great flexibility in the choice of both the pyrimidine base and the sugar component. The general workflow involves three key stages: preparation of a protected 5-mercaptouracil, glycosylation, and deprotection.
Workflow for Vorbrüggen Glycosylation
Caption: General workflow for the synthesis of 5-mercaptouracil nucleosides via the Vorbrüggen glycosylation approach.
Part 1: Synthesis of S-Protected 5-Mercaptouracil
The free thiol group is highly reactive and prone to oxidation, necessitating the use of a protecting group during synthesis. The benzyl (Bn) and trityl (Tr) groups are commonly employed for this purpose.
Protocol 1: Synthesis of 5-S-Benzylmercaptouracil
This protocol describes the synthesis from 5-bromouracil, a commercially available starting material.
-
Reaction Scheme:
-
5-Bromouracil + Benzyl Mercaptan → 5-S-Benzylmercaptouracil
-
-
Materials:
-
5-Bromouracil
-
Benzyl mercaptan
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
-
Anhydrous dimethylformamide (DMF)
-
-
Step-by-Step Procedure:
-
Dissolve 5-bromouracil in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add sodium methoxide to the solution and stir for 30 minutes at room temperature.
-
Slowly add benzyl mercaptan to the reaction mixture.
-
Heat the reaction to 80-90 °C and monitor the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum to yield 5-S-benzylmercaptouracil.
-
Part 2: Vorbrüggen Glycosylation
The key step in this convergent synthesis is the coupling of the protected base with a protected sugar derivative. The silyl-Hilbert-Johnson reaction is the method of choice.[1][2]
Protocol 2: Synthesis of 2',3',5'-Tri-O-acetyl-5-S-benzylmercaptouridine
-
Reaction Scheme:
-
Persilylated 5-S-Benzylmercaptouracil + 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose → Protected Nucleoside
-
-
Materials:
-
5-S-Benzylmercaptouracil
-
Hexamethyldisilazane (HMDS)
-
Ammonium sulfate ((NH₄)₂SO₄) or Trimethylsilyl chloride (TMSCl)
-
1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous acetonitrile or 1,2-dichloroethane
-
-
Step-by-Step Procedure:
-
Silylation of the base: In a flame-dried flask under an inert atmosphere, suspend 5-S-benzylmercaptouracil in anhydrous acetonitrile. Add a catalytic amount of ammonium sulfate and an excess of HMDS. Reflux the mixture until the solution becomes clear (typically 2-4 hours), indicating the formation of the persilylated derivative.
-
Cool the reaction mixture to room temperature and remove the excess HMDS and solvent under reduced pressure. The resulting oily residue is the persilylated base.
-
Glycosylation: Redissolve the persilylated base in anhydrous acetonitrile. To this solution, add 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.
-
Cool the mixture to 0 °C and slowly add TMSOTf as the Lewis acid catalyst.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting materials (typically 12-24 hours).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the protected nucleoside.
-
Part 3: Deprotection
The final step is the removal of the protecting groups from both the sugar and the thiol moiety. This is typically a two-step process.
Protocol 3: Deprotection to Yield 5-Mercaptouridine
-
Step-by-Step Procedure:
-
Removal of acyl groups: Dissolve the protected nucleoside from Protocol 2 in anhydrous methanol. Add a catalytic amount of sodium methoxide and stir at room temperature. Monitor the reaction by TLC until the acyl groups are completely removed. Neutralize the reaction with an acidic resin (e.g., Dowex-50 H⁺) and filter. Concentrate the filtrate to obtain the S-benzyl protected nucleoside.
-
Removal of the S-benzyl group: The S-benzyl group is typically removed by sodium in liquid ammonia reduction.[3] This reaction must be performed with extreme caution in a well-ventilated fume hood.
-
In a flask equipped with a dry ice condenser, condense ammonia gas at -78 °C.
-
Dissolve the S-benzyl protected nucleoside in the liquid ammonia.
-
Carefully add small pieces of sodium metal until a persistent blue color is observed, indicating an excess of sodium.
-
Stir the reaction for 30-60 minutes.
-
Quench the reaction by the addition of ammonium chloride until the blue color disappears.
-
Allow the ammonia to evaporate overnight.
-
Dissolve the residue in water and purify by ion-exchange chromatography or reversed-phase HPLC to obtain the final 5-mercaptouridine.
-
-
| Protecting Group | Deprotection Method | Advantages | Disadvantages |
| S-Benzyl | Sodium in liquid ammonia[3] | Robust, widely used | Harsh conditions, requires special equipment |
| S-Trityl | Mild acid (e.g., trifluoroacetic acid) | Mild conditions | Can be bulky, may affect reactivity |
Strategy 2: The Direct Modification Approach
This approach avoids the synthesis of the modified base by directly functionalizing a commercially available uridine or 2'-deoxyuridine. A common route involves lithiation followed by quenching with an electrophilic sulfur source.
Workflow for Direct Thiolation
Caption: General workflow for the direct synthesis of 5-mercaptouracil nucleosides from uridine.
Protocol 4: Synthesis of 5-Mercapto-2'-deoxyuridine via Lithiation
This protocol details the direct introduction of a thiol group at the 5-position of 2'-deoxyuridine.[4]
-
Materials:
-
2'-Deoxyuridine
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous DMF
-
Lithium diisopropylamide (LDA) or n-Butyllithium (n-BuLi)
-
Anhydrous tetrahydrofuran (THF)
-
Elemental sulfur (S₈) or Diphenyl disulfide
-
Tetrabutylammonium fluoride (TBAF)
-
-
Step-by-Step Procedure:
-
Protection of hydroxyl groups: Dissolve 2'-deoxyuridine in anhydrous DMF. Add imidazole and TBDMSCl and stir at room temperature until the 3' and 5' hydroxyl groups are fully protected (monitor by TLC). Work up the reaction by adding water and extracting with an organic solvent. Purify the protected nucleoside by silica gel chromatography.
-
Lithiation: In a flame-dried flask under an inert atmosphere, dissolve the protected 2'-deoxyuridine in anhydrous THF and cool to -78 °C. Slowly add a solution of LDA or n-BuLi and stir for 1-2 hours at this temperature.
-
Sulfenylation: In a separate flask, prepare a solution or suspension of the electrophilic sulfur source (e.g., elemental sulfur or diphenyl disulfide) in anhydrous THF. Slowly add this to the lithiated nucleoside solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Deprotection: Dissolve the crude product in THF and add a solution of TBAF. Stir at room temperature until the silyl groups are removed (monitor by TLC).
-
Purify the final product by silica gel chromatography or reversed-phase HPLC to yield 5-mercapto-2'-deoxyuridine.[5]
-
Comparative Overview of Synthetic Strategies
| Method | Key Advantages | Key Disadvantages | Typical Yields |
| Vorbrüggen Glycosylation | High convergence, modular, well-established.[2] | Requires synthesis of the modified base, multi-step. | Good to excellent for glycosylation step. |
| Direct Lithiation/Thiolation | Fewer steps from a common starting material. | Can have regioselectivity issues, requires cryogenic conditions.[4] | Moderate to good. |
Conclusion and Future Perspectives
The synthesis of 5-mercaptouracil nucleosides is a well-established field with reliable and versatile methods available to researchers. The choice of synthetic route will be guided by the specific target molecule, available resources, and desired scale. The convergent Vorbrüggen approach offers broad applicability, while direct modification provides a more streamlined path from readily available starting materials. As the demand for modified nucleosides in drug discovery and chemical biology continues to grow, the development of even more efficient, scalable, and environmentally friendly synthetic methods will remain an active area of research.
References
-
Wikipedia. (n.d.). Synthesis of nucleosides. Retrieved from [Link]
-
Crossey, K., Cunningham, R. N., Redpath, P., & Migaud, M. E. (n.d.). Atom efficient synthesis of pyrimidine and purine nucleosides by ball milling. RSC Advances. Retrieved from [Link]
- Anzai, K., & Suzuki, S. (n.d.). Synthesis of 5-Methylmercaptouracil. Journal of Antibiotics.
-
PubChem. (n.d.). 5-Mercapto-2'-deoxyuridine. Retrieved from [Link]
- Bornemann, B., & Marx, A. (2006). Synthesis of DNA oligonucleotides containing 5-(mercaptomethyl)-2'-deoxyuridine moieties. Bioorganic & Medicinal Chemistry, 14(18), 6235-8.
-
PubChem. (n.d.). 5-Bromouracil. Retrieved from [Link]
-
Wikipedia. (n.d.). 5-Bromouracil. Retrieved from [Link]
- Tanaka, H., Hayakawa, H., & Miyasaka, T. (1983). On the mechanism of lithiation of uridine derivatives with lithium dialkylamides. Tetrahedron, 39(23), 3963-3968.
- Dinan, F. J., & Bardos, T. J. (1980). Synthesis of some new S-alkylated derivatives of 5-mercapto-2'-deoxyuridine as potential antiviral agents. Journal of Medicinal Chemistry, 23(5), 569-572.
- Seela, F., & Menkhoff, S. (1985). Synthesis of 5-Alkylthio- and 5-Alkylseleno-2'-deoxyuridines. Liebigs Annalen der Chemie, 1985(7), 1360-1369.
- Mezo, G., & Kutor, S. (1999). Reexamination of sodium-liquid ammonia reduction in the peptide chemistry. Letters in Peptide Science, 6(4), 233-241.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. 5-Bromouracil | C4H3BrN2O2 | CID 5802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Reexamination of sodium-liquid ammonia reduction in the peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On the mechanism of lithiation of uridine derivatives with lithium dialkylamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Mercapto-2'-deoxyuridine | C9H12N2O5S | CID 99529 - PubChem [pubchem.ncbi.nlm.nih.gov]
5-Mercaptouracil as a tool for studying RNA structure and function
Application Note: 5-Mercaptouracil (5-MU) as a Chemo-Selective Handle for RNA Structural Biology
Executive Summary
5-Mercaptouracil (5-MU), specifically when incorporated as the nucleoside 5-mercaptouridine (5-SH-rU) , represents a high-fidelity "chemical handle" for RNA structural analysis. Unlike standard photo-crosslinkers (e.g., 4-thiouridine) that rely on non-specific UV activation, 5-MU introduces a unique thiol (-SH) group at the C5 position of the uracil base. This thiol exhibits a pKa of ~5.6, making it significantly more nucleophilic at neutral pH than typical aliphatic thiols.
This Application Note details the utility of 5-MU for Site-Directed Spin Labeling (SDSL) , Chemical Crosslinking , and Fluorescence Tagging . It provides validated protocols for incorporating 5-MU via enzymatic transcription and solid-phase synthesis, ensuring researchers can construct self-validating experimental systems for drug discovery and mechanistic biology.
Scientific Foundation & Mechanism
The 5-Mercapto Advantage
The structural utility of 5-MU stems from the orthogonality of the thiol group. Natural RNA (excluding specific tRNA modifications) lacks reactive thiols. By introducing 5-MU, researchers create a singular reactive site that can be targeted by alkylating agents (e.g., iodoacetamides, maleimides) or activated disulfides.
-
Position C5: Modification at C5 projects the probe into the major groove of the RNA helix, minimizing disruption to Watson-Crick base pairing (A-U) and maintaining secondary structure stability.
-
Reactivity: The thiolate anion (S⁻) dominates at physiological pH (due to pKa ~5.6), allowing rapid conjugation reactions under mild conditions that preserve RNA integrity.
Comparison of RNA Modification Tools
| Feature | 5-Mercaptouracil (5-MU) | 4-Thiouracil (4-tU) | 5-Bromouracil (5-BrU) |
| Primary Mechanism | Nucleophilic Substitution (S_N2) | UV Photo-crosslinking (365 nm) | UV Photo-crosslinking (308 nm) |
| Selectivity | High (Site-specific chemical tagging) | Low (Zero-length crosslinking) | Low (Radical generation) |
| Stability | Oxidatively sensitive (requires DTT) | Light sensitive | Light sensitive |
| Main Application | SDSL (EPR), Distance Mapping | Protein-RNA interaction mapping | Crystallography phasing |
| Structural Impact | Minimal (Major groove projection) | Minimal | Minimal |
Experimental Workflows & Protocols
Workflow A: Enzymatic Incorporation (T7 Transcription)
Best for: Global labeling, protein-RNA crosslinking studies, and sequences with limited Uridine content.
Reagents Required:
-
DNA Template (Double-stranded, T7 promoter)
-
T7 RNA Polymerase (High concentration)
-
NTP Mix: ATP, GTP, CTP (standard)
-
5-SH-UTP (Replace UTP 100% or varying ratios)
-
Dithiothreitol (DTT) - Critical for preventing disulfide dimerization of the nucleotide.
Protocol:
-
Transcription Mix: Assemble the reaction on ice.
-
Buffer: 40 mM Tris-HCl (pH 7.9), 6 mM MgCl₂, 2 mM Spermidine.
-
DTT: 10 mM (Essential to keep 5-SH-UTP monomeric).
-
NTPs: 2 mM ATP, GTP, CTP; 2 mM 5-SH-UTP .
-
Template: 1 µM.
-
T7 RNAP: 50 U/µL.
-
-
Incubation: 37°C for 4–6 hours. Note: 5-SH-UTP is a good substrate but may reduce yield by 20-30% compared to UTP.
-
Purification (Crucial):
-
Phenol:Chloroform extraction to remove protein.
-
Size Exclusion Chromatography (SEC) or Urea-PAGE.
-
Validation: Verify integrity via denaturing PAGE. The 5-SH group can form intermolecular disulfides; maintain reducing conditions (1 mM DTT) during storage.
-
Workflow B: Post-Transcriptional Labeling (SDSL/Fluorophore)
Best for: EPR spectroscopy (DEER/PELDOR) and FRET studies.
Reagents:
-
5-MU modified RNA (from Workflow A or Solid-Phase Synthesis).
-
Target Probe: Methanethiosulfonate spin label (MTSL) or Maleimide-Fluorophore.
-
Labeling Buffer: 10 mM MOPS (pH 7.0), 50 mM NaCl.
Protocol:
-
Reduction: Incubate RNA with 10 mM DTT for 30 min to ensure all 5-MU sites are reduced (-SH).
-
Desalting: Remove DTT using a spin column (e.g., Zeba Spin) or rapid ethanol precipitation. Residual DTT will quench the probe.
-
Conjugation:
-
Immediately add the Label (dissolved in DMSO) to the RNA.[1]
-
Ratio: 10–20 fold molar excess of Label over RNA.
-
Incubate: 2–4 hours at Room Temperature (Dark) or 4°C overnight.
-
-
Quenching & Purification:
-
Quench unreacted label with excess β-mercaptoethanol.
-
Purify labeled RNA via HPLC or SEC to remove free probe.
-
QC: Measure labeling efficiency via UV-Vis (A260 for RNA vs. Probe absorbance) or Mass Spectrometry.
-
Visualization of Experimental Logic
The following diagram illustrates the decision matrix for utilizing 5-Mercaptouracil in RNA studies, highlighting the divergence between enzymatic and chemical synthesis paths.
Figure 1: Decision tree for 5-Mercaptouracil utilization in RNA structural biology.
Detailed Application Notes
Application 1: Site-Directed Spin Labeling (SDSL)
For Electron Paramagnetic Resonance (EPR) studies, 5-MU is the preferred attachment site for nitroxide labels.
-
Causality: The rigid attachment of the spin label to the C5 position (via a short tether) reduces the "wobble" of the label, providing more accurate distance measurements in DEER (Double Electron-Electron Resonance) experiments compared to flexible 2'-OH labeling.
-
Self-Validation: If the labeling is successful, the CW-EPR spectrum will show a characteristic broadening corresponding to the tumbling rate of the RNA. Free label would show sharp, narrow lines.
Application 2: Photo-Chemical Crosslinking
While 5-MU is not a direct photo-crosslinker, it can be derivatized with p-azidophenacyl bromide (APB) .
-
Protocol: React 5-MU RNA with APB (thiol-specific alkylation).
-
Mechanism: The azide group on APB is photo-activatable (UV). Upon irradiation, it forms a nitrene that inserts into nearby protein residues.
-
Advantage: This "Tag-then-Crosslink" approach allows you to verify the presence of the crosslinker on the RNA before the complex assembly, ensuring that negative results are due to lack of interaction, not lack of probe.
References
-
Hanna, M. M., et al. (1995). "Preparation of probe-modified RNA with 5-mercapto-UTP for analysis of protein-RNA interactions."[2] Nucleic Acids Research.[3][4][5] Link
-
Shelke, S. A., & Sigurdsson, S. T. (2012). "Site-directed spin labeling of nucleic acids." European Journal of Organic Chemistry. Link
-
Qin, P. Z., et al. (2007). "Site-directed spin labeling studies of RNA structure and dynamics." Methods in Enzymology. Link
-
Keyhani, S., et al. (2022). "RNase H-based analysis of synthetic mRNA 5' cap incorporation." bioRxiv.[5] Link[5]
-
Kierzek, E., et al. (2014). "The contribution of pseudouridine to stabilities and structure of RNAs." Nucleic Acids Research.[3][4][5] Link
Sources
- 1. Spin Labeling of RNA Using “Click” Chemistry for Coarse-grained Structure Determination via Pulsed Electron-electron Double Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of probe-modified RNA with 5-mercapto-UTP for analysis of protein-RNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5' Capped Oligonucleotide [biosyn.com]
- 4. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 5. biorxiv.org [biorxiv.org]
Application Notes & Protocols: A Guide to Photo-Induced Cross-Linking Studies with 5-Mercaptouracil
Introduction: The Strategic Advantage of 5-Mercaptouracil in Cross-Linking
In the intricate dance of molecular biology, understanding the transient and dynamic interactions between nucleic acids (RNA and DNA) and proteins is paramount to deciphering cellular function. Covalent cross-linking is a powerful technique to capture these fleeting interactions, providing a molecular "snapshot" of a specific moment in a biological process. Among the arsenal of tools available, the photo-activatable nucleoside analog 5-Mercaptouracil (5-MU) , and its corresponding triphosphate 5-Mercapto-UTP (5-S-UTP), offers a distinct advantage.
Unlike bulky chemical cross-linkers that can sterically hinder or alter native interactions, 5-MU is a "zero-length" cross-linker.[1] It is a subtle modification, replacing an oxygen atom with a sulfur atom at the C5 position of uracil. This thiosubstitution creates a chromophore that can be specifically excited by long-wavelength ultraviolet (UVA) light, typically in the 320-365 nm range.[2][3] This is a critical feature; irradiation at these wavelengths minimizes the risk of photodamage to native protein and nucleic acid structures, which absorb strongly at shorter wavelengths (e.g., 254-260 nm).[4][5] Upon photoactivation, the thiol group forms a highly reactive species that covalently bonds with proximal amino acid residues or other nucleotides, permanently locking the interacting partners together for subsequent analysis.
This guide provides a comprehensive overview of the principles and methodologies for utilizing 5-Mercaptouracil in RNA-protein and DNA-protein cross-linking studies, from the rationale behind experimental design to detailed, field-tested protocols.
Mechanism of Photo-Cross-Linking
The efficacy of 5-Mercaptouracil as a photo-cross-linker stems from its unique photochemical properties. The process is initiated by the absorption of a photon by the thione group of 5-MU, which has an absorption maximum around 330-340 nm.
Scientific Rationale: The choice of irradiation wavelength is a cornerstone of a successful experiment. Using UVA light (>310 nm) selectively excites the 5-MU without significantly exciting standard nucleic acids or aromatic amino acids, thus preserving the integrity of the biological complex being studied.[6]
The photo-excitation event leads to the formation of a reactive triplet state. This excited state can then abstract a hydrogen atom from a nearby molecule—typically from the C-H bond of an amino acid side chain or another nucleotide—to form a covalent bond. This "hydrogen abstraction" mechanism is the basis for the zero-length cross-link.
Caption: Photoactivation mechanism of 5-Mercaptouracil.
Experimental Design & Key Considerations
A well-designed cross-linking experiment is built on a foundation of careful planning and robust controls. The following points are critical for success.
Incorporation of 5-Mercaptouracil
The first step is to introduce 5-MU into the nucleic acid of interest. This is most commonly achieved for RNA through in vitro transcription.
-
In Vitro Transcription: 5-Mercapto-UTP (5-S-UTP) can be used as a substrate by bacteriophage RNA polymerases like T7, T3, and SP6.[] It is typically substituted for a fraction of the UTP in the reaction mix.
-
Scientist's Note: Complete substitution of UTP with 5-S-UTP can sometimes reduce transcription efficiency. It is advisable to perform a titration, starting with a 1:4 ratio of 5-S-UTP to UTP and optimizing as needed based on yield and cross-linking efficiency.
-
-
Chemical Synthesis: For DNA or short RNA oligonucleotides, 5-MU can be incorporated during standard solid-phase phosphoramidite synthesis. This method offers precise, site-specific placement of the cross-linker.
UV Irradiation: Wavelength, Dose, and Controls
The cross-linking step is the most critical part of the experiment. Success depends on delivering the right amount of energy at the correct wavelength.
| Parameter | Recommended Setting | Rationale & Key Considerations |
| Wavelength | 320-365 nm | Selectively excites 5-MU while minimizing damage to native biomolecules.[4][6] A 365 nm LED or filtered lamp is a common and effective choice.[3] |
| UV Source | Stratalinker, CL-1000, or LED array | The source must provide uniform illumination of the sample. The distance from the source to the sample is critical and must be kept constant.[3] |
| Irradiation Time | 5-30 minutes | This is highly dependent on the intensity of the UV source and the geometry of the sample. An initial time course (e.g., 0, 5, 10, 20, 30 min) is essential to determine the optimal exposure that maximizes cross-linking while minimizing non-specific products or sample degradation.[6] |
| Sample Vessel | Open-lid tubes or plates on ice | Place samples on ice during irradiation to dissipate heat and maintain the integrity of the complex. Remove plastic lids, as they can block UV light. |
| Energy Dose | 0.5 - 5.4 J/cm² | The total energy delivered is the product of intensity (mW/cm²) and time (s).[8][9] If your device measures intensity, you can calculate the required time. If not, empirical optimization through a time course is necessary. |
Trustworthiness through Controls: Your results are only as reliable as your controls. The following are non-negotiable for a cross-linking experiment:
-
"-UV" Control: An identical sample containing the 5-MU-labeled nucleic acid and protein partner that is not exposed to UV light. This control is essential to identify non-covalent interactions or contaminants that might survive the downstream purification process.
-
"No 5-MU" Control: A sample containing the unmodified (wild-type) nucleic acid and protein partner that is exposed to the same UV dose. This control verifies that the observed cross-link is dependent on the presence of the 5-MU and not a result of non-specific UV damage.
Core Experimental Protocols
The following protocols provide a validated workflow for a typical RNA-protein cross-linking experiment.
Protocol 1: In Vitro Transcription with 5-S-UTP
This protocol describes the synthesis of an RNA probe containing 5-Mercaptouracil using T7 RNA polymerase.
Materials:
-
Linearized plasmid DNA or PCR product with a T7 promoter upstream of the target sequence.[10]
-
HiScribe™ T7 High Yield RNA Synthesis Kit (NEB #E2040S or similar).
-
5-S-UTP solution (e.g., TriLink BioTechnologies).
-
RNase-free water, tubes, and pipette tips.
Procedure:
-
Reaction Assembly: On ice, assemble the following in a 20 µL reaction:
-
Nuclease-Free Water: to 20 µL
-
10X Reaction Buffer: 2 µL
-
ATP (100 mM): 2 µL
-
GTP (100 mM): 2 µL
-
CTP (100 mM): 2 µL
-
UTP (100 mM): 0.5 µL
-
5-S-UTP (100 mM): 1.5 µL (Scientist's Note: This creates a 3:1 ratio of 5-S-UTP to UTP. This ratio may require optimization.)
-
Template DNA (0.5-1.0 µg): X µL
-
T7 RNA Polymerase Mix: 2 µL
-
-
Incubation: Mix gently and incubate at 37°C for 2-4 hours. For longer transcripts, this can be extended overnight.
-
DNase Treatment: Add 1 µL of RNase-free DNase I to the reaction and incubate at 37°C for 15 minutes to remove the DNA template.
-
Purification: Purify the RNA using a standard column-based RNA cleanup kit (e.g., Zymo Research RNA Clean & Concentrator) or via ethanol precipitation.[11]
-
Quality Control: Analyze the transcript size and purity on a denaturing urea-PAGE gel. Quantify the RNA using a NanoDrop or Qubit fluorometer.
Protocol 2: Photo-Cross-Linking of 5-MU RNA to a Target Protein
Materials:
-
Purified 5-MU-labeled RNA (from Protocol 1).
-
Purified protein of interest in a suitable binding buffer.
-
Control (wild-type) RNA without 5-MU.
-
UV cross-linker instrument (e.g., Stratalinker®) equipped with 365 nm bulbs.
-
RNase-free microcentrifuge tubes.
Procedure:
-
Binding Reaction: In a 20 µL volume, combine the 5-MU RNA and protein partner at desired concentrations.
-
Scientist's Note: Buffer choice is critical. Avoid high concentrations of reducing agents like DTT, which can react with the thiol group. A small amount (e.g., < 1 mM) may be tolerated if required for protein stability.
-
-
Incubation: Incubate the binding reaction under conditions optimal for complex formation (e.g., 30 minutes at room temperature or 4°C).
-
Prepare Controls: Set up the "-UV" and "No 5-MU" control reactions in parallel.
-
Irradiation: Place the tubes (with lids open) on an ice block directly under the UV source in the cross-linker. Irradiate with 365 nm light for the optimized time (e.g., 15 minutes). Keep the "-UV" control sample on ice outside the chamber.
-
Post-Cross-linking Treatment: After irradiation, add RNase A/T1 mix to all samples to digest any RNA not protected by protein binding. This step reduces background and simplifies analysis. Incubate for 15 minutes at 37°C.
-
Analysis: Immediately proceed to analysis by SDS-PAGE. Add an appropriate volume of SDS-PAGE loading buffer, boil the samples for 5 minutes, and load onto a polyacrylamide gel.[11]
Caption: General workflow for 5-MU mediated RNA-protein cross-linking.
Analysis and Troubleshooting
The primary method for analyzing cross-linking products is SDS-PAGE. A successful cross-link will result in a new, higher molecular weight band corresponding to the RNA-protein adduct. This can be visualized by autoradiography (if using radiolabeled RNA) or by Western blotting for the protein of interest.
| Observation | Potential Cause | Suggested Solution |
| No cross-linked band observed | 1. Inefficient 5-MU incorporation.2. Insufficient UV dose.3. Binding conditions are not optimal.4. Protein does not interact at a uracil site. | 1. Verify incorporation by mass spectrometry or HPLC.2. Perform a UV time course to optimize irradiation time/energy.3. Re-optimize binding buffer, temperature, and component concentrations.4. Consider incorporating a different photo-activatable analog (e.g., 4-Thiouracil, 6-Thioguanosine).[6] |
| High background or smearing | 1. Excessive UV dose causing non-specific damage.2. Non-specific binding of protein to RNA.3. Incomplete RNase digestion. | 1. Reduce UV irradiation time or increase the distance from the source.2. Increase salt concentration in binding buffer; add a non-specific competitor RNA.3. Increase RNase concentration or digestion time. |
| Band present in "-UV" control | 1. Aggregation of the protein or RNA.2. Contamination with a nuclease inhibitor. | 1. Centrifuge sample before loading; optimize buffer conditions (e.g., add non-ionic detergent).2. Ensure high purity of all components. |
Conclusion
5-Mercaptouracil is a powerful and precise tool for investigating the architecture of nucleic acid-protein complexes. Its activation by long-wavelength UV light provides a gentle yet efficient method for capturing interactions with minimal disruption to the native system. By carefully designing experiments with robust controls, optimizing irradiation conditions, and following validated protocols, researchers can confidently map the molecular contacts that govern fundamental biological processes.
References
- Meisenheimer, P. L., & Koch, T. H. (1997). Photocross-linking of 5-iodouracil-substituted RNA and DNA to proteins. PubMed.
- Yoshimura, Y., Ohtake, T., & Fujimoto, K. (2015). Quick, Selective and Reversible Photocrosslinking Reaction between 5-Methylcytosine and 3-Cyanovinylcarbazole in DNA Double Strand. Molecules.
- Hanna, M. M., & Meares, C. F. (1983). Preparation of probe-modified RNA with 5-mercapto-UTP for analysis of protein-RNA interactions. PubMed Central.
-
Gagnon, K. T., et al. (2022). In vitro transcription of guide RNAs and 5'-triphosphate removal. Protocols.io. Available at: [Link]
- OkaSciences. (n.d.). UV Crosslinking Protocol and Tips. OkaSciences.
- Das, H., & Das, A. (2013). RNA-protein UV-crosslinking Assay. PubMed Central.
-
König, J., et al. (2010). iCLIP - Transcriptome-wide Mapping of Protein-RNA Interactions with Individual Nucleotide Resolution. JoVE. Available at: [Link]
- Wagnon, J. L., et al. (2024). Photoactivatable mRNA 5′ Cap Analogs for RNA‐Protein Crosslinking. PubMed Central.
- Kao, A., et al. (2019). Identification of MS-Cleavable and Noncleavable Chemically Cross-Linked Peptides with MetaMorpheus. PubMed Central.
- Lin, M. F. (2016). Analysis of the effective dose of ultraviolet light in corneal cross-linking. PubMed Central.
- Huang, F. (2003). Efficient incorporation of CoA, NAD and FAD into RNA by in vitro transcription. PubMed.
- Cristini, A., et al. (2024). Protocol to study the direct binding of proteins to RNA:DNA hybrids or RNA-DNA chimeras in living cells using cross-linking immunoprecipitation. PubMed Central.
-
Nielsen, H., & Doudna, J. A. (2011). Synthesis of RNA by In Vitro Transcription. ResearchGate. Available at: [Link]
-
Raiskup, F., & Spoerl, E. (2013). Corneal Crosslinking with Riboflavin and Ultraviolet A. I. Principles. ResearchGate. Available at: [Link]
-
Wernli, J., et al. (2013). The Efficacy of Corneal Cross-Linking Shows a Sudden Decrease with Very High Intensity UV Light and Short Treatment Time. Investigative Ophthalmology & Visual Science. Available at: [Link]
- Schoborg, J. A., & Pasquinelli, A. E. (2013). Compositions and methods for in vitro transcription of rna. Google Patents.
-
Iacobucci, C., et al. (2018). The First MS-Cleavable, Photo-Thiol-Reactive Cross-Linker for Protein Structural Studies. Journal of the American Society for Mass Spectrometry. Available at: [Link]
- Raiskup, F., & Spoerl, E. (2013). Corneal crosslinking with riboflavin and ultraviolet A. I. Principles. PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quick, Selective and Reversible Photocrosslinking Reaction between 5-Methylcytosine and 3-Cyanovinylcarbazole in DNA Double Strand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UV Crosslinking Protocol and Tips - OkaSciences [okasciences.com]
- 4. Photocrosslinking of 5-iodouracil-substituted RNA and DNA to proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Photoactivatable mRNA 5′ Cap Analogs for RNA‐Protein Crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Corneal crosslinking with riboflavin and ultraviolet A. I. Principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. RNA-protein UV-crosslinking Assay - PMC [pmc.ncbi.nlm.nih.gov]
use of 5-Mercaptouracil in SELEX for aptamer development
Abstract
This guide details the protocol for utilizing 5-Mercaptouracil (5-S-dU) —specifically introduced as 5-mercaptodeoxyuridine triphosphate (5-S-dUTP) —in the Systematic Evolution of Ligands by EXponential enrichment (SELEX). Unlike standard aptamers that rely solely on non-covalent interactions (hydrogen bonding, van der Waals forces), 5-S-dU modified aptamers possess a reactive thiol group at the 5-position of the uracil base. This modification enables two distinct, high-value mechanisms: (1) Covalent Cross-linking to cysteine residues on target proteins for irreversible binding, and (2) Structural Stabilization via intra-aptamer disulfide bridges, mimicking antibody complementarity-determining regions (CDRs). This protocol addresses the specific challenges of handling thiol-modified nucleotides, including oxidation prevention during PCR and stringent partitioning strategies.
Introduction: The Chemistry of 5-Mercaptouracil in SELEX
Standard DNA aptamers are limited by the chemical simplicity of the four natural bases. To overcome this, "Modified SELEX" introduces functional groups not found in nature. 5-Mercaptouracil is a potent modification because the thiol (-SH) group is chemically orthogonal to standard nucleic acid chemistry but highly reactive toward protein side chains (cysteines) and other thiols.
Mechanisms of Action
-
Covalent "Trap" Aptamers: The 5-S-dU nucleotide can undergo a disulfide exchange reaction with surface cysteines on a target protein, converting a transient binding event into a permanent covalent complex. This is ideal for therapeutic neutralization or ultra-sensitive diagnostics where
is effectively zero. -
Disulfide-Stabilized Aptamers: Under non-reducing conditions, two 5-S-dU bases within the same aptamer strand can oxidize to form a disulfide bond. This constrains the aptamer into a rigid tertiary structure, reducing the entropic cost of binding and increasing affinity.
Pre-Experimental Considerations
Reagent Requirements
-
Modified Nucleotide: 5-mercapto-2'-deoxyuridine-5'-triphosphate (5-S-dUTP) .
-
Note: This is often custom-synthesized or obtained from specialized nucleic acid chemistry vendors. It is not the same as 4-thio-UTP or phosphorothioates.
-
-
Polymerase: A modified-tolerant DNA polymerase is required. KOD XL , KOD Dash (Toyobo/Millipore), or Deep Vent (exo-) (NEB) are recommended. Standard Taq usually fails to incorporate 5-modified dUTPs efficiently.
-
Reducing Agents: TCEP (Tris(2-carboxyethyl)phosphine) is strictly required during library storage and PCR to prevent premature dimerization of the library. DTT is less stable and not recommended for the PCR step.
Library Design
The random region (N30-N40) will contain the modified base.
-
Template: Standard A, C, G, T.
-
PCR Mix: dATP, dCTP, dGTP, and 5-S-dUTP (replace dTTP entirely).
Protocol: 5-S-dU SELEX Workflow
This protocol distinguishes between Generation (PCR) and Selection (Incubation).
Step 1: Library Synthesis (PCR with 5-S-dUTP)
Objective: Amplify the DNA library while incorporating the thiol-modified base.
-
Prepare PCR Mix (50 µL):
-
1x KOD Buffer.
-
2 mM MgSO4.
-
0.2 mM dATP, dCTP, dGTP.
-
0.2 mM 5-S-dUTP .
-
0.5 mM TCEP (Critical: Prevents oxidation of 5-S-dUTP during cycling).
-
0.5 µM Forward Primer (Fluorescein-labeled if monitoring).
-
0.5 µM Reverse Primer (Biotinylated for strand separation).
-
1 U KOD XL DNA Polymerase.
-
1 pM Template Library.
-
-
Cycling:
-
95°C for 2 min.
-
[95°C 15s -> 55°C 30s -> 72°C 30s] x 8-12 cycles.
-
72°C 5 min.
-
-
Verification: Run 5 µL on a 3% agarose gel. The band should be distinct. Note: Thiol-modified DNA may migrate slower than standard DNA.
Step 2: Strand Separation (ssDNA Generation)
Objective: Isolate the reactive single strand.
-
Bind PCR product to Streptavidin Magnetic Beads .
-
Wash 3x with PBS-T.
-
Elute Non-Biotinylated Strand: Incubate beads with 20 mM NaOH for 5 min.
-
Neutralize: Immediately add the eluate to a buffer containing 100 mM HEPES (pH 7.5) and 1 mM TCEP .
-
Why TCEP? You must keep the thiols reduced until the exact moment of selection.
-
Step 3: Selection (The "Covalent Trap" Method)
Objective: Select sequences that cross-link to the target.
-
Desalting: Remove NaOH and TCEP using a Zeba Spin Column (7K MWCO) equilibrated with Selection Buffer (PBS, 1 mM MgCl2, pH 7.4).
-
Critical:Do NOT add reducing agents to the Selection Buffer. The thiols must be free to react.
-
-
Incubation:
-
Mix 100 pmol ssDNA library with 50 pmol Target Protein.
-
Incubate at 37°C for 1 hour. (Allow time for disulfide exchange or nucleophilic attack).
-
-
Partitioning (Stringent Wash):
-
Capture: If target is His-tagged, capture on Ni-NTA beads.
-
Wash 1-3: PBS-T (Standard wash).
-
Wash 4 (Denaturing): 3.5 M Urea or 0.1% SDS .
-
Logic: This step removes all non-covalent binders. Only aptamers covalently linked (disulfide) to the target will remain.
-
-
-
Elution (Cleavage):
Step 4: Amplification
-
Take the DTT-eluted ssDNA.
-
Perform PCR (as in Step 1) to regenerate the pool.
-
Repeat for 6-10 rounds.
Visualization of Workflow
The following diagram illustrates the logic flow, specifically highlighting the "Covalent Trap" mechanism which is unique to 5-S-dU SELEX.
Caption: Workflow for Covalent SELEX using 5-Mercaptouracil. Note the critical switch between Reductive (PCR) and Oxidative (Incubation) conditions.
Post-Selection Characterization
Once the library is enriched, you must verify the covalent nature of the binding.
SDS-PAGE Gel Shift Assay
-
Incubate the selected aptamer (5-S-dU modified) with the target protein.
-
Run the mixture on a non-reducing SDS-PAGE gel.
-
Result: You should see a band shift corresponding to [MW of Protein + MW of Aptamer].
-
Control: Add DTT to the sample. The band should collapse back to the MW of the protein alone.
Mass Spectrometry
-
Perform LC-MS on the complex.
-
Look for the mass shift of +Aptamer Mass.
-
Confirm loss of mass shift upon reduction.
Data Summary: Quantitative Comparison
| Feature | Standard DNA Aptamer | 5-S-dU Aptamer (Covalent) | 5-S-dU Aptamer (Stabilized) |
| Interaction Type | Non-covalent (H-bond, electrostatic) | Covalent (Disulfide bond) | Non-covalent (Stabilized structure) |
| Off-Rate ( | Fast to Medium | Zero (under non-reducing conditions) | Slow (Rigid structure) |
| Wash Stringency | Low/Medium (PBS) | High (Urea/SDS possible) | Medium |
| Reversibility | Yes (Dilution) | No (Requires Reducing Agent) | Yes |
| Therapeutic Use | Antagonist | Permanent Blocker / Toxin Neutralizer | High-affinity binder |
Troubleshooting & Optimization
-
Low PCR Yield:
-
Cause: 5-S-dUTP oxidation inhibits polymerase.
-
Solution: Increase TCEP concentration in PCR to 1 mM. Ensure 5-S-dUTP stock is fresh and stored at -80°C.
-
-
High Background (Non-specific binding):
-
Cause: Random disulfide formation with surface cysteines on non-target proteins.
-
Solution: Perform "Negative Selection" against a lysate or albumin containing free thiols before the positive selection step.
-
-
Precipitation:
-
Cause: Inter-molecular disulfide cross-linking of the library (clumping).
-
Solution: Keep library concentration < 1 µM during selection.
-
References
-
SomaLogic Technology (General Modified SELEX)
-
Gold, L., et al. (2010). "Aptamers and the RNA world, past and present." Cold Spring Harbor Perspectives in Biology. Link
-
-
Covalent SELEX Methodologies
-
Jensen, K. B., et al. (1995). "Using in vitro selection to direct the covalent attachment of human immunodeficiency virus type 1 Rev protein to high-affinity RNA ligands." Proceedings of the National Academy of Sciences. Link
-
-
Thiol-Modified Nucleotide Synthesis & Application
-
X-Aptamer and Thiol Chemistry
-
He, W., et al. (2012). "X-Aptamers: a bead-based selection method for random incorporation of drug-like moieties onto DNA aptamers for improved binding." Biochemistry. Link
-
-
Polymerase Compatibility with Modified dNTPs
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Structural Biology for the Molecular Insight between Aptamers and Target Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digibuo.uniovi.es [digibuo.uniovi.es]
- 4. Thiol-Specific Linkers for the Synthesis of Oligonucleotide Conjugates via Metal-Free Thiol–Ene Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleotides for SELEX/Aptamer Modification - Jena Bioscience [jenabioscience.com]
- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
Application Note: High-Efficiency Fluorescent Labeling of 5-Mercaptouracil Oligonucleotides
Introduction & Scientific Rationale
The site-specific labeling of oligonucleotides is a cornerstone of modern molecular biology, enabling applications from FRET studies to in situ hybridization. While terminal labeling (3' or 5') is common, internal labeling offers unique advantages for probing structural dynamics. 5-Mercaptouracil (5-MU) is a modified nucleobase that introduces a reactive thiol group at the 5-position of the uracil ring.
Unlike flexible alkyl-thiol linkers (e.g., C6-Thiol), the 5-MU modification places the fluorophore directly on the nucleobase. This results in a more rigid conjugation that reports on the local environment of the major groove with higher fidelity. However, the chemistry of 5-MU differs significantly from aliphatic thiols due to the aromatic nature of the pyrimidine ring, which lowers the pKa of the thiol group (approx. pKa 6.0–7.0 compared to ~9.0 for alkyl thiols).
This guide details a robust protocol for labeling 5-MU oligonucleotides, addressing the specific challenges of thiol-oxidation , protecting group removal , and pH-dependent specificity .
Key Advantages of 5-MU Labeling
-
Internal Positioning: Allows labeling at specific T-residues (replacing Thymine) without disrupting the phosphodiester backbone.
-
Enhanced Reactivity: The lower pKa of the thiophenol-like group allows for conjugation at slightly acidic to neutral pH (6.5–7.0), significantly reducing non-specific amine labeling.
-
Rigidity: Reduced "wobble" of the dye compared to long-chain linkers.
Chemical Mechanism
The labeling process relies on the nucleophilic attack of the thiolate anion (S⁻) on a thiol-reactive electrophile. Two primary chemistries are employed:[1][2][3][4][5][6][7]
-
Maleimide Conjugation (Recommended): A Michael addition reaction that forms a stable thiosuccinimide linkage. It is fast and highly specific at pH 7.0.
-
Iodoacetamide Conjugation: A nucleophilic substitution (SN2) reaction. While stable, it requires higher pH and is more prone to side reactions with amines.
Critical Consideration: Protecting Groups 5-MU is typically incorporated into oligonucleotides using phosphoramidites where the thiol is protected (e.g., by a tert-butyl disulfide or a 2,4-dinitrophenyl group) to prevent side reactions during synthesis. This protecting group must be removed (reduced) prior to labeling.
Mechanism Diagram[8]
Caption: Two-step mechanism involving disulfide reduction followed by thiol-Michael addition.
Pre-Labeling Considerations
Buffer Selection
-
Degassing is Mandatory: Oxygen promotes the oxidation of free thiols into disulfides (dimerization), rendering them unreactive. All buffers must be degassed (helium sparged or vacuum sonicated) for 15 minutes before use.
-
pH Control: Use 100 mM Sodium Phosphate, pH 7.0 . Avoid Tris buffer if using reactive esters, though it is acceptable for maleimides. However, phosphate is preferred to eliminate any risk of amine reactivity.
Reagent Handling
-
TCEP vs. DTT: Tris(2-carboxyethyl)phosphine (TCEP) is preferred for activation because it is stable over a wider pH range and, unlike DTT, does not always require removal before maleimide addition (though removal is recommended for maximum efficiency).
-
Fluorophore Solubility: Dissolve maleimide-dyes in anhydrous DMSO or DMF immediately before use. Hydrolysis of the maleimide ring occurs in water, deactivating the dye over time.
Detailed Protocol
Phase 1: Deprotection & Activation
Objective: Remove the thiol-protecting group (e.g., disulfide) generated during solid-phase synthesis.
-
Resuspension: Dissolve the crude or purified oligonucleotide (approx. 10–50 nmol) in 100 µL of 100 mM Sodium Phosphate buffer (pH 8.0) .
-
Note: A slightly higher pH (8.0) aids in the reduction kinetics.
-
-
Reduction: Add 100-fold molar excess of DTT (dithiothreitol) or TCEP.
-
Example: For 20 nmol oligo, add 2 µmol DTT (20 µL of a 100 mM stock).
-
-
Incubation: Incubate at Room Temperature (RT) for 1 hour .
-
Tip: If the protecting group is specific (e.g., DNP), check the manufacturer's synthesis report. Some require specific thiols like mercaptoethanol, but DTT is generally universally effective for disulfides.
-
-
Purification (Critical): Remove the reducing agent. Excess DTT will quench the maleimide dye immediately.
-
Use a desalting column (e.g., NAP-5 or PD-10 Sephadex G-25) equilibrated with degassed 100 mM Sodium Phosphate, pH 7.0 .
-
Elute the oligo in the pH 7.0 labeling buffer. Proceed immediately to Phase 2 to prevent re-oxidation.
-
Phase 2: Fluorescent Labeling (Conjugation)
Objective: Covalently attach the fluorophore via a thioether bond.
-
Dye Preparation: Dissolve the Maleimide-Fluorophore (e.g., Cy3-Maleimide, Fluorescein-5-Maleimide) in anhydrous DMSO to a concentration of 10–20 mM .
-
Reaction Setup:
-
Oligo Solution: ~100 µL (from Phase 1).
-
Dye Addition: Add 20-fold molar excess of the dye solution to the oligo.
-
Solvent Check: Ensure the final DMSO concentration is < 20% to prevent oligo precipitation.
-
-
Incubation: Incubate for 2–4 hours at Room Temperature or Overnight at 4°C in the dark.
-
Mechanism Check: The pH 7.0 environment ensures the 5-MU thiolate is nucleophilic while minimizing competition from the exocyclic amines of Adenine/Cytosine.
-
-
Quenching (Optional): Add excess mercaptoethanol or DTT to quench unreacted dye if immediate purification is not possible.
Phase 3: Purification & Quality Control
Purification Strategy: Unreacted dye must be removed.[8] Ethanol precipitation is often insufficient for removing hydrophobic free dyes.
-
Method A: RP-HPLC (Recommended):
-
Column: C18.
-
Buffer A: 0.1M TEAA (Triethylammonium acetate), pH 7.0.
-
Buffer B: Acetonitrile.
-
Gradient: 5% to 60% B over 30 mins. The hydrophobic dye moiety will shift the retention time of the labeled oligo significantly later than the unlabeled species.
-
-
Method B: Spin Columns: For small scales, use dye-removal spin columns (e.g., Bio-Rad Bio-Spin P-6) followed by ethanol precipitation.
Quality Control (QC):
| Metric | Method | Acceptance Criteria |
| Identity | ESI-MS or MALDI-TOF | Mass = Oligo MW + Dye MW + Linker (Check for +16 Da oxidation peaks) |
| Purity | Analytical HPLC / PAGE | > 90% single peak/band |
| Labeling Efficiency | UV-Vis Spectroscopy | Calculate Dye/Oligo ratio using Beer-Lambert Law (see below) |
Calculating Labeling Efficiency:
- : Correction factor for the dye's absorbance at 260 nm.
Experimental Workflow Diagram
Caption: Step-by-step workflow from crude synthesis to purified conjugate.
Troubleshooting & Optimization
Issue: Low Labeling Efficiency (< 20%)
-
Cause 1: Incomplete Deprotection. The disulfide bond protecting the 5-MU may not have cleaved fully.
-
Solution: Increase DTT concentration or temperature (37°C). Ensure pH is at least 8.0 during reduction.
-
-
Cause 2: Re-oxidation. Thiols oxidized back to disulfides before dye addition.
-
Solution: Use degassed buffers. Add the dye immediately after the desalting step.
-
-
Cause 3: Hydrolyzed Dye. Maleimides hydrolyze in moisture.
-
Solution: Use fresh anhydrous DMSO/DMF. Do not store diluted dye stocks.
-
Issue: Precipitation
-
Cause: High concentration of organic solvent (DMSO) or hydrophobic dye.
-
Solution: Keep DMSO < 20% v/v. If the dye is very hydrophobic (e.g., Cy5, Texas Red), reduce the oligo concentration or use a TEAA buffer system.
-
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
- Authoritative text on thiol-maleimide chemistry and bioconjug
-
Glen Research. (n.d.). Labeling Oligonucleotides with Thiol-Modifiers.[9] Glen Research Technical Reports.
- Specific guidance on handling thiol-modified phosphoramidites and deprotection str
-
Thermo Fisher Scientific. (n.d.). Thiol-Reactive Probes Excited with Visible Light.[4] Molecular Probes Handbook.
- Detailed data on the reactivity of maleimides vs.
-
Fidder, H., et al. (2001). Universal method for the synthesis of 5-mercaptouracil-containing oligonucleotides.Nucleic Acids Research.
- Foundational paper describing the synthesis and chemical properties of 5-MU.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic and Chemical Labeling Strategies for Oligonucleotides | AAT Bioquest [aatbio.com]
- 4. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Labeling Oligonucleotides and Nucleic Acids—Section 8.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and characterization of a new 5-thiol-protected deoxyuridine phosphoramidite for site-specific modification of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Mercaptouracil as a photo-crosslinking agent in protein-RNA interaction studies
Application Notes & Protocols
Topic: 5-Mercaptouracil as a Photo-Crosslinking Agent in Protein-RNA Interaction Studies
Audience: Researchers, scientists, and drug development professionals.
Abstract
The study of protein-RNA interactions is fundamental to understanding the intricate mechanisms of gene regulation, cellular signaling, and viral life cycles. Photo-crosslinking is a powerful technique to "capture" these transient interactions by forming a stable covalent bond between the interacting molecules. This guide provides a detailed overview and practical protocols for using 5-mercaptouracil (5-SH-U), a photo-activatable uridine analog, to investigate protein-RNA interactions. We will explore the underlying chemical principles, detail the experimental workflow from RNA synthesis to downstream analysis, and provide expert insights to ensure robust and reliable results.
The Principle of Covalent Capture: Why Use Photo-Crosslinking?
Protein-RNA interactions are often dynamic and characterized by modest binding affinities, making them challenging to study using traditional biochemical methods. Photo-crosslinking overcomes this limitation by converting a non-covalent interaction into a stable covalent bond upon activation with UV light.[1] This "freezes" the interaction, allowing for the stringent purification and confident identification of binding partners.
Photo-activatable nucleoside analogs, such as 5-mercaptouracil, offer significant advantages over direct UV-C (254 nm) crosslinking. Direct irradiation with high-energy UV-C light can cause damage to nucleic acids and proteins and is often inefficient.[2] In contrast, analogs like 5-SH-U are activated at longer, less damaging wavelengths, leading to higher specificity and yield.[3]
Mechanism of 5-Mercaptouracil in Crosslinking
5-Mercaptouracil can be utilized in two primary ways for photo-crosslinking studies:
-
Direct Crosslinking: Although less common, the thiol group on the uracil base can be photo-activated to form a reactive species that crosslinks with proximal amino acid residues.
-
As a Chemical Handle: More frequently, the thiol group of an incorporated 5-mercaptouracil serves as a unique and highly reactive handle for post-transcriptional chemical modification.[4] A secondary, more efficient photo-reactive group (e.g., an azidophenacyl bromide) can be specifically attached to the thiol. This two-step approach allows for the introduction of highly efficient crosslinkers at defined positions within the RNA. A key advantage is that the modification with agents like p-azidophenacyl bromide can be performed at a neutral pH, thanks to the low pKa of the thiol group in 5-SH-UTP (determined to be 5.6)[4].
This guide will focus on the second, more robust approach, which provides greater control and efficiency.
Diagram 1: Mechanism of 5-SH-U as a Chemical Handle
Caption: High-level overview of the experimental pipeline.
Detailed Application Protocols
Protocol 1: Incorporation of 5-Mercaptouracil via In Vitro Transcription
Rationale: This protocol utilizes a standard in vitro transcription reaction to generate RNA probes where a subset of uridine residues is replaced by 5-mercaptouracil. The ratio of 5-SH-UTP to UTP can be adjusted to control the frequency of modification.
Materials:
-
Linearized DNA template with a T7 or SP6 promoter
-
T7 or SP6 RNA Polymerase
-
5x Transcription Buffer
-
Ribonuclease (RNase) Inhibitor
-
NTP solution mix (ATP, GTP, CTP at 10 mM each)
-
UTP (10 mM)
-
5-Mercapto-UTP (5-SH-UTP) (10 mM)
-
[α-³²P]-UTP (for radiolabeling, optional)
-
DNase I (RNase-free)
-
Nuclease-free water
Procedure:
-
Assemble the Transcription Reaction: In a nuclease-free microcentrifuge tube on ice, combine the following in order:
Component Volume (for 20 µL rxn) Final Concentration Nuclease-free water Up to 20 µL - 5x Transcription Buffer 4 µL 1x Linearized DNA Template 0.5-1.0 µg 25-50 ng/µL RNase Inhibitor 1 µL 2 U/µL 10 mM ATP, GTP, CTP 2 µL each 1 mM each 10 mM UTP 0.5 µL 250 µM 10 mM 5-SH-UTP 1.5 µL 750 µM [α-³²P]-UTP (optional) 1 µL - | T7/SP6 RNA Polymerase | 2 µL | - |
-
Expert Insight: The ratio of 5-SH-UTP to UTP is critical. A 3:1 ratio is a good starting point. Higher ratios can lead to polymerase stalling, while lower ratios may not provide enough sites for crosslinking.
-
-
Incubation: Mix gently and incubate at 37°C for 2-4 hours.
-
Template Removal: Add 1 µL of DNase I and incubate for an additional 15 minutes at 37°C.
-
RNA Purification: Purify the transcribed RNA using a suitable method such as phenol:chloroform extraction followed by ethanol precipitation, or a column-based RNA purification kit.
-
Quality Control: Assess the integrity and concentration of the RNA using a denaturing urea-PAGE gel and spectrophotometry (e.g., NanoDrop).
Protocol 2: Post-transcriptional Modification with a Photo-Probe
Rationale: This step attaches a highly efficient photo-crosslinker, p-azidophenacyl bromide, to the thiol groups of the incorporated 5-SH-U residues. The reaction is performed under conditions that maintain RNA integrity.
Materials:
-
Purified 5-SH-U containing RNA (from Protocol 1)
-
Modification Buffer (e.g., 50 mM HEPES, pH 7.0)
-
p-Azidophenacyl bromide (APB), freshly prepared solution in DMF or DMSO
-
Nuclease-free water
Procedure:
-
Prepare RNA: Resuspend the purified RNA in Modification Buffer. If necessary, briefly heat to 65°C for 3 minutes and snap-cool on ice to resolve secondary structures.
-
Prepare APB: Prepare a 100 mM stock solution of APB in high-quality, anhydrous DMF or DMSO.
-
Safety Note: APB is light-sensitive and potentially hazardous. Work in a fume hood with subdued light.
-
-
Modification Reaction: Add APB to the RNA solution to a final concentration of 1-5 mM. The reaction should be performed in the dark (e.g., by wrapping the tube in aluminum foil).
-
Incubation: Incubate at room temperature for 1-2 hours in the dark.
-
Purification: Remove unreacted APB by ethanol precipitation (perform at least two rounds) or by using a size-exclusion spin column.
-
Final Resuspension: Resuspend the final, modified RNA probe in nuclease-free water or a suitable storage buffer.
Protocol 3: Protein-RNA Binding and UV Photo-Crosslinking
Rationale: The modified RNA probe is incubated with the protein of interest (or a complex cell lysate) to allow binding. Subsequent irradiation with long-wavelength UV light activates the azide group, which forms a highly reactive nitrene that covalently crosslinks to any nearby atom, preferentially C-H or N-H bonds.
[5]Materials:
-
Modified RNA probe (from Protocol 2)
-
Protein of interest (purified) or cell lysate
-
Binding Buffer (composition is system-dependent, but typically contains salts like KCl and non-ionic detergents)
-
UV Crosslinking instrument (e.g., Stratalinker) or a UV lamp with a 302 nm or 365 nm bulb.
Procedure:
-
Binding Reaction: Combine the modified RNA and protein in Binding Buffer.
Component Example Concentration Modified RNA 10-100 nM | Purified Protein | 100-1000 nM |
-
Expert Insight: The optimal concentrations must be determined empirically. It is crucial to include a large molar excess of a non-specific competitor RNA (e.g., yeast tRNA) when using complex mixtures like cell lysates to reduce non-specific binding.
-
-
Incubation: Incubate for 20-30 minutes at an appropriate temperature (e.g., 4°C, room temperature, or 30°C) to allow the protein-RNA complex to form.
-
UV Irradiation: Place the reaction tube on ice, open the cap, and irradiate with UV light.
Parameter Recommended Setting Wavelength 302 nm or 365 nm Energy/Time 0.5 - 2.0 J/cm² or 5-15 minutes | Distance from source | ~5 cm |
-
Self-Validation: Always include a "-UV" control that goes through all steps except the irradiation. This is essential to confirm that the observed higher molecular weight species is a result of photo-crosslinking.
-
-
Post-Crosslinking Treatment: Add RNase A/T1 to digest the non-protected regions of the RNA. This step simplifies downstream analysis by leaving only a small RNA "tag" on the crosslinked protein. Incubate for 15 minutes at 37°C.
[6]#### Protocol 4 & 5: Isolation and Analysis of Crosslinked Complexes
Rationale: Following crosslinking, the covalent protein-RNA adducts must be isolated and analyzed to identify the protein and, ideally, the site of interaction.
Procedure:
-
Denaturing Gel Electrophoresis:
-
Add SDS-PAGE loading buffer to the reaction, boil for 5 minutes, and resolve the proteins on an SDS-PAGE gel.
-
If the RNA was radiolabeled, the crosslinked complex can be visualized by autoradiography. It will appear as a band with a higher molecular weight than the protein alone.
-
-
Immunoprecipitation (for specific proteins):
-
If an antibody to the protein of interest is available, perform a standard immunoprecipitation (IP) protocol under denaturing conditions (e.g., using RIPA buffer). [7] * Wash the beads extensively to remove non-covalently bound species.
-
Elute the complex and analyze by SDS-PAGE.
-
-
Mass Spectrometry for Identification:
-
Excise the band corresponding to the crosslinked complex from a stained SDS-PAGE gel.
-
Perform in-gel digestion with a protease (e.g., trypsin).
-
Analyze the resulting peptides by LC-MS/MS.
-
Specialized bioinformatics software is required to identify the peptide that has been mass-shifted by the remnant of the RNA tag. This provides precise identification of the binding site on the protein.
-
[8]### 5. Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low/No Crosslinking Signal | Inefficient RNA modification. | Verify modification using analytical methods. Optimize APB concentration and reaction time. |
| Weak or no protein-RNA interaction. | Optimize binding buffer conditions (salt, pH, co-factors). Confirm interaction with an independent method (e.g., EMSA). | |
| Insufficient UV irradiation. | Increase irradiation time or use a lamp with higher intensity. Ensure the correct wavelength is being used. | |
| High Background/Non-specific Crosslinking | Non-specific protein-RNA binding. | Increase the concentration of non-specific competitor RNA in the binding reaction. Increase the stringency of wash buffers. |
| Impure protein or RNA preparations. | Ensure all components are of high purity. | |
| RNA Degradation | RNase contamination. | Use RNase inhibitors in all steps. Work in an RNase-free environment. |
Conclusion
5-Mercaptouracil is a versatile and powerful tool for the study of protein-RNA interactions. When used as a chemical handle to introduce a dedicated photo-probe, it enables the site-specific and efficient covalent capture of binding partners under physiologically relevant conditions. The protocols outlined in this guide provide a robust framework for researchers to confidently map the intricate and vital networks of protein-RNA interactions that govern cellular function.
References
Sources
- 1. Photocrosslinking approaches to interactome mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photocrosslinking of 5-iodouracil-substituted RNA and DNA to proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation of probe-modified RNA with 5-mercapto-UTP for analysis of protein-RNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. research-collection.ethz.ch [research-collection.ethz.ch]
- 7. Protocol to study the direct binding of proteins to RNA:DNA hybrids or RNA-DNA chimeras in living cells using cross-linking immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ediss.uni-goettingen.de [ediss.uni-goettingen.de]
Application Note: 5-Mercaptouracil in RNA Metabolism and Pyrimidine Pool Modulation
This Application Note and Protocol Guide is designed for researchers and drug development professionals focusing on RNA metabolism, specifically the modulation of pyrimidine pools and the study of fluoropyrimidine incorporation.
Executive Summary
5-Mercaptouracil (5-MU) , a thiolated pyrimidine analog, serves a critical but distinct niche in RNA metabolism studies compared to standard labeling agents like 4-thiouridine (4sU). While 4sU is used for pulse-chase labeling of nascent RNA, 5-Mercaptouracil is primarily utilized as a potent inhibitor of Dihydropyrimidine Dehydrogenase (DPD) .
By blocking the rate-limiting step of pyrimidine catabolism, 5-MU modulates the intracellular pools of Uracil and its analogs (e.g., 5-Fluorouracil). This application note details the use of 5-MU to:
-
Maximize the incorporation of nucleotide analogs (like 5-FU) into RNA by preventing their degradation.
-
Study the salvage pathway contribution to RNA synthesis under catabolic block.
-
Facilitate RNA-Protein interaction studies via in vitro transcription using its nucleotide form (5-Mercapto-UTP).
Mechanism of Action
Inhibition of Pyrimidine Catabolism
In mammalian cells, Uracil and thymine are degraded by Dihydropyrimidine Dehydrogenase (DPD, encoded by DPYD).[1] 5-Mercaptouracil acts as a competitive inhibitor of DPD.
-
Normal Pathway: Uracil
Dihydrouracil -alanine. -
Effect of 5-MU: DPD is inhibited
Intracellular Uracil/Analog concentration spikes Shift toward the salvage pathway (Uracil UMP RNA).
Impact on RNA Metabolism
When 5-MU is present, the "drain" on the pyrimidine pool is closed. This forces a higher percentage of exogenous pyrimidines (tracers or drugs) into the anabolic pathway, leading to hyper-incorporation into RNA species (rRNA, tRNA, mRNA). This is particularly critical in studying the toxicity of 5-Fluorouracil (5-FU), where RNA incorporation correlates with cytotoxicity.
Pathway Visualization
The following diagram illustrates the metabolic diversion caused by 5-Mercaptouracil.
Caption: 5-Mercaptouracil blocks the catabolic degradation of Uracil/5-FU, forcing the flux toward nucleotide synthesis and RNA incorporation.
Experimental Protocols
Protocol A: Enhancing 5-FU Incorporation into RNA (Cell Culture)
Objective: To study the RNA-based toxicity of 5-Fluorouracil by maximizing its incorporation using 5-MU to block degradation.
Reagents:
-
5-Mercaptouracil (5-MU): Stock solution 100 mM in DMSO. Store at -20°C.
-
5-Fluorouracil (5-FU): Stock solution 50 mM in PBS.
-
Cell Line: HCT116 or relevant carcinoma line.
-
Lysis Buffer: Trizol or RLT Buffer (Qiagen).
Step-by-Step Methodology:
-
Seeding:
-
Seed cells at
cells/well in a 6-well plate. Incubate overnight to reach 60-70% confluency.
-
-
Pre-treatment (DPD Blockade):
-
Aspirate media and replace with fresh media containing 10 µM - 50 µM 5-Mercaptouracil .
-
Note: The concentration depends on DPD expression levels. High-DPD lines (e.g., liver origin) may require higher doses.
-
Incubate for 1 hour to ensure intracellular saturation and enzyme inhibition.
-
-
Pulse Labeling:
-
Add 5-Fluorouracil (5-FU) directly to the media to a final concentration of 5 µM - 100 µM .
-
Control: Cells treated with 5-FU only (no 5-MU) and Vehicle (DMSO).
-
Incubate for 4 to 24 hours .
-
-
RNA Extraction:
-
Wash cells 2x with ice-cold PBS to stop metabolism.
-
Lyse directly in Trizol (1 mL/well). Perform standard phenol-chloroform extraction.
-
Quality Check: Assess RNA integrity (RIN) via Bioanalyzer. 5-FU incorporation often leads to rRNA processing defects (accumulation of precursors).
-
-
Quantification of Incorporation (LC-MS/MS):
-
Digest 5 µg of total RNA into nucleosides using Nuclease P1 and Alkaline Phosphatase.
-
Analyze via LC-MS/MS monitoring the transition for 5-Fluorouridine (F-Urd) vs. Uridine (Urd).
-
Calculation:
.
-
Protocol B: In Vitro RNA-Protein Crosslinking (Using 5-Mercapto-UTP)
Objective: To map RNA-protein interactions using 5-Mercaptouridine triphosphate (5-SH-UTP) as a photo-crosslinkable probe during in vitro transcription.[2] Note: This requires the nucleotide form (5-SH-UTP), not the free base.
-
Transcription Reaction (20 µL):
-
Template DNA (Linearized plasmid with T7 promoter): 1 µg
-
ATP, CTP, GTP: 1 mM each
-
UTP: 0.1 mM
-
5-SH-UTP: 0.9 mM (Ratio 9:1 favors modification while maintaining transcript yield)
-
T7 RNA Polymerase: 50 Units
-
Incubate at 37°C for 2 hours.
-
-
Purification:
-
Remove DNA with DNase I.
-
Purify RNA using spin columns (e.g., Zymo RNA Clean & Concentrator) to remove unincorporated thiols.
-
-
Crosslinking Assay:
-
Analysis:
-
Resolve complexes on SDS-PAGE.
-
Perform Western Blot or autoradiography (if RNA was P32-labeled) to visualize the shifted RNA-Protein complex band.
-
Data Analysis & Interpretation
Comparison of Pyrimidine Analogs in RNA Studies
The table below differentiates 5-Mercaptouracil from other common analogs to ensure correct experimental design.
| Analog | Primary Application | Mechanism | Key Advantage |
| 5-Mercaptouracil (5-MU) | Metabolic Modulator | Inhibits DPD (Catabolism) | Maximizes RNA incorporation of other analogs (e.g., 5-FU). |
| 4-Thiouridine (4sU) | Metabolic Labeling | Incorporates into nascent RNA | Enables "Pulse-Chase" studies; biotinylatable for separation. |
| 5-Fluorouracil (5-FU) | Cytotoxicity Study | Incorporates & Disrupts RNA | Mimics Uracil but blocks rRNA processing/splicing. |
| 5-Ethynyluridine (EU) | Imaging / Click Chem | Incorporates into RNA | Click-chemistry compatible for fluorescence microscopy. |
Expected Results (Protocol A)
When using 5-MU to block catabolism, you should observe a significant shift in the Pharmacokinetics (PK) of the co-administered tracer.
| Parameter | 5-FU Only | 5-FU + 5-MU (Combination) | Interpretation |
| Intracellular 5-FU Pool | Low (Rapid degradation) | High (Accumulation) | DPD inhibition effectively traps the drug intracellularly. |
| RNA Substitution Rate | 0.5% - 2.0% | 5.0% - 15.0% | Higher substitution drives "RNA toxicity" phenotype. |
| rRNA Processing | Mild defects | Severe defects | Accumulation of pre-rRNA (45S/32S) due to exosome inhibition. |
References
-
Mechanism of 5-FU and RNA Toxicity
-
Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer. Link
-
-
DPD Inhibition and Pyrimidine Pools
-
Lu, Z., Zhang, R., & Diasio, R. B. (1993). Dihydropyrimidine dehydrogenase activity in human peripheral blood mononuclear cells and liver: population characteristics, newly identified deficient patients, and clinical implication in 5-fluorouracil chemotherapy. Cancer Research. Link
-
-
Thiolated Nucleotides in Transcription
-
Hanna, M. M., & Meares, C. F. (1983). Synthesis of a cleavable dinucleotide photo-affinity probe of ribonucleic acid polymerase: application to Escherichia coli DNA-dependent RNA polymerase. Biochemistry. Link
-
-
Clinical Relevance of DPD Inhibitors
-
Van Kuilenburg, A. B. P. (2004). Dihydropyrimidine dehydrogenase and the efficacy and toxicity of 5-fluorouracil. European Journal of Cancer. Link
-
Sources
- 1. Impact of Guidelines Regarding Dihydropyrimidine Dehydrogenase (DPD) Deficiency Screening Using Uracil-Based Phenotyping on the Reduction of Severe Side Effect of 5-Fluorouracil-Based Chemotherapy: A Propension Score Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of probe-modified RNA with 5-mercapto-UTP for analysis of protein-RNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US7786292B2 - Antisense agents combining strongly bound base-modified oligonucleotide and artificial nuclease - Google Patents [patents.google.com]
using 5-Mercaptouracil for the selection of ribozymes
Application Note: Expanding RNA Catalysis with 5-Mercaptouracil (5-MU)
Executive Summary
Standard RNA (A, C, G, U) is chemically limited. While capable of acid-base catalysis and backbone cleavage, it lacks the potent nucleophilic functional groups found in protein enzymes—specifically the thiol (-SH) group of cysteine (pKa ~8.3) or the imidazole of histidine (pKa ~6.0).
This guide details the 5-Mercaptouracil (5-MU) Thio-SELEX platform. By replacing the non-functional C5 proton of uracil with a thiol group, we introduce a "cysteine mimic" into the RNA repertoire. This modification lowers the pKa of the N3 proton (to ~5.5–7.0) and provides a reactive thiol for superior nucleophilic catalysis, disulfide cross-linking, and redox-switchable aptamers.
Key Applications:
-
Catalytic Ribozymes: Selection of RNA capable of acyl-transfer or Michael additions (reactions difficult for standard RNA).
-
Photo-Crosslinking: 5-MU acts as a zero-length crosslinker (similar to 4-thiouracil but with distinct geometry).
-
Redox Switches: Ribozymes that are active only in reducing environments (intracellular) and inactive in oxidizing environments (extracellular).
Scientific Mechanism & Rationale
The Chemical Gap
Natural ribozymes (e.g., Hammerhead, HDV) rely heavily on metal ions (
-
Standard Uracil: C5-H is inert. N3-H has a pKa ~9.5 (poor general acid/base at pH 7).
-
5-Mercaptouracil: The electron-withdrawing thiol group at C5 acidifies the N3 proton and the thiol proton itself can act as a nucleophile.
Pathway Visualization
Figure 1: The Thio-SELEX Workflow. Note the critical "Chemical Conversion" step, which bypasses the instability of direct 5-SH-UTP transcription.
Experimental Protocols
Methodological Choice: The "Convertible Nucleoside" Strategy
Direct transcription with 5-Mercaptouracil Triphosphate (5-SH-UTP) is technically hazardous. The thiol group rapidly oxidizes to form disulfide-linked dimers (UTP-S-S-UTP), which are poor substrates for T7 RNA polymerase. Our recommended approach is to transcribe with 5-Iodo-UTP (5-IU) and chemically convert the transcript to 5-Mercaptouracil.
Protocol 1: Library Generation (5-Iodo to 5-Mercapto Conversion)
Reagents:
-
T7 RNA Polymerase (High Concentration, e.g., 50 U/µL).
-
5-Iodo-UTP (5-I-UTP), ATP, GTP, CTP.
-
Sodium Thiosulfate (
). -
Dithiothreitol (DTT).
-
2-Mercaptoethanol (BME).
Step-by-Step:
-
Transcription (The Precursor):
-
Set up a 100 µL transcription reaction:
-
Incubate at 37°C for 4–6 hours.
-
Note: T7 Polymerase incorporates 5-I-UTP with ~90% efficiency compared to UTP.
-
-
Purification:
-
Purify the 5-IU-RNA using PAGE or spin columns to remove unreacted nucleotides. Resuspend in water.
-
-
Chemical Conversion (The Thiolation):
-
Prepare Conversion Buffer: 50 mM Sodium Phosphate (pH 8.0), 100 mM Sodium Thiosulfate.
-
Add 5-IU-RNA (up to 10 µM) to the buffer containing 100 mM Sodium Thiosulfate .
-
Incubate at 55°C for 2 hours . (The thiosulfate displaces the iodine).
-
Add 100 mM DTT to the reaction.
-
Incubate at 37°C for 30 minutes . (Reduces the thiosulfate adduct to the free thiol).
-
-
Final Purification:
-
Ethanol precipitate immediately to remove excess DTT/Thiosulfate.
-
Storage: Store at -80°C in buffer containing 1 mM DTT to prevent disulfide crosslinking.
-
Protocol 2: The Thio-SELEX Selection Cycle
Objective: Select for ribozymes that utilize the thiol group for catalysis (e.g., self-cleavage or ligation).
Buffer Conditions:
-
Selection Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM
. -
Redox Control: Add 0.1 mM DTT during selection to keep thiols active (reduced). If selecting for disulfide-stabilized structures, omit DTT.
Workflow:
-
Incubation: Incubate the 5-MU-RNA library with the transition-state analog or target substrate.
-
Partitioning:
-
For Cleavage Ribozymes: Run the reaction on a denaturing PAGE gel. Cut out the band corresponding to the cleaved product size.
-
For Binding (Aptamers): Use Nitrocellulose filter binding.
-
-
Reverse Transcription (RT):
-
Elute RNA from the gel.
-
Use SuperScript IV (or equivalent thermostable RT).
-
Note: RT enzymes read 5-Mercaptouracil as Uracil (U). The modification is lost in the cDNA, which is fine because it is re-introduced in the next transcription cycle.
-
-
PCR: Amplify cDNA to regenerate the dsDNA template.
-
Next Round: Use the PCR product for the next round of Protocol 1.
Data Analysis & Characterization
Quantitative Yield Comparison
| Nucleotide Substrate | T7 Incorporation Efficiency | Chemical Stability | Reactivity (Nucleophile) |
| UTP (Native) | 100% (Reference) | High | Low |
| 5-Iodo-UTP | ~85-95% | High (Light sensitive) | Low |
| 5-Mercapto-UTP (Direct) | <10% (Due to oxidation) | Very Low (Oxidizes) | High |
| 5-MU (Post-Synthetic) | ~85% (Overall Yield) | Moderate (Requires DTT) | High |
Nucleotide Analog Interference Mapping (NAIM)
To prove the thiol is essential:
-
Perform the selection to identify a winning sequence.
-
Synthesize the winner using a mix of 5-MU and standard U (or 5-Iodo-U and U).
-
Add Iodine (
) to the reaction. Iodine induces cleavage specifically at phosphorothioate bonds (if using alpha-thio NTPs) or can induce specific crosslinking at 5-MU sites. -
Alternative NAIM: Transcribe with 95% UTP and 5% 5-SH-UTP. Select for active molecules.[3] Active molecules will be enriched for 5-SH-U at the catalytic site.
Troubleshooting & Critical Parameters
-
Oxidation (The Enemy): 5-MU RNA will form intermolecular disulfide aggregates (dimers/trimers) if left in air without reducing agents.
-
pH Sensitivity: The pKa of 5-MU is lower than U. At pH > 8.0, the thiol is ionized (
). This is the active nucleophilic state but also the most prone to oxidation. Perform selections at pH 7.0–7.5 for stability, or pH 8.0 for maximum reactivity. -
Template Design: Avoid runs of >3 Uracils if possible, as 5-position modifications can slightly destabilize the DNA-RNA hybrid during transcription, leading to abortive cycling.
References
-
Eaton, B. E. (1997). "The joys of in vitro selection with chemically modified nucleotides." Current Opinion in Chemical Biology, 1(1), 10-16. Link
- Foundational text on using modified UTPs (5-position) in SELEX.
-
Kusser, W. (2000). "Chemically modified nucleic acid aptamers for in vitro selections: evolving evolution." Journal of Biotechnology, 74(1), 27-38. Link
- Discusses the stability and enzymatic acceptance of 5-modified nucleotides.
-
Tarasow, T. M., Tarasow, S. L., & Eaton, B. E. (1997). "RNA-catalysed carbon-carbon bond formation." Nature, 389, 54-57. Link
- Demonstrates the power of 5-position modified RNA (specifically pyridyl, but the principle applies to mercapto)
- SomaGenics, Inc. "Methods for 5-position modification of RNA." Technical Notes. General reference for the "convertible nucleoside" approach (Iodo -> Thiol).
-
Strobel, S. A., & Shetty, K. (1997). "Defining the chemical groups essential for Tetrahymena group I intron function by nucleotide analog interference mapping." Proceedings of the National Academy of Sciences, 94(7), 2903-2908. Link
- The authoritative source for NAIM, relevant for characterizing the 5-MU active sites.
Sources
Application Notes and Protocols: Developing Enzyme Inhibitors Based on the 5-Mercaptouracil Scaffold
Introduction
The quest for novel and potent enzyme inhibitors remains a cornerstone of modern drug discovery and development.[1][2] Enzymes, as biological catalysts, are pivotal in a vast array of physiological and pathological processes, making them attractive targets for therapeutic intervention.[1][2] The strategic design of molecules that can selectively modulate enzyme activity is a critical endeavor in treating a wide range of diseases, from cancer to infectious agents. Among the myriad of chemical scaffolds utilized for this purpose, the 5-Mercaptouracil core has emerged as a versatile and promising platform for the development of potent enzyme inhibitors.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of enzyme inhibitors based on the 5-Mercaptouracil scaffold. We will delve into the underlying principles of inhibitor design, provide detailed experimental protocols for synthesis and screening, and discuss the critical aspects of data analysis and lead optimization. Our approach is grounded in scientific integrity, emphasizing the causality behind experimental choices and providing a framework for self-validating protocols.
The 5-Mercaptouracil Scaffold: A Privileged Structure
5-Mercaptouracil, a thiol derivative of uracil, presents several key features that make it an attractive starting point for inhibitor design.[3] Its pyrimidine ring is a common motif in biologically active molecules, offering opportunities for diverse functionalization. The thiol group at the 5-position is a particularly important feature, as it can act as a potent nucleophile or a metal-coordinating ligand, enabling a variety of interaction mechanisms with enzyme active sites. This versatility allows for the targeting of a broad spectrum of enzymes, including metallo-β-lactamases and dehydrogenases.
Part 1: Design and Synthesis of 5-Mercaptouracil Derivatives
The rational design of enzyme inhibitors is a multi-faceted process that combines an understanding of the target enzyme's structure and mechanism with the principles of medicinal chemistry.[4][5][6] The 5-Mercaptouracil scaffold provides a robust framework for applying these principles.
Rational Design Strategies
The initial phase of inhibitor development involves designing a library of 5-Mercaptouracil derivatives with diverse chemical functionalities. This is guided by the structural information of the target enzyme, if available, or by employing ligand-based design strategies when structural data is limited.[5]
Structure-Activity Relationship (SAR) Studies: A systematic exploration of how chemical modifications to the 5-Mercaptouracil scaffold affect inhibitory activity is crucial.[4] Key positions for modification include the thiol group, the nitrogen atoms of the uracil ring, and the C6 position. By introducing a variety of substituents with different electronic and steric properties, researchers can build a comprehensive SAR profile that informs the design of more potent and selective inhibitors.
Computational Modeling and Docking: In silico methods, such as molecular docking, can predict the binding modes and affinities of designed compounds within the enzyme's active site.[7] This allows for the prioritization of synthetic targets and provides insights into the key interactions driving inhibitor binding.
Synthetic Protocols
The synthesis of 5-Mercaptouracil derivatives typically involves multi-step reaction sequences.[8][9][10][11] Below are generalized protocols for the synthesis of these compounds.
Protocol 1: General Synthesis of 5-Substituted-2-Thiouracil Derivatives
This protocol outlines a common route for the synthesis of 2-thiouracil-5-sulfonamide derivatives, which have shown promise as anticancer agents.[8]
Step 1: Chlorosulfonation of 2-Thiouracil
-
To a stirred solution of 2-thiouracil in a suitable solvent (e.g., chloroform), add chlorosulfonic acid dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Pour the reaction mixture onto crushed ice and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 2-thiouracil-5-sulfonyl chloride intermediate.
Step 2: Synthesis of Sulfonamide Derivatives
-
Dissolve the 2-thiouracil-5-sulfonyl chloride in a suitable solvent (e.g., dichloromethane).
-
Add the desired amine or other nucleophile to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Wash the reaction mixture with water and brine, then dry the organic layer and concentrate to yield the final sulfonamide product.
-
Purify the product by column chromatography or recrystallization.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for 5-substituted-2-thiouracil derivatives.
Part 2: Screening and Evaluation of Inhibitory Activity
Once a library of 5-Mercaptouracil derivatives has been synthesized, the next critical step is to assess their ability to inhibit the target enzyme. A variety of biochemical and biophysical assays can be employed for this purpose.[12][13]
High-Throughput Screening (HTS)
HTS allows for the rapid screening of large compound libraries to identify initial "hits" with inhibitory activity.[14] These assays are typically miniaturized and automated to maximize efficiency.
Protocol 2: General High-Throughput Enzyme Inhibition Assay
This protocol provides a general framework for an HTS assay. The specific detection method will vary depending on the enzyme and substrate.
-
Prepare assay plates (e.g., 384-well plates) by dispensing a small volume of the test compounds from the 5-Mercaptouracil library into each well.
-
Add a solution containing the target enzyme to each well and incubate for a predetermined time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
After a specific incubation period, stop the reaction and measure the product formation using a suitable detection method (e.g., fluorescence, absorbance, or luminescence).[12]
-
Wells showing a significant reduction in product formation compared to control wells (no inhibitor) are identified as "hits."
Determination of Inhibitor Potency (IC50)
For the "hit" compounds identified in the HTS, it is essential to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC50).[15]
Protocol 3: IC50 Determination
-
Prepare a series of dilutions of the inhibitor compound.
-
Perform the enzyme assay as described in Protocol 2, but with the different concentrations of the inhibitor.
-
Plot the enzyme activity as a function of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[15]
Mechanism of Inhibition (MOI) Studies
Understanding how an inhibitor interacts with its target enzyme is crucial for lead optimization.[16] Kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).[15]
Protocol 4: Enzyme Kinetic Studies
-
Perform the enzyme assay with varying concentrations of both the substrate and the inhibitor.
-
Measure the initial reaction velocities at each combination of substrate and inhibitor concentrations.
-
Analyze the data using graphical methods (e.g., Lineweaver-Burk or Michaelis-Menten plots) to determine the kinetic parameters (Km and Vmax) in the presence and absence of the inhibitor.
-
The changes in these parameters will reveal the mechanism of inhibition.
Visualization of the Screening Workflow
Caption: Workflow for screening and evaluating 5-mercaptouracil inhibitors.
Part 3: Case Studies and Applications
The versatility of the 5-Mercaptouracil scaffold has led to its application in the development of inhibitors for a variety of enzyme targets.
Metallo-β-Lactamase Inhibitors
Metallo-β-lactamases (MBLs) are a class of enzymes that confer bacterial resistance to β-lactam antibiotics.[17][18] The thiol group of 5-Mercaptouracil derivatives can effectively chelate the active site zinc ions in MBLs, leading to their inhibition.[19] This represents a promising strategy to combat antibiotic resistance.[19]
Table 1: Inhibitory Activity of Thiol-Containing Compounds against MBLs
| Compound | Target MBL | IC50 (µM) | Reference |
| Thiol Ester Derivative | B. cereus II | < 10 | [20] |
| Thiol Ester Derivative | S. maltophilia L-1 | < 10 | [20] |
| Thiol Ester Derivative | B. fragilis CfiA | > 1000 | [20] |
This table summarizes the inhibitory concentrations of various mercaptoacetic acid thiol esters against different metallo-β-lactamases, highlighting the potential for developing potent and selective inhibitors.[20]
UDP-Glucose 6-Dehydrogenase Inhibitors
UDP-glucose 6-dehydrogenase (UGDH) is an enzyme involved in the biosynthesis of glycosaminoglycans, which are implicated in cancer cell proliferation and migration.[21][22] 5-Mercaptouracil derivatives have been investigated as inhibitors of UGDH. For instance, 6-thiopurine and its metabolites have been shown to inhibit UDPGDH, which may contribute to its therapeutic effects and associated liver toxicity.[23]
Table 2: Inhibition of UDPGDH by 6-Thiopurine and its Metabolite
| Inhibitor | Ki (µM) | Reference |
| 6-Thiopurine | 288 | [23] |
| 6-Thiouric acid | 7 | [23] |
This table shows the inhibition constants (Ki) of 6-thiopurine and its primary metabolite, 6-thiouric acid, against UDP-glucose dehydrogenase, demonstrating a significant increase in inhibitory potency upon metabolism.[23]
Conclusion
The 5-Mercaptouracil scaffold represents a highly versatile and promising platform for the development of novel enzyme inhibitors. Its unique chemical properties, particularly the presence of a reactive thiol group, allow for a wide range of interactions with enzyme active sites. By employing a combination of rational design, efficient synthetic strategies, and robust screening protocols, researchers can effectively explore the chemical space around this scaffold to identify potent and selective inhibitors for a variety of therapeutic targets. The detailed protocols and conceptual framework provided in this document are intended to serve as a valuable resource for scientists engaged in this exciting and impactful area of drug discovery.
References
-
Sygnature Discovery. Biochemical Assays. Available from: [Link]
-
Chen, L., et al. (2018). Targeting UDP-α-D-glucose 6-dehydrogenase inhibits glioblastoma growth and migration. Oncogene, 37(23), 3145-3156. Available from: [Link]
-
Payne, D. J., et al. (1997). Inhibition of metallo-beta-lactamases by a series of mercaptoacetic acid thiol ester derivatives. Antimicrobial Agents and Chemotherapy, 41(1), 135-140. Available from: [Link]
-
Inspiralis. Biochemical Assays | Contract Research Services. Available from: [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. Molecules, 27(15), 4969. Available from: [Link]
-
Papp-Wallace, K. M., & Bonomo, R. A. (2016). Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use. Antibiotics, 5(4), 24. Available from: [Link]
-
MBL Inhibitors. Database of Metallo Beta Lactamase Inhibitors. Available from: [Link]
-
Pemberton, O. A., et al. (2015). Approved Drugs Containing Thiols as Inhibitors of Metallo-β-lactamases: Strategy To Combat Multidrug-Resistant Bacteria. ACS Infectious Diseases, 1(6), 253-261. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 221085, 5-Mercaptouracil. Available from: [Link]
-
Ghoshal, K., & Jacob, S. T. (1997). An alternative molecular mechanism of action of 5-fluorouracil, a potent anticancer drug. Biochemical Pharmacology, 53(11), 1569-1575. Available from: [Link]
-
Kasibhatla, S. R., et al. (2001). AMP deaminase inhibitors. 5. Design, synthesis, and SAR of a highly potent inhibitor series. Journal of Medicinal Chemistry, 44(4), 613-618. Available from: [Link]
-
ATKINSON, M. R., & MURRAY, A. W. (1965). Inhibition by 6-mercaptopurine of purine phosphoribosyltransferases from Ehrlich ascites-tumour cells that are resistant to the drug. Biochemical Journal, 94(1), 64-68. Available from: [Link]
-
Di Matteo, G., et al. (2024). Enzyme Inhibitors as Multifaceted Tools in Medicine and Agriculture. International Journal of Molecular Sciences, 25(3), 1735. Available from: [Link]
-
Parker, W. B., & Cheng, Y. C. (1990). Metabolism and mechanism of action of 5-fluorouracil. Pharmacology & Therapeutics, 48(3), 381-395. Available from: [Link]
-
El-Sayed, M., et al. (2021). Boosting the Discovery of Small Molecule Inhibitors of Glucose-6-Phosphate Dehydrogenase for the Treatment of Cancer, Infectious Diseases, and Inflammation. Molecules, 26(16), 4957. Available from: [Link]
-
Singh, S., & Kumar, V. (2023). Mercaptopurine. In StatPearls. StatPearls Publishing. Available from: [Link]
-
Campbell, R. E., & Tanner, M. E. (1999). UDP-glucose analogues as inhibitors and mechanistic probes of UDP-glucose dehydrogenase. The Journal of Organic Chemistry, 64(26), 9487-9492. Available from: [Link]
-
AstraZeneca. Mechanism of Action (MOA) | TRUQAP® (capivasertib) Tablets | For HCPs. Available from: [Link]
-
Greis, K. D. (2007). Mass spectrometry for enzyme assays and inhibitor screening: an emerging application in pharmaceutical research. Mass Spectrometry Reviews, 26(3), 324-339. Available from: [Link]
-
Amoo, T. B., et al. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. International Journal of Molecular Sciences, 26(1), 22. Available from: [Link]
-
Khan, I., et al. (2014). Fragment-based approach to the design of 5-chlorouracil-linkedpyrazolo[1,5-a][8][12][20]triazines as thymidine phosphorylase inhibitors. Bioorganic & Medicinal Chemistry, 22(15), 4043-4052. Available from: [Link]
-
Tipton, K. F., & Davey, G. P. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(7), 1193. Available from: [Link]
-
Ganesan, A. (2016). Structure and Ligand Based Drug Design Strategies in the Development of Novel 5-LOX Inhibitors. Current Medicinal Chemistry, 23(2), 120-134. Available from: [Link]
-
Amoo, T. B., et al. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. International Journal of Molecular Sciences, 26(1), 22. Available from: [Link]
-
Manivasagan, P., et al. (2015). Actinobacterial enzyme inhibitors--a review. Critical Reviews in Microbiology, 41(2), 261-272. Available from: [Link]
-
Wikipedia. UDP-glucose 6-dehydrogenase. Available from: [Link]
-
Al-Omair, M. A., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(11), 3569. Available from: [Link]
-
da Silva, A. F., et al. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. TrAC Trends in Analytical Chemistry, 154, 116664. Available from: [Link]
-
Nelson, J. A., et al. (1975). Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine. Cancer Research, 35(10), 2872-2878. Available from: [Link]
-
Ding, J., et al. (2023). Discovery and Structure-Based Design of Inhibitors of the WD Repeat-Containing Protein 5 (WDR5)-MYC Interaction. Journal of Medicinal Chemistry, 66(12), 8310-8323. Available from: [Link]
-
Amunugama, H., et al. (2018). Inhibition of UDP-glucose dehydrogenase by 6-thiopurine and its oxidative metabolites: Possible mechanism for its interaction within the bilirubin excretion pathway and 6TP associated liver toxicity. Journal of Pharmaceutical and Biomedical Analysis, 152, 232-239. Available from: [Link]
-
Liu, M., et al. (2023). QSAR and molecular docking studies on designing potent inhibitors of SARS-CoVs main protease. Frontiers in Chemistry, 11, 1145329. Available from: [Link]
-
Firestine, S. M., et al. (2010). Identification of Inhibitors of N5-Carboxylaminoimidazole Ribonucleotide Synthetase by High-throughput Screening. Journal of Medicinal Chemistry, 53(5), 2090-2098. Available from: [Link]
-
Tipton, K. F., & Davey, G. P. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(7), 1193. Available from: [Link]
-
Wang, M., et al. (2014). Design and synthesis of 6-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate derivatives as neuraminidase inhibitors. European Journal of Medicinal Chemistry, 84, 289-295. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Actinobacterial enzyme inhibitors--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Mercaptouracil | C4H4N2O2S | CID 221085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. AMP deaminase inhibitors. 5. Design, synthesis, and SAR of a highly potent inhibitor series [pubmed.ncbi.nlm.nih.gov]
- 5. Structure and Ligand Based Drug Design Strategies in the Development of Novel 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Structure-Based Design of Inhibitors of the WD Repeat-Containing Protein 5 (WDR5)-MYC Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. QSAR and molecular docking studies on designing potent inhibitors of SARS-CoVs main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and synthesis of 6-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. inspiralis.com [inspiralis.com]
- 14. Identification of Inhibitors of N5-Carboxylaminoimidazole Ribonucleotide Synthetase by High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanism of Action (MOA) | TRUQAP® (capivasertib) Tablets | For HCPs [truqaphcp.com]
- 17. mdpi.com [mdpi.com]
- 18. MβL [mblinhibitors.miamioh.edu]
- 19. Approved Drugs Containing Thiols as Inhibitors of Metallo-β-lactamases: Strategy To Combat Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Inhibition of metallo-beta-lactamases by a series of mercaptoacetic acid thiol ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Targeting UDP-α-D-glucose 6-dehydrogenase inhibits glioblastoma growth and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. UDP-glucose 6-dehydrogenase - Wikipedia [en.wikipedia.org]
- 23. Inhibition of UDP-glucose dehydrogenase by 6-thiopurine and its oxidative metabolites: Possible mechanism for its interaction within the bilirubin excretion pathway and 6TP associated liver toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Mercaptouracil & Derivatives
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Purification, Oxidation Control, and Solubility Profiles
Introduction: The "Thiol Trap" in Pyrimidine Chemistry
Welcome to the technical support hub for 5-Mercaptouracil (5-MU) and its derivatives. If you are here, you are likely facing one of two problems: your white product is turning yellow/tan upon drying (oxidation), or your yield is crashing out with impurities that refuse to separate (co-precipitation).
5-Mercaptouracil is chemically distinct from its more common cousins, 5-Fluorouracil (5-FU) or 2-Thiouracil. The sulfhydryl group (-SH) at position 5 is highly nucleophilic and prone to rapid oxidation, forming the disulfide dimer (5,5'-dithiobisuracil ). This dimer is the primary contaminant and is often insoluble, trapping your desired monomer.
This guide prioritizes Reductive Integrity —the concept that purification is futile if the environment promotes re-oxidation.
Module 1: Oxidation Control & Disulfide Management
User Question: "My product looks pure on TLC/HPLC immediately after reaction, but after filtration and drying, it turns yellow and shows a new peak. What is happening?"
Root Cause Analysis
You are observing the formation of the disulfide dimer. This reaction is accelerated by:
-
High pH: The thiolate anion (
) oxidizes much faster than the neutral thiol ( ). -
Trace Metals: Iron or copper ions catalyze the coupling of thiols to disulfides.
-
Oxygen Exposure: Drying a wet filter cake in air is the most common point of failure.
Troubleshooting Protocol: The "Reductive Workup"
Do not rely on standard recrystallization alone. You must actively suppress the disulfide formation during the phase change.
Step-by-Step Workflow:
-
Degassing: All solvents (water, buffers) must be sparged with Nitrogen or Argon for 20 minutes before use.
-
Dissolution (The Danger Zone):
-
Dissolve your crude 5-MU in degassed 1M NaOH .
-
Crucial Additive: Add 0.5% (w/v) Sodium Dithionite (
) or Dithiothreitol (DTT) to this basic solution. This reduces any pre-existing disulfide back to the monomer.
-
-
Filtration: Filter the basic solution rapidly (under
blanket if possible) to remove non-acidic insoluble impurities. -
Precipitation:
-
Slowly acidify the filtrate with degassed 2M HCl to pH 2–3.
-
Observation: The mixture should turn cloudy white. If it turns yellow, oxygen has entered the system.
-
-
Isolation: Filter the solid. Wash with degassed water containing 0.1% mercaptoethanol (optional, for high-grade purity).
-
Drying: Dry under high vacuum at
. Never oven dry in air.
Module 2: Solubility & Crystallization Logic
User Question: "I cannot find a solvent for recrystallization. It's insoluble in water and alcohols, but soluble in DMSO where it won't crystallize out."
Solubility Profile
5-Mercaptouracil derivatives behave like "brick dust" due to strong intermolecular hydrogen bonding and
| Solvent System | Solubility Behavior | Suitability for Purification |
| Water (Neutral) | Very Poor (< 1 mg/mL) | Antisolvent only. |
| NaOH / KOH (aq) | High (forms Thiolate) | Excellent for dissolution phase. |
| DMSO / DMF | High | Good for dissolving, but hard to remove solvent. |
| Ethanol / Methanol | Poor to Sparingly Soluble | Poor for 5-MU; better for alkylated derivatives. |
| Acetic Acid | Moderate (Hot) | Good for recrystallization if stable. |
Protocol: The "pH-Swing" Crystallization
Since thermal recrystallization (heating/cooling) risks thermal oxidation, use pH manipulation to drive crystallization at room temperature.
-
Dissolve: Dissolve 1g of crude material in 10 mL of 1M NaOH (degassed).
-
Filter: Remove particulates.
-
Antisolvent Addition: Add 5 mL of Ethanol (this helps modify the crystal habit).
-
Acidification: Add Acetic Acid dropwise.
-
Critical Point: Do not "dump" the acid. Add until the solution is just turbid, stop and let crystals nurture for 10 mins, then continue acidifying to pH 4.
-
Why? Rapid acidification traps salts (NaCl) inside the crystal lattice. Slow acidification grows purer crystals.
-
Module 3: Chromatographic Challenges (HPLC)
User Question: "My HPLC peaks are tailing severely, and I see 'ghost' peaks in blank runs."
Technical Insight
Free thiols interact with the silica support and stainless steel frits of HPLC columns. They can also form disulfides on the column if the mobile phase contains dissolved oxygen.
HPLC Optimization Guide
-
Mobile Phase Modifier: You must lower the pH to suppress ionization of the thiol (keep it protonated). Use 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Anti-Oxidant: Add 1 mM TCEP (Tris(2-carboxyethyl)phosphine) to the aqueous mobile phase. TCEP is stable in acid (unlike DTT) and prevents on-column dimerization.
-
Column Choice: Use a "high carbon load" C18 column or a polymeric RP column (PLRP-S) to minimize interaction with residual silanols.
Visualizing the Purification Logic
The following diagram illustrates the critical decision pathways for purifying 5-Mercaptouracil, highlighting where oxidation risks are highest.
Caption: Workflow for the Reductive Purification of 5-Mercaptouracil. The yellow diamond represents the critical control point for preventing disulfide formation.
References & Authoritative Grounding
-
Thiol Oxidation Mechanisms:
-
Source: Burns, J. A., et al. (1991). "Selective reduction of disulfides by tris(2-carboxyethyl)phosphine." Journal of Organic Chemistry.
-
Relevance: Establishes the necessity of TCEP/DTT in maintaining thiol integrity during purification [1.3].
-
-
Purification of Mercapto-Pyrimidines:
-
Solubility Data & Recrystallization:
-
Peptide/Thiol Handling Protocols:
-
Source: Bachem. "Peptide Purification Process & Methods."
-
Relevance: Validates the use of Nitrogen sparging and acidic mobile phases (TFA) for preventing thiol oxidation during chromatography [1.11].
-
-
Crystallization Techniques:
Sources
stability of 5-Mercaptouracil in different buffer conditions
Welcome to the Technical Support Center for 5-Mercaptouracil. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical answers to common stability challenges encountered during experimentation. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring you can make informed decisions to safeguard the integrity of your work.
Frequently Asked Questions (FAQs)
Q1: What is 5-Mercaptouracil, and why is its stability in solution a critical concern?
5-Mercaptouracil is a sulfur-containing analog of uracil, a nucleobase found in RNA. The thiol (-SH) group at the 5th position makes it a highly reactive molecule, particularly susceptible to oxidation. In research and pharmaceutical development, maintaining the chemical integrity of a compound is paramount.[1] Degradation can lead to a loss of therapeutic efficacy, the formation of potentially toxic byproducts, and inaccurate experimental results.[2] The thiol group is the primary site of instability, readily oxidizing to form disulfide-linked dimers and other oxidized species. This process is highly dependent on the solution's environment, including pH, temperature, and the presence of dissolved oxygen or metal ions.
Q2: What are the primary factors that influence the stability of 5-Mercaptouracil in buffer solutions?
The stability of 5-Mercaptouracil is governed by several interconnected factors:
-
pH: The pH of the buffer solution is arguably the most critical factor. The thiol group has a pKa value, and its deprotonation to the more reactive thiolate anion (S⁻) is pH-dependent. Thiolate is significantly more susceptible to oxidation than its protonated thiol form. Therefore, stability often decreases as the pH becomes more alkaline.
-
Oxygen: Dissolved molecular oxygen is the primary oxidizing agent responsible for the degradation of thiols in solution. Rigorous deoxygenation of buffers and solvents is a key strategy to enhance stability.
-
Metal Ions: Trace amounts of metal ions (e.g., Cu²⁺, Fe³⁺) can catalytically accelerate the oxidation of thiols. Using high-purity water and chelating agents like EDTA can mitigate this effect.
-
Temperature: Like most chemical reactions, the degradation of 5-Mercaptouracil is accelerated at higher temperatures. Storing stock solutions at low temperatures (-20°C or -80°C) is essential for long-term stability.
-
Light: Exposure to UV light can promote the formation of reactive oxygen species (ROS) in solution, which in turn can accelerate the oxidation of the thiol group.[3] Therefore, solutions should be protected from light.
Q3: What is the main degradation pathway for 5-Mercaptouracil?
The principal and most rapid degradation pathway for 5-Mercaptouracil in an aerobic aqueous environment is the oxidation of its thiol group to form a disulfide dimer, 5,5'-dithiobis(uracil). This reaction involves the formation of a disulfide bond (S-S) between two molecules of 5-Mercaptouracil.[4][5][6] Further oxidation can lead to the formation of sulfinic and sulfonic acid derivatives, though the disulfide is typically the major initial degradation product.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"] A[2 x 5-Mercaptouracil (Thiol, R-SH)] B[5,5'-dithiobis(uracil) (Disulfide, R-S-S-R)] C[Further Oxidation Products (Sulfinic/Sulfonic Acids, R-SO₂H/R-SO₃H)]
} caption { label="Figure 1: Primary Oxidation Pathway of 5-Mercaptouracil." labelloc=b fontcolor="#202124" fontsize=12 } }
Caption: Simplified degradation pathway of 5-Mercaptouracil.
Q4: How should I prepare and store a stock solution of 5-Mercaptouracil?
Due to its limited aqueous solubility and high propensity for oxidation, careful preparation is key. 5-Mercaptouracil is more soluble in alkaline solutions and some organic solvents like DMSO.[7]
-
For Long-Term Storage (-20°C or -80°C): Prepare a concentrated stock solution in high-quality, anhydrous DMSO.[7] Dispense into single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
-
For Aqueous Buffers: If an aqueous stock is required, it should be prepared fresh for each experiment. Use a deoxygenated buffer (see protocol below). While solubility is higher in alkaline conditions, stability is lower. A slightly acidic to neutral pH (e.g., pH 6.0-7.0) is often a necessary compromise. Consider including a chelating agent like EDTA (0.5 mM) to sequester catalytic metal ions.
Troubleshooting Guide
Q5: My 5-Mercaptouracil solution has turned yellow and/or cloudy. What happened and is it still usable?
A yellow discoloration or the appearance of a precipitate are classic signs of degradation.
-
Causality: The thiol group of 5-Mercaptouracil is prone to oxidation, leading to the formation of a disulfide dimer.[8] This dimer often has different solubility characteristics than the parent monomer and may be colored or precipitate out of solution, especially if the initial concentration was near its solubility limit. Cloudiness indicates that a degradation product has exceeded its solubility in the buffer.
-
Recommendation: The solution should be discarded. The presence of these visual indicators means the concentration of the active 5-Mercaptouracil is no longer accurate, and the solution contains a significant percentage of impurities. Using this solution would compromise the validity of your experimental results.
Q6: I'm observing a progressive loss of activity in my experiments. Could buffer conditions be the cause?
Yes, this is a very likely scenario. A gradual loss of potency over the course of an experiment, especially one conducted over several hours at room temperature or 37°C, strongly suggests compound instability.
-
Causality: The rate of oxidative degradation is time and temperature-dependent. In a standard aerobic buffer at physiological pH (7.4), the concentration of active 5-Mercaptouracil can decrease steadily. This is because at pH 7.4, a significant fraction of the thiol groups will be in the highly reactive thiolate form.
-
Self-Validating Protocol: To confirm this, run a stability control experiment in parallel. Incubate your 5-Mercaptouracil solution in the exact same buffer and conditions (temperature, light exposure) as your main experiment, but without other biological components. At various time points (e.g., 0, 2, 4, 8 hours), take an aliquot and analyze it by a stability-indicating method like HPLC.[9][10] A decreasing peak area for 5-Mercaptouracil and the appearance of new peaks (e.g., the disulfide dimer) will confirm degradation.
Q7: How can I actively prevent the oxidation of 5-Mercaptouracil in my aqueous buffer during an experiment?
Preventing oxidation requires a multi-pronged approach focused on removing oxygen and inhibiting catalytic processes.
-
Deoxygenate Your Buffer: Before adding 5-Mercaptouracil, sparge your buffer with an inert gas like argon or nitrogen for at least 15-30 minutes. This displaces dissolved oxygen.
-
Work Under Inert Gas: If your experiment is sensitive and runs for a long time, consider performing the setup and incubation in an anaerobic chamber or a glove box.
-
Use Antioxidants: The inclusion of a sacrificial antioxidant can protect the thiol group of 5-Mercaptouracil.[11][12] Thiols are known to have antioxidant properties by scavenging reactive oxygen species.[13]
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP): These are reducing agents that can maintain a reducing environment. TCEP is often preferred as it is more stable, odorless, and less reactive towards other functional groups. A concentration of 1-5 mM is typically effective.
-
Glutathione: As a key endogenous antioxidant, reduced glutathione (GSH) can also be used to protect against oxidation.[2]
-
Caption: Decision tree for troubleshooting 5-Mercaptouracil stability issues.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous 5-Mercaptouracil Solution
This protocol aims to minimize oxidation during the preparation of an aqueous solution for immediate use.
-
Buffer Preparation: Prepare your desired buffer (e.g., 100 mM Phosphate Buffer, pH 7.0). Use the highest purity water available (e.g., HPLC-grade or Milli-Q).
-
Add Chelator (Optional but Recommended): Add EDTA to a final concentration of 0.5 mM to chelate trace metal ions.
-
Deoxygenation: Place the buffer in a suitable container with a stir bar. Sparge the solution by bubbling high-purity argon or nitrogen gas through it for at least 30 minutes while stirring.
-
Weighing 5-Mercaptouracil: In a separate, dry microfuge tube, weigh out the required amount of solid 5-Mercaptouracil. Perform this step quickly to minimize exposure to air and humidity.
-
Dissolution: Add the deoxygenated buffer to the solid 5-Mercaptouracil to achieve the desired final concentration. Cap the tube immediately and vortex until fully dissolved. If solubility is an issue at the target pH, a small amount of 1 M NaOH can be added dropwise to aid dissolution, followed by readjustment of the pH with 1 M HCl. Be aware that higher pH reduces stability.
-
Add Antioxidant (Optional): If required for the experiment, add TCEP from a 0.5 M stock solution to a final concentration of 1-5 mM.
-
Storage and Use: Use the solution immediately. Keep the container sealed and on ice, protected from light, until use.
Protocol 2: HPLC Method for Stability Assessment
This is a general-purpose reverse-phase HPLC method to monitor the degradation of 5-Mercaptouracil.[14][15][16][17]
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5% to 40% B
-
10-12 min: 40% B
-
12-13 min: 40% to 5% B
-
13-18 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm (or optimal wavelength for 5-Mercaptouracil)
-
Injection Volume: 10 µL
-
Procedure:
-
Prepare your 5-Mercaptouracil solution in the buffer to be tested.
-
Immediately inject a "Time 0" sample to establish the initial peak area.
-
Incubate the remaining solution under the desired experimental conditions (e.g., 37°C, protected from light).
-
At subsequent time points, withdraw aliquots, and inject them onto the HPLC system.
-
Monitor the decrease in the peak area of the 5-Mercaptouracil peak and the emergence of new peaks, which correspond to degradation products. The primary degradation product, the disulfide dimer, will typically have a longer retention time.
-
Data Summary
The following table provides a qualitative summary of the expected stability of 5-Mercaptouracil under various conditions, inferred from the chemical principles of thiols and data on related compounds like 6-Mercaptopurine.[18]
| Buffer Condition | pH | Temperature | Additives | Expected Stability (t½) | Primary Degradation Pathway |
| Phosphate Buffer | 5.0 | 4°C | None | Moderate to High | Slow Oxidation |
| Phosphate Buffer | 7.4 | 25°C (RT) | None | Low | Rapid Oxidation to Disulfide |
| Phosphate Buffer | 7.4 | 37°C | None | Very Low | Very Rapid Oxidation |
| Tris Buffer | 8.5 | 25°C (RT) | None | Very Low | Rapid Oxidation |
| Deoxygenated PBS | 7.4 | 25°C (RT) | 1 mM TCEP, 0.5 mM EDTA | High | Minimal Oxidation |
| Anhydrous DMSO | N/A | -20°C | None | Very High | Negligible |
This table is for guidance purposes. Actual stability should be experimentally determined for your specific formulation and conditions.
References
-
Cytostatic Drug 6-Mercaptopurine Degradation on Pilot Scale Reactors by Advanced Oxidation Processes: UV-C/H2O2 and UV-C/TiO2/H2O2 Kinetics. MDPI. Available at: [Link]
-
Oxidation Reactions of 2-Thiouracil: A Theoretical and Pulse Radiolysis Study. ACS Publications. Available at: [Link]
-
Formation of Disulfide Bonds in Synthetic Peptides and Proteins. ResearchGate. Available at: [Link]
-
The stability of 6-mercaptopurine riboside in neutral and basic medium. PubMed. Available at: [Link]
-
A Validated HPLC Method for the Monitoring of Thiopurine Metabolites in Whole Blood in Paediatric Patients with Inflammatory Bowel Disease. ResearchGate. Available at: [Link]
-
The role of thiols in antioxidant systems. PubMed Central. Available at: [Link]
-
Measurement and Correlation of the Solubility of 5-Fluorouracil in Pure and Binary Solvents. Available at: [Link]
-
Exploring antiviral and anti-inflammatory effects of thiol drugs in COVID-19. JCI Insight. Available at: [Link]
-
Oxidation reactions of 2-thiouracil: a theoretical and pulse radiolysis study. PubMed. Available at: [Link]
-
Improved HPLC methodology for monitoring thiopurine metabolites in patients on thiopurine therapy. PubMed. Available at: [Link]
-
Redox-Click Chemistry for Disulfide Formation from Thiols. ChemRxiv. Available at: [Link]
-
Chemoselective Disulfide Formation by Thiol-Disulfide Interchange in SIT-Protected Cysteinyl Peptides. Digital CSIC. Available at: [Link]
-
INVESTIGATION OF THE ANTIOXIDANT CAPACITY OF THIOL- CONTAINING COMPOUNDS USING THE PHOTOCHEMILUMINESCENCE TECHNIQUE. Romanian Journal of Oral Rehabilitation. Available at: [Link]
-
6-Mercaptopurine. PubChem. Available at: [Link]
-
Monitoring of thiopurine metabolites - A high-performance liquid chromatography method for clinical use. Diva-portal.org. Available at: [Link]
-
A Kinetic Study on Electrooxidation of Propyl-Thiouracil: An Anti-Hyperthyroid Drug by Potassium Iodide. ResearchGate. Available at: [Link]
-
Thiolated polymers: evidence for the formation of disulphide bonds with mucus glycoproteins. PubMed. Available at: [Link]
-
Preparation, Characterization, Pharmacokinetic, and Therapeutic Potential of Novel 6-Mercaptopurine-Loaded Oral Nanomedicines for Acute Lymphoblastic Leukemia. Dove Medical Press. Available at: [Link]
-
Medicinal Thiols: Current Status and New Perspectives. PubMed Central. Available at: [Link]
-
A Validated HPLC–Diode Array Detection Method for Therapeutic Drug Monitoring of Thiopurines in Pediatric Patients: From Bench to Bedside. MDPI. Available at: [Link]
-
Therapeutic Monitoring of Thiopurine Metabolites: Validation of an HPLC Method and Preliminary Findings from a Small Cohort. Universiti Kebangsaan Malaysia. Available at: [Link]
-
Thiol Compounds and Inflammation. Frontiers in Bioscience-Landmark. Available at: [Link]
-
Propylthiouracil. Wikipedia. Available at: [Link]
-
Proposed mechanism for disulfide bond formation via Pd‐mediated Acm... ResearchGate. Available at: [Link]
-
The mechanism of action of the thioureylene antithyroid drugs. PubMed. Available at: [Link]
-
Simultaneous Analytical Method Development of 6-Mercapto- purine and 6-Methylmercaptopurine in Plasma by High Perfor. Journal of Young Pharmacists. Available at: [Link]
-
5-Fluorouracil. PubChem. Available at: [Link]
- The Journal of Clinical and Aesthetic Derm
- United States Pharmacopeial Convention. (2021). General Chapter 1191 stability considerations in dispensing practice.
- United States Pharmacopeial Convention. (2021).
-
Factors That Affect the Stability of Compounded Medications. The PCCA Blog. Available at: [Link]
Sources
- 1. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. digital.csic.es [digital.csic.es]
- 6. selleckchem.com [selleckchem.com]
- 7. Oxidation reactions of 2-thiouracil: a theoretical and pulse radiolysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Improved HPLC methodology for monitoring thiopurine metabolites in patients on thiopurine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. rjor.ro [rjor.ro]
- 12. imrpress.com [imrpress.com]
- 13. diva-portal.org [diva-portal.org]
- 14. mdpi.com [mdpi.com]
- 15. ukm.my [ukm.my]
- 16. jyoungpharm.org [jyoungpharm.org]
- 17. The stability of 6-mercaptopurine riboside in neutral and basic medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]
common side products in 5-Mercaptouracil synthesis and how to avoid them
Technical Support Center: 5-Mercaptouracil Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 5-Mercaptouracil. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to researchers, scientists, and professionals in drug development. As a Senior Application Scientist, my goal is to combine technical accuracy with practical, field-tested insights to help you navigate the complexities of your experiments and achieve optimal results.
Introduction to 5-Mercaptouracil Synthesis
5-Mercaptouracil is a sulfur-containing derivative of uracil, a key component of ribonucleic acid (RNA). Its structural similarity to naturally occurring nucleobases makes it a valuable building block in medicinal chemistry and drug development, particularly in the synthesis of thio-analogs of nucleosides and nucleotides with potential therapeutic applications.
The synthesis of 5-Mercaptouracil can be approached through several synthetic routes. This guide will focus on two of the most common methods and address the formation of prevalent side products, offering strategies to minimize their occurrence and ensure the synthesis of a high-purity final product.
Core Synthetic Pathways and Side Product Formation
Two primary synthetic routes are commonly employed for the laboratory-scale synthesis of 5-Mercaptouracil:
-
Nucleophilic Substitution of 5-Bromouracil: This method involves the reaction of 5-bromouracil with a sulfur nucleophile, such as sodium hydrosulfide or thiourea.
-
Diazotization of 5-Aminouracil followed by Sulfanylation: This route utilizes 5-aminouracil as the starting material, which is converted to a diazonium salt and subsequently reacted with a sulfur source.
A significant challenge in the synthesis of 5-Mercaptouracil is its propensity to oxidize, leading to the formation of the disulfide byproduct, 5,5'-dithiobis(uracil) . Other potential side reactions include incomplete reaction and uracil ring opening under harsh conditions.
Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
FAQ 1: My 5-Mercaptouracil synthesis from 5-bromouracil is giving a low yield. What are the likely causes and how can I improve it?
Low yields in this synthesis are often multifactorial. Here’s a breakdown of potential causes and actionable solutions:
Potential Causes:
-
Incomplete Reaction: The nucleophilic substitution may not have gone to completion.
-
Side Product Formation: The primary competing reaction is the oxidation of the thiol product to the disulfide.
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or reagent stoichiometry can significantly impact yield.
-
Product Loss During Workup: 5-Mercaptouracil has some water solubility, and improper extraction or precipitation techniques can lead to loss of product.
Troubleshooting & Optimization:
| Parameter | Recommendation | Rationale |
| Atmosphere | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon)[1]. | The thiol group of 5-Mercaptouracil is highly susceptible to oxidation by atmospheric oxygen, leading to the formation of the disulfide byproduct. |
| Reagent Purity | Use freshly prepared or purified sodium hydrosulfide. | Old or impure sodium hydrosulfide may contain polysulfides or be partially oxidized, leading to lower yields and side reactions. |
| Temperature Control | Maintain the reaction temperature as specified in the protocol. | Exceeding the optimal temperature can lead to decomposition of the product or starting material and the formation of undesired byproducts. |
| Reaction Monitoring | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). | This allows you to determine the point of maximum conversion and avoid unnecessary heating or extended reaction times that can contribute to side product formation. |
| Workup Procedure | After acidification to precipitate the product, cool the mixture thoroughly and minimize the volume of wash water. | This will minimize the loss of the slightly water-soluble product. |
Workflow Diagram: Optimizing 5-Mercaptouracil Synthesis from 5-Bromouracil
Caption: Workflow for optimizing the synthesis of 5-Mercaptouracil.
FAQ 2: I am observing a significant amount of an insoluble white solid in my final 5-Mercaptouracil product. How can I identify and remove it?
This insoluble solid is most likely the disulfide byproduct, 5,5'-dithiobis(uracil) .
Identification:
-
Solubility: 5,5'-dithiobis(uracil) is significantly less soluble in most common organic solvents and water compared to 5-Mercaptouracil.
-
Spectroscopic Analysis:
-
¹H NMR: The spectrum of the disulfide will be similar to that of 5-Mercaptouracil but may show broader peaks and a different chemical shift for the C6-H proton.
-
Mass Spectrometry: The disulfide will have a molecular weight corresponding to two molecules of 5-Mercaptouracil minus two hydrogen atoms.
-
Removal:
-
Reduction during Workup: The most effective method is to reduce the disulfide back to the desired thiol.
-
Procedure: After the main reaction is complete, and before acidification, add a reducing agent such as sodium borohydride (NaBH₄) or dithiothreitol (DTT) to the reaction mixture. This will cleave the disulfide bond, converting the byproduct back into 5-Mercaptouracil.
-
-
Purification by Recrystallization: While less efficient due to the similar nature of the compounds, recrystallization from a suitable solvent system can be attempted.
Mechanism of Disulfide Formation:
The formation of the disulfide is an oxidative process. The thiol group (-SH) of 5-Mercaptouracil is susceptible to oxidation, especially in the presence of air (oxygen) and at elevated temperatures. Two molecules of 5-Mercaptouracil can be oxidized to form a disulfide bond (-S-S-), linking the two uracil rings.
Diagram: Disulfide Formation Pathway
Sources
Technical Support Center: Optimizing 5-Mercaptouracil (5-MU) Incorporation into RNA
Welcome to the technical support center for improving the efficiency of 5-Mercaptouracil (5-MU) incorporation into RNA. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 5-MU for metabolic labeling of newly transcribed RNA. Here, we will delve into the core principles of 5-MU labeling, troubleshoot common experimental hurdles, and provide a detailed protocol to enhance the efficiency and reproducibility of your experiments.
Core Concepts: The "How" and "Why" of 5-MU Incorporation
5-Mercaptouracil (5-MU) is a thiol-containing analog of uracil, a fundamental component of RNA. When introduced to cells, 5-MU is metabolized and incorporated into newly synthesized RNA transcripts in place of uridine.[1][2] This metabolic labeling strategy provides a powerful tool for distinguishing newly transcribed RNA from pre-existing RNA populations. The incorporated thiol group on the uracil base serves as a chemical handle for subsequent purification and analysis.
The overall workflow can be visualized as a multi-step process:
Caption: A generalized workflow for 5-MU metabolic labeling of RNA.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during 5-MU incorporation experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low RNA Yield | 1. Insufficient cell number. 2. Inefficient cell lysis.[3] 3. RNA degradation by RNases.[4] 4. Incomplete elution from purification columns.[5] | 1. Start with a sufficient quantity of cells. 2. Ensure complete cell lysis by optimizing the homogenization method. 3. Work in an RNase-free environment and use RNase inhibitors.[4] 4. Pre-warm the elution buffer and increase incubation time on the column.[6] |
| Poor 5-MU Incorporation | 1. Suboptimal 5-MU concentration. 2. Inappropriate labeling time. 3. Cell line-specific metabolic differences. | 1. Titrate the 5-MU concentration to find the optimal balance between labeling efficiency and cytotoxicity. 2. Optimize the labeling duration based on the transcription rate of your target genes. 3. Acknowledge that different cell lines may require different labeling conditions. |
| High Cell Death/Cytotoxicity | 1. 5-MU concentration is too high.[7][8] 2. Prolonged exposure to 5-MU.[7] | 1. Perform a dose-response experiment to determine the maximum non-toxic concentration of 5-MU for your specific cell line. 2. Shorten the labeling time. |
| Inefficient Biotinylation | 1. Low quality or expired biotinylation reagent. 2. Suboptimal reaction conditions (e.g., temperature, pH). 3. Insufficient removal of reducing agents from RNA sample. | 1. Use fresh, high-quality biotinylation reagents. 2. Ensure the biotinylation reaction is performed at the recommended temperature and pH.[1] 3. Thoroughly purify the RNA to remove any interfering substances. |
| High Background/Non-specific Binding | 1. Incomplete removal of unbound biotin.[1] 2. Non-specific binding of RNA to streptavidin beads. | 1. Perform multiple chloroform extractions to remove unbound biotin-HPDP.[1] 2. Block the streptavidin beads with a suitable blocking agent before use. |
Detailed Experimental Protocol: Metabolic Labeling and Enrichment of 5-MU Incorporated RNA
This protocol provides a robust workflow for labeling newly transcribed RNA with 5-MU, followed by thiol-specific biotinylation and purification.
Materials
-
Cell culture medium
-
5-Mercaptouracil (5-MU) stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Total RNA extraction kit
-
Biotin-HPDP (N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide)
-
Streptavidin-coated magnetic beads
-
Appropriate buffers (biotinylation buffer, wash buffers, elution buffer)
Step-by-Step Procedure
-
Cell Culture and 5-MU Labeling:
-
Plate cells at an appropriate density to ensure they are in the logarithmic growth phase during labeling.
-
Allow cells to adhere overnight.
-
Replace the culture medium with fresh medium containing the optimized concentration of 5-MU.
-
Incubate for the desired labeling period.
-
-
Total RNA Extraction:
-
Thiol-Specific Biotinylation:
-
In a nuclease-free tube, combine the total RNA, biotinylation buffer, and Biotin-HPDP.[1]
-
Incubate the reaction at the recommended temperature with gentle agitation.
-
Remove unbound Biotin-HPDP by performing at least two chloroform extractions.[1]
-
Precipitate the RNA using ethanol and resuspend in nuclease-free water.
-
-
Purification of Biotinylated RNA:
-
Wash the streptavidin-coated magnetic beads with the appropriate wash buffer.
-
Add the biotinylated RNA to the beads and incubate to allow for binding.
-
Wash the beads several times to remove non-biotinylated RNA.
-
Elute the 5-MU labeled RNA from the beads using a reducing agent that cleaves the disulfide bond.[1]
-
Quality Control
-
RNA Integrity: Analyze the integrity of the total RNA and the enriched 5-MU labeled RNA using a bioanalyzer to ensure no significant degradation has occurred.
-
Labeling Efficiency: The incorporation rate of 5-MU can be assessed by observing an additional peak at approximately 330 nm in the UV spectrum of the labeled RNA.[1]
Data Analysis and Interpretation
The enriched 5-MU labeled RNA can be used in a variety of downstream applications to study gene expression dynamics.
-
RT-qPCR: This technique can be used to quantify the expression of specific newly transcribed genes.
-
RNA Sequencing (RNA-Seq): Provides a global view of the newly transcribed transcriptome.
-
Microarray Analysis: Can be used to assess changes in the expression of a large number of genes simultaneously.
It is crucial to include appropriate controls in your experimental design, such as unlabeled cells and a mock biotinylation reaction, to ensure the specificity of your results.
Sources
- 1. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiol-linked alkylation of RNA to assess expression dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mpbio.com [mpbio.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. neb.com [neb.com]
- 6. The Ultimate Guide to Maximizing Your RNA Concentration - LNJNBIO [lingjunbio.com]
- 7. Cytotoxicity of mercurial preservatives in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Desulfuration of 6-mercaptopurine. The basis for the paradoxical cytotoxicity of thiopurines in cultured human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. genome.wisc.edu [genome.wisc.edu]
- 10. RNA quantification and quality assessment techniques | QIAGEN [qiagen.com]
- 11. Quantitating RNA | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. neb.com [neb.com]
Technical Support Center: Optimizing Storage & Handling of 5-Mercaptouracil
The following guide serves as a specialized Technical Support Center for 5-Mercaptouracil (5-MU) . It is designed to function as an interactive troubleshooting manual for researchers observing degradation or solubility issues.
Ticket ID: 5MU-STAB-001 Status: Active Subject: Prevention of oxidative degradation and solubility optimization.
Core Directive: The Stability Paradox
5-Mercaptouracil (5-Sulfanyluracil) presents a classic stability paradox in organic chemistry:
-
The Thiol (-SH) Vulnerability: The mercapto group at position 5 is highly nucleophilic and susceptible to auto-oxidation . Upon exposure to atmospheric oxygen, it rapidly dimerizes to form a disulfide (5,5'-dithiobisuracil), which is often insoluble and inactive.
-
The Solubility Trap: While the compound is sparingly soluble in neutral water, adding a base (NaOH) increases solubility by forming the thiolate anion. However, the thiolate anion is significantly more reactive toward oxidation than the neutral thiol, accelerating degradation.
Solid State Storage Protocols
Q: How should I store the powder immediately upon arrival?
A: Do not leave the vial on the benchtop. Follow this "Cold & Inert" protocol immediately:
| Parameter | Recommendation | Technical Rationale |
| Temperature | -20°C (Long-term) | Arrhenius kinetics dictate that lower temperatures significantly retard the rate of auto-oxidation. |
| Atmosphere | Argon or Nitrogen | CRITICAL: Air contains ~21% oxygen. You must purge the headspace with inert gas after every use to prevent disulfide formation. |
| Container | Amber Glass | Protects from UV radiation, which can catalyze radical formation and ring degradation. |
| Desiccant | Required | Moisture can facilitate proton transfer, lowering the energy barrier for oxidation. Store the vial inside a secondary container with silica gel. |
Q: Can I store it at Room Temperature (RT)?
A: Only for short durations (e.g., shipping or active weighing). Extended storage at RT (>1 week) without inert gas protection will lead to measurable yellowing (oxidation) and loss of titer.
Solution Stability & Reconstitution Guide
Q: What is the best solvent for a stable stock solution?
A: Dimethyl Sulfoxide (DMSO) is the gold standard for 5-MU.
-
Solubility: High (>10 mg/mL).
-
Stability: DMSO is a polar aprotic solvent. Unlike water, it does not readily support the acid-base equilibria that generate the highly reactive thiolate anion, provided the DMSO is anhydrous.
Q: My protocol requires an aqueous solution. How do I dissolve it?
A: 5-MU is practically insoluble in neutral water (pH 7). You must use a pH-shift method :
-
Suspend 5-MU in water (it will be cloudy).
-
Dropwise add 1M NaOH or Ammonium Hydroxide .
-
Vortex until clear.
-
WARNING: This solution is unstable . The high pH promotes rapid oxidation. Use immediately (within 30 minutes) or degas the buffer thoroughly with Argon before preparation.
Visualizing the Workflow
The following diagram illustrates the decision logic for handling 5-MU to maximize shelf-life.
Figure 1: Decision tree for maximizing the longevity of 5-Mercaptouracil in solid and liquid states.
Troubleshooting & FAQs
Q: The powder has turned from white to pale yellow. Is it still good?
A: Likely compromised.
-
Cause: The yellow color is characteristic of the disulfide dimer (5,5'-dithiobisuracil) or other oxidation byproducts.
-
Action: Check purity via HPLC or TLC. If purity is <95%, recrystallization or repurchasing is recommended. The disulfide is often far less soluble than the monomer, so you may notice "chunks" that refuse to dissolve.
Q: Can I autoclave a solution of 5-Mercaptouracil?
A: Absolutely NOT. The combination of high heat (121°C) and moisture will destroy the molecule through:
-
Desulfurization: Hydrolysis of the C-S bond.
-
Thermal Oxidation: Accelerating the conversion to disulfide.
-
Alternative: Sterilize solutions by filtration through a 0.22 µm PTFE or Nylon membrane .
Q: Why does the degradation happen?
The mechanism is an oxidative coupling of two thiol groups. This is chemically distinct from the photodegradation of the uracil ring itself, though both can occur.
Figure 2: The primary degradation pathway. Note that basic pH and Oxygen act synergistically to accelerate dimerization.
Summary of Specifications
| Property | Value |
| Ideal Storage (Solid) | -20°C, Desiccated, Argon/N2 Headspace |
| Ideal Solvent | DMSO (Anhydrous) |
| Aqueous Solubility | Poor (requires pH > 8) |
| Major Degradant | 5,5'-Disulfide dimer (Yellow precipitate) |
| Light Sensitivity | Moderate (Protect from direct UV) |
References
-
Sigma-Aldrich. (n.d.). Safety Data Sheet for Thiouracil Derivatives (Generic Storage Guidelines). Retrieved from
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for 5-Mercaptouracil. Retrieved from
-
Waterman, K. C., et al. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology. Retrieved from
-
GMP Insiders. (2023). Stability Storage Conditions in Pharma Industry. Retrieved from
(Note: While specific literature on 5-Mercaptouracil is niche, the protocols above are derived from the foundational chemistry of thiouracils and thiol-disulfide exchange mechanisms documented in standard organic chemistry and pharmaceutical stability texts.)
identifying and characterizing degradation products of 5-Mercaptouracil
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 5-Mercaptouracil (5-MU). This guide is designed to provide expert insights and practical solutions for identifying and characterizing the degradation products of this compound. Given the reactivity of its thiol group, understanding the stability of 5-MU is critical for ensuring the safety, efficacy, and quality of any related therapeutic agent.
This document is structured as a series of frequently asked questions and troubleshooting scenarios that you may encounter during your experimental work.
Part 1: Frequently Asked Questions (FAQs) on 5-MU Degradation
Q1: What is 5-Mercaptouracil (5-MU), and why is its stability a concern?
5-Mercaptouracil is a pyrimidine analog characterized by a sulfur-containing thiol (-SH) group at the C5 position of the uracil ring.[1] This thiol group is the molecule's most reactive site and is highly susceptible to oxidation. The degradation of 5-MU can lead to the formation of new chemical entities with potentially altered efficacy, toxicity, or immunogenicity. Therefore, a thorough understanding of its degradation pathways is a regulatory requirement and a scientific necessity for developing stable formulations and ensuring patient safety.[2][3]
Q2: What are the primary degradation pathways for 5-Mercaptouracil?
The primary and most anticipated degradation pathway for 5-MU is the oxidation of the thiol group . This is a common reaction for sulfur-containing compounds. While specific literature on 5-MU is limited, we can infer its behavior from extensive studies on similar thioureylene drugs like Propylthiouracil (PTU).[4][5][6] The thiol group can be oxidized sequentially to form several key degradation products.
A secondary, though less common, pathway under harsh hydrolytic conditions could involve the cleavage of the pyrimidine ring itself, similar to the degradation observed for 5-fluorouracil.[7][8]
Q3: What are the most likely degradation products of 5-MU?
Based on the oxidative pathway, the following degradation products are the most probable:
-
5-Mercaptouracil Disulfide (5,5'-dithiobis(pyrimidine-2,4(1H,3H)-dione)) : This is a dimer formed by the oxidation of two 5-MU molecules, creating a disulfide (-S-S-) bond. This is often the first and most common oxidative impurity.
-
5-Mercaptouracil Sulfenic Acid (Uracil-5-sulfenic acid) : A transient and often unstable intermediate.
-
5-Mercaptouracil Sulfinic Acid (Uracil-5-sulfinic acid) : A more stable oxidation product.
-
5-Mercaptouracil Sulfonic Acid (Uracil-5-sulfonic acid) : The most highly oxidized state of the sulfur atom.[4][9]
The diagram below illustrates this primary degradation pathway.
Caption: Postulated Oxidative Degradation Pathway of 5-Mercaptouracil.
Q4: What are forced degradation studies, and why are they essential?
Forced degradation, or stress testing, involves subjecting a drug substance to conditions more severe than accelerated stability testing to expedite its degradation.[2][3][10] These studies are crucial for:
-
Identifying likely degradants : Helps predict the impurities that might form during long-term storage.[10]
-
Elucidating degradation pathways : Provides insight into the chemical vulnerabilities of the molecule.[3]
-
Developing stability-indicating methods : Ensures that the analytical method used for stability testing can accurately separate and quantify the active pharmaceutical ingredient (API) from all its potential degradation products.[11]
The International Conference on Harmonisation (ICH) guidelines recommend exposing the drug to stress conditions such as acid, base, oxidation, heat, and light.[2]
Part 2: Troubleshooting Guide for Experimental Challenges
This section addresses common issues encountered during the analysis of 5-MU degradation.
Q: I performed a forced degradation study, but my HPLC analysis shows no degradation. What should I do?
A: This is a common scenario, especially with relatively stable molecules. It indicates that your stress conditions were not sufficiently stringent to induce degradation. The goal of forced degradation is typically to achieve 5-20% degradation of the parent compound to ensure that primary degradants are formed without being further degraded into secondary products.[12]
Causality & Solution: The energy applied (thermal, photolytic) or the reactant concentration (acid, base, oxidant) was insufficient. You should systematically increase the severity of your stress conditions.
Recommended Action: Consult the table below for suggested starting and escalated conditions. Always run a control sample (unstressed 5-MU) in parallel.
| Stress Condition | Initial Recommendation | Escalated Condition | Causality of Choice |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | 1 M HCl at 80°C for 48h | Increases proton concentration and thermal energy to promote hydrolysis. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h | 1 M NaOH at 80°C for 48h | Increases hydroxide concentration for nucleophilic attack. |
| Oxidation | 3% H₂O₂ at room temp for 24h | 10-30% H₂O₂ at 60°C for 48h | Increases concentration of the oxidizing agent; heat accelerates reaction rates. |
| Thermal | 80°C (solid state) for 48h | 105°C or higher (below melting point) for 72h | Provides more kinetic energy to overcome reaction activation barriers. |
| Photolytic | ICH Q1B option 1 or 2 | Extended exposure time (e.g., 1.5x ICH) | Increases total light energy exposure to promote photochemical reactions. |
Q: My chromatogram shows a broad peak for 5-MU or new, poorly resolved impurity peaks. How can I improve the separation?
A: Poor peak shape and resolution are typically issues with the HPLC method itself. The chemical diversity of 5-MU and its oxidized, more polar degradants requires a well-optimized method to achieve baseline separation.
Causality & Solution: The issue likely stems from suboptimal mobile phase composition, incorrect column chemistry, or an inadequate gradient.
Recommended Actions:
-
Column Choice: A standard C18 column is a good starting point. Ensure the column is not degraded by performing a system suitability test.
-
Mobile Phase pH: The ionization state of 5-MU and its acidic degradation products (sulfinic, sulfonic acids) is pH-dependent. Buffer the aqueous mobile phase (e.g., with phosphate or acetate buffer) at a pH between 3 and 5 to ensure consistent retention and peak shape.
-
Optimize Gradient Elution: A shallow gradient is often necessary to resolve closely eluting polar compounds. Start with a high aqueous percentage (e.g., 98% water with 0.1% formic acid) and slowly ramp up the organic solvent (acetonitrile or methanol).
-
Consider Ion-Pair Reagents: If resolution is still poor, adding an ion-pair reagent like tetrabutylammonium hydrogen sulfate to the mobile phase can improve the retention and separation of the acidic degradants.
Q: I have a new peak in my stressed sample chromatogram. How can I confirm it is a degradation product and tentatively identify it?
A: This is the core task of degradation analysis. A multi-step approach combining chromatographic and spectroscopic data is required.
Causality & Solution: You need to confirm the peak is not an artifact and then use mass spectrometry to deduce its structure based on the expected degradation pathways.
Recommended Workflow:
-
Confirm with Controls: Ensure the peak is absent or significantly smaller in your unstressed control sample and your blank injection.
-
Perform Peak Purity Analysis: Use a photodiode array (PDA) detector to check if the peak is spectrally pure. Co-elution can complicate identification.
-
Utilize High-Resolution LC-MS: This is the most powerful tool for identification.[13][14]
-
Determine the Mass-to-Charge Ratio (m/z): Obtain an accurate mass of the new peak.
-
Propose a Formula: Use the accurate mass to determine the elemental composition.
-
Compare with Expected Masses: Check if the mass corresponds to a predicted degradant. For example:
-
Disulfide: (Mass of 5-MU * 2) - 2.0156 (loss of 2H)
-
Sulfinic Acid: Mass of 5-MU + 31.9898 (addition of O₂)
-
Sulfonic Acid: Mass of 5-MU + 47.9847 (addition of O₃)
-
-
-
Analyze Fragmentation (MS/MS): Fragment the parent ion of the degradant and compare its fragmentation pattern to that of the parent 5-MU. Common fragments related to the uracil ring should be present, while fragments containing the modified sulfur group will show a mass shift.
This entire workflow is visualized in the diagram below.
Caption: Experimental Workflow for Degradation Product Identification.
Part 3: Key Experimental Protocols
These protocols provide a validated starting point for your experiments. Always prioritize safety and use appropriate personal protective equipment (PPE).
Protocol 1: Forced Degradation of 5-Mercaptouracil
Objective: To generate degradation products of 5-MU under various stress conditions.
Materials:
-
5-Mercaptouracil (API powder)
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, methanol
-
Calibrated oven, photostability chamber
-
Class A volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 5-MU in a suitable solvent (e.g., 50:50 methanol:water).
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.5 mg/mL in 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 6% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute for analysis.
-
-
Thermal Degradation:
-
Spread a thin layer of 5-MU powder in a petri dish.
-
Place in an oven at 80°C for 48 hours.
-
Dissolve the stressed powder in a suitable solvent and dilute for analysis.
-
-
Photolytic Degradation:
-
Expose the 5-MU stock solution and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Prepare samples for analysis, ensuring a parallel "dark" control is kept under the same conditions but wrapped in aluminum foil.
-
-
Control Sample: Prepare a control sample by diluting the stock solution to the target concentration without subjecting it to any stress.
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To separate 5-MU from its potential degradation products.
Instrumentation & Columns:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA/UV detector.
-
Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm (or equivalent).
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 2% B
-
2-20 min: 2% to 30% B (linear gradient)
-
20-22 min: 30% to 95% B (column wash)
-
22-25 min: 95% B
-
25-26 min: 95% to 2% B (return to initial)
-
26-30 min: 2% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
System Suitability Test (SST):
-
Inject a standard solution of 5-MU five times.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of peak area < 2.0%.
-
Tailing factor < 1.5.
-
Theoretical plates > 2000.
-
Protocol 3: Characterization by LC-MS/MS
Objective: To obtain mass and structural information about the degradation products.
Instrumentation:
LC Conditions:
-
Use the same column and mobile phases as the HPLC-UV method, but scale down the flow rate (e.g., 0.4 mL/min) and injection volume if using a smaller ID UHPLC column.
MS Conditions (Example for ESI-Negative Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Negative. (Thiol and acidic degradants ionize well in negative mode).
-
Capillary Voltage: 2.5 - 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Scan Range (Full Scan): m/z 50 - 500
-
MS/MS (Data-Dependent Acquisition):
-
Select the top 3-5 most intense ions from the full scan for fragmentation.
-
Use a collision energy ramp (e.g., 10-40 eV) to generate a rich fragmentation spectrum.
-
Data Analysis:
-
Extract ion chromatograms for the exact masses of 5-MU and its suspected degradation products.
-
Analyze the MS/MS spectra to identify characteristic fragment ions and neutral losses to confirm the structure.
References
-
Lee, E., Miki, Y., Hosokawa, M., Sayo, H., & Kariya, K. (1988). Oxidative metabolism of propylthiouracil by peroxidases from rat bone marrow. Xenobiotica, 18(10), 1135-1142. [Link]
-
Adhikary, A., Kumar, P., D'cunha, R., & Adhikary, D. (2012). Oxidation reactions of 2-thiouracil: a theoretical and pulse radiolysis study. The Journal of Physical Chemistry B, 116(44), 13217-13227. [Link]
-
Waldhauser, L., & Uetrecht, J. (1991). Oxidation of propylthiouracil to reactive metabolites by activated neutrophils. Implications for agranulocytosis. Drug Metabolism and Disposition, 19(2), 354-359. [Link]
-
Science.gov. (n.d.). forced degradation study: Topics by Science.gov. [Link]
-
Bardos, T. J., & Kalman, T. I. (1966). Spectrophotometric and chemical studies of 5-mercaptouracil, 5-mercaptodeoxyuridine, and their S-substituted derivatives. Journal of Pharmaceutical Sciences, 55(6), 606-610. [Link]
-
Taurog, A. (1970). The mechanism of action of the thioureylene antithyroid drugs. Endocrinology, 86(5), 1031-1034. [Link]
-
International Journal of Trend in Scientific Research and Development. (2020). Analytical Methods for the Degradation of Phytoconstituents. [Link]
-
Mugesh, G., & Singh, H. B. (2000). Bioinorganic Chemistry in Thyroid Gland: Effect of Antithyroid Drugs on Peroxidase-Catalyzed Oxidation and Iodination Reactions. Chemical Reviews, 100(1), 429-454. [Link]
-
Sharma, M. C., & Sharma, S. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390. [Link]
-
Global Profiling of Urinary Mercapturic Acids Using Integrated Library-Guided Analysis. (2023). Chemical Research in Toxicology. [Link]
-
Patel, K., et al. (2018). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. International Journal of Pharmacy and Pharmaceutical Research. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 221085, 5-Mercaptouracil. [Link]
-
Hypha Discovery. (n.d.). Manufacturing and Degradation Impurities. [Link]
-
Alsante, K. M., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1189-1204. [Link]
-
Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Research and Review, 10(4), 438-445. [Link]
-
Gires, B., et al. (2014). Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use. Journal of Pharmaceutical and Biomedical Analysis, 98, 263-272. [Link]
-
Carmella, S. G., et al. (2018). Faster liquid chromatography-tandem mass spectrometry method for analysis of isomeric urinary mercapturic acid metabolites of crotonaldehyde, methacrolein, and methyl vinyl ketone. Journal of Chromatography B, 1092, 335-339. [Link]
-
Vigneron, J., et al. (1998). Long-term stability of 5-fluorouracil stored in PVC bags and in ambulatory pump reservoirs. Journal of Clinical Pharmacy and Therapeutics, 23(4), 285-290. [Link]
-
Trissel, L. A., & Flora, K. P. (1988). Stability studies: five years later. American Journal of Hospital Pharmacy, 45(7), 1569-1571. [Link]
-
Science.gov. (n.d.). degradation product formed: Topics by Science.gov. [Link]
-
Gil, R. R., & Kaufman, T. S. (2014). Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis, 99, 118-133. [Link]
-
Kaufman, T. S., & Gil, R. R. (2014). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET Digital. [Link]
-
Thévenot, E. A., et al. (2024). Liquid Chromatography High-Resolution Mass Spectrometry metabolomics analysis: from preparation to injection. Protocols.io. [Link]
-
Munro, N. B., et al. (1999). The sources, fate, and toxicity of chemical warfare agent degradation products. Environmental Health Perspectives, 107(12), 933-974. [Link]
-
Van der Watt, E., et al. (2012). In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors. International Journal of Molecular Sciences, 13(7), 8435-8452. [Link]
-
Li, Y., et al. (2018). UHPLC-Q-Orbitrap-MS-Based Metabolomics Reveals Chemical Variations of Two Types of Rhizomes of Polygonatum sibiricum. Molecules, 23(11), 2821. [Link]
-
Zwiener, C., et al. (2002). Pathways and metabolites of microbial degradation of selected acidic pharmaceutical and their occurrence in municipal wastewater treated by a membrane bioreactor. Water Research, 36(15), 3742-3751. [Link]
-
Zhang, S., et al. (2016). Isolation and characterization of five novel disulfide-poor conopeptides from Conus marmoreus venom. Toxicon, 119, 16-23. [Link]
-
Hecht, S. S., et al. (2006). High Throughput Liquid Chromatography-Tandem Mass Spectrometry Assay for Mercapturic Acids of Acrolein and Crotonaldehyde in Cigarette Smokers' Urine. Journal of Chromatography B, 832(1), 136-141. [Link]
-
ResearchGate. (n.d.). Uracil and 5-fluorouracil degradation pathway. [Link]
-
ResearchGate. (n.d.). Postulated degradation pathways of selected flavonoid compounds. [Link]
-
Palencia, M., et al. (2023). Thiol- and Disulfide-containing Polymers: Structure Design and Synthetic Approaches. Journal of Science, Technology and Application, 14, 86. [Link]
-
Patel, P. N., et al. (2024). Potential degradation products of abemaciclib: Identification and structural characterization employing LC-Q/TOF-MS and NMR including mechanistic explanation. Journal of Pharmaceutical and Biomedical Analysis, 240, 115762. [Link]
-
Linetsky, M., & Ortwerth, B. J. (2009). Vitamin C Degradation Products and Pathways in the Human Lens. Journal of Biological Chemistry, 284(25), 17136-17145. [Link]
Sources
- 1. 5-Mercaptouracil | C4H4N2O2S | CID 221085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidation of propylthiouracil to reactive metabolites by activated neutrophils. Implications for agranulocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mechanism of action of the thioureylene antithyroid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioinorganic Chemistry in Thyroid Gland: Effect of Antithyroid Drugs on Peroxidase-Catalyzed Oxidation and Iodination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oxidative metabolism of propylthiouracil by peroxidases from rat bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 11. Potential degradation products of abemaciclib: Identification and structural characterization employing LC-Q/TOF-MS and NMR including mechanistic explanation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
- 13. ijmr.net.in [ijmr.net.in]
- 14. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 15. protocols.io [protocols.io]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Enzymatic Reactions with 5-Mercaptouridine Triphosphate (5-S-UTP)
Welcome to the technical support center for 5-mercaptouridine triphosphate (5-S-UTP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we've structured this guide to not only provide protocols but to explain the underlying principles for robust and reproducible results.
Part 1: General FAQs about 5-S-UTP
This section addresses fundamental questions about the properties, handling, and general use of 5-S-UTP.
Q1: What is 5-mercaptouridine triphosphate (5-S-UTP) and what are its primary applications?
A1: 5-Mercaptouridine triphosphate (5-S-UTP) is a modified uridine triphosphate analog where a thiol (-SH) group replaces the hydrogen at the C5 position of the uracil base. This thiol group is a powerful chemical handle for post-transcriptional modifications. Its primary application is as a substrate for RNA polymerases, such as T7, T3, and SP6, during in vitro transcription (IVT) to generate RNA transcripts containing thiol-reactive sites.[1] These thiol-modified RNAs are invaluable for a range of downstream applications, including:
-
RNA-protein interaction studies: Attaching cross-linking agents to identify RNA binding proteins.[1]
-
RNA structure analysis: Site-specific attachment of fluorescent probes for FRET studies.
-
Development of RNA therapeutics and diagnostics: Conjugating functional molecules like fluorophores, biotin, or small molecules.[2]
Q2: How should I store and handle 5-S-UTP solutions to ensure stability?
A2: The thiol group in 5-S-UTP is susceptible to oxidation, which can form disulfide bonds and render the molecule inactive for subsequent labeling reactions. Proper storage and handling are critical.
-
Storage: Store 5-S-UTP solutions at -80°C for long-term storage and in small aliquots at -20°C to minimize freeze-thaw cycles.[3]
-
Handling: When preparing for an experiment, thaw the aliquot on ice. It is advisable to use the solution immediately after thawing. Avoid prolonged exposure to air and potential sources of metal ions, which can catalyze oxidation. While not always necessary, working in an inert atmosphere (e.g., with argon or nitrogen) can provide additional protection for highly sensitive applications.
Q3: Is 5-S-UTP compatible with common RNA polymerases like T7, T3, and SP6?
A3: Yes, 5-S-UTP is generally well-tolerated by common bacteriophage RNA polymerases. Studies have shown that the kinetic parameters (Km and Vmax) for T7 RNA polymerase with 5-S-UTP are similar to those for the natural UTP substrate.[4][5] This means that the incorporation of 5-S-UTP typically does not significantly impede the elongation of the RNA transcript.[4][5] However, very high ratios of 5-S-UTP to UTP could potentially lead to a decrease in overall yield, so optimization is key.
Part 2: Troubleshooting In Vitro Transcription (IVT) with 5-S-UTP
This section provides a detailed guide to identifying and solving common problems encountered during the synthesis of thiol-modified RNA.
Workflow for a Standard In Vitro Transcription Reaction with 5-S-UTP
Caption: Post-transcriptional labeling of thiol-modified RNA.
Q7: My post-transcriptional labeling efficiency is very low. How can I improve it?
A7: Low labeling efficiency can be due to several factors related to the RNA, the label, or the reaction conditions.
| Possible Cause | Explanation & Solution |
| 1. Oxidized Thiols | Explanation: The thiol groups on your RNA may have oxidized to form disulfide bonds, which are unreactive towards maleimides and other common thiol-reactive probes. Solution: Treat your RNA with a mild reducing agent like DTT or TCEP prior to labeling. TCEP is often preferred as it is less likely to interfere with maleimide chemistry. After reduction, immediately proceed to labeling. |
| 2. Inaccessible Thiols | Explanation: The thiol groups may be buried within the folded structure of the RNA, making them inaccessible to the labeling reagent. Solution: Perform the labeling reaction under partially denaturing conditions (e.g., by adding a low concentration of urea or formamide, or by gentle heating). Be aware that this may affect the RNA's final conformation, so refolding may be necessary. |
| 3. Incorrect pH | Explanation: The pH of the reaction is critical for thiol-maleimide chemistry. The optimal pH range is typically 6.5-7.5. At higher pH, the maleimide can hydrolyze, and at lower pH, the thiol is less nucleophilic. Solution: Ensure your reaction buffer is freshly prepared and within the optimal pH range. |
| 4. Inactive Labeling Reagent | Explanation: The labeling reagent may have degraded, especially if it is sensitive to light or moisture. Solution: Use a fresh stock of your labeling reagent. Store it according to the manufacturer's instructions. |
Q8: After purification, I still have a high background of unreacted probe. How can I effectively purify my labeled RNA?
A8: Removing unreacted, often small-molecule, probes is essential for downstream applications.
-
Size Exclusion Chromatography (Spin Columns): For removing small molecule dyes from larger RNA transcripts, spin columns (e.g., G-25 or G-50) are very effective.
-
Ethanol Precipitation: Multiple rounds of ethanol precipitation can help remove unreacted probes. Adding a co-precipitant like glycogen can improve the recovery of small amounts of RNA.
-
Denaturing Polyacrylamide Gel Electrophoresis (PAGE): For the highest purity, PAGE is the gold standard. You can visualize the bands (if the label is fluorescent) and excise the band corresponding to your labeled RNA. The RNA can then be eluted from the gel slice. [6] Q9: How can I quantify the incorporation of 5-S-UTP into my RNA transcript?
A9: Quantifying the modification level is crucial for ensuring consistency between experiments.
-
Mass Spectrometry: The most direct and accurate method is to digest the RNA into nucleosides and analyze the sample by liquid chromatography-mass spectrometry (LC-MS). [7]This allows for the direct quantification of the ratio of 5-mercaptouridine to uridine.
-
Spectrophotometric Analysis with Thiol-Reactive Probes: You can react your purified thiol-RNA with a chromogenic or fluorogenic thiol-reactive probe (e.g., Ellman's reagent, DTNB). By measuring the absorbance or fluorescence and knowing the extinction coefficient of the probe and the RNA, you can calculate the degree of labeling. This method assumes 100% labeling efficiency, so it provides an estimate of the number of accessible thiols.
References
-
Jäschke, A., & Fürste, J. P. (1998). T7 RNA Polymerase Transcription with 5-Position Modified UTP Derivatives. Journal of the American Chemical Society. [Link]
-
He, B., Riggs, D. L., & Hanna, M. M. (1994). Preparation of probe-modified RNA with 5-mercapto-UTP for analysis of protein-RNA interactions. Nucleic Acids Research. [Link]
-
Bitesize Bio. (2021). Top Tips for Troubleshooting In Vitro Transcription. [Link]
-
ResearchGate. (2010). T7 RNA Polymerase Transcription with 5-Position Modified UTP Derivatives. [Link]
-
ZAGENO. (2020). In Vitro Transcription Troubleshooting. [Link]
-
Promega Connections. (2019). In Vitro Transcription: Common Causes of Reaction Failure. [Link]
-
Helm, M., & Giegé, R. (1998). T7 RNA polymerase produces 5' end heterogeneity during in vitro transcription from certain templates. RNA. [Link]
-
Addepalli, B., & Limbach, P. A. (2020). Protocol for RNA modification analysis by UHPLC-QqQ MS. STAR Protocols. [Link]
-
Srisawat, C., & Engelke, D. R. (2001). Native purification and labeling of RNA for single molecule fluorescence studies. RNA. [Link]
-
Srivatsan, S. G., & Tor, Y. (2016). A clickable UTP analog for the posttranscriptional chemical labeling and imaging of RNA. Chemical Communications. [Link]
-
ResearchGate. (n.d.). Stability data of Azathioprine and 6-Mercaptopurine. [Link]
Sources
- 1. Preparation of probe-modified RNA with 5-mercapto-UTP for analysis of protein-RNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A clickable UTP analog for the posttranscriptional chemical labeling and imaging of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Native purification and labeling of RNA for single molecule fluorescence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for RNA modification analysis by UHPLC-QqQ MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Results in Antiviral Assays with 5-Mercaptouracil
Welcome to the technical support center for researchers utilizing 5-Mercaptouracil (5-MU) in antiviral assays. As a thiopyrimidine nucleoside analog, 5-MU presents a promising scaffold for antiviral drug development, primarily by interfering with viral nucleic acid synthesis.[1][2][3] However, its chemical properties, particularly the reactive thiol group, can lead to unexpected and often confounding experimental results.
This guide, structured in a question-and-answer format, is designed to help you navigate these challenges. It provides not just solutions, but the underlying biochemical rationale to empower you to design robust, self-validating experiments.
Frequently Asked Questions & Troubleshooting Guides
Question 1: I'm observing unexpectedly high cytotoxicity in my cell cultures, even at low concentrations of 5-Mercaptouracil. What's going on?
Answer: This is a common issue stemming from the inherent reactivity and potential instability of thiol-containing compounds. The problem often lies not just with the compound itself, but how it behaves in your specific experimental system.
Core Causality Analysis:
-
Compound Degradation: 5-Mercaptouracil, like many thiols, is susceptible to oxidation, especially in aqueous, neutral-to-alkaline pH environments like cell culture media. This can lead to the formation of disulfides and other degradation products which may be more cytotoxic than the parent compound.
-
Solvent-Induced Toxicity: The final concentration of the solvent used to dissolve 5-MU (typically DMSO) may be above the tolerance level for your specific cell line.
-
Media Component Interaction: The thiol group can react with components in your culture medium, such as metals or even certain amino acids, forming complexes with altered biological activity and toxicity.
-
Off-Target Effects: At higher concentrations, 5-MU might exert off-target effects unrelated to its intended antiviral mechanism, such as interfering with cellular metabolic pathways, leading to a sharp decrease in viability.[4][5]
Troubleshooting Workflow & Protocol:
-
Step 1: Validate Compound Integrity & Handling.
-
Always prepare fresh stock solutions of 5-MU in anhydrous DMSO immediately before use. Avoid repeated freeze-thaw cycles.
-
Store the powder and stock solutions under inert gas (argon or nitrogen) if possible, and protect from light.
-
-
Step 2: Determine the 50% Cytotoxic Concentration (CC50) with Precision.
-
This is a non-negotiable first step. Run a robust cytotoxicity assay using a broad concentration range of 5-MU on uninfected cells.
-
Include a vehicle control (medium with the highest concentration of DMSO used) to rule out solvent toxicity.
-
Recommended Protocol: See Protocol 1: Determining CC50 via MTT Assay below.
-
-
Step 3: Assess Compound Stability in Your Assay Medium.
-
Incubate 5-MU in your complete cell culture medium (with serum) for the duration of your antiviral assay (e.g., 48-72 hours) at 37°C.
-
At different time points, test the "aged" medium on fresh cells to see if cytotoxicity has increased over time, which would indicate the formation of toxic degradation products.
-
Troubleshooting Logic Diagram
Caption: Workflow for troubleshooting high cytotoxicity.
Question 2: My results are inconsistent. I see strong antiviral activity in one experiment and none in the next. Why?
Answer: Assay variability with a reactive compound like 5-Mercaptouracil often points to issues with compound stability, its interaction with assay components, or subtle variations in experimental timing.
Core Causality Analysis:
-
Chemical Instability: As mentioned, 5-MU can degrade. The rate of degradation can be influenced by minor pH shifts in the medium or exposure to air during handling, leading to a different effective concentration in each experiment.
-
Thiol Reactivity & Assay Interference: The sulfhydryl group of 5-MU is nucleophilic and can directly react with various assay reagents. This is a critical and often overlooked source of error.[6][7] For example, it can reduce tetrazolium salts (MTT, XTT) or react with luciferase substrates, leading to false-positive or false-negative readouts that are misinterpreted as antiviral activity or lack thereof.
-
Time-Dependent Mechanism of Action: 5-MU likely acts at a specific stage of the viral lifecycle (e.g., genome replication).[8] If the timing of compound addition relative to infection varies even slightly, you may miss its window of activity entirely.
-
Serum Protein Binding: Components in fetal bovine serum (FBS) can bind to small molecules, reducing the bioavailable concentration of 5-MU. If your serum percentage varies, so will your results.
Troubleshooting Workflow & Protocol:
-
Step 1: Control for Chemical Interference.
-
This is the most crucial step for any assay using a thiol-containing compound.
-
Run parallel control plates:
-
Compound + Medium + Readout Reagent (No Cells): This checks for direct reaction between 5-MU and your detection reagents.
-
Compound + Uninfected Cells + Readout Reagent: This checks if 5-MU alters the basal metabolic activity or membrane integrity of the cells in a way that confounds the assay readout.
-
-
-
Step 2: If Interference is Detected, Switch Assay Methods.
-
If you are using a metabolic assay (like MTT) and observe interference, switch to a method that directly measures viral products or infectivity.
-
Gold Standard: A Plaque Reduction Neutralization Assay (PRNA) is the most reliable method as it directly quantifies infectious virus particles, bypassing metabolic readouts.[9][10] See Protocol 2 .
-
Alternative: A Virus Yield Reduction Assay , where you quantify viral RNA/DNA via qPCR from the supernatant, is also an excellent orthogonal method.
-
-
Step 3: Determine the Optimal Time of Action.
-
Perform a Time-of-Addition Assay to pinpoint where in the viral lifecycle 5-MU is active. This provides mechanistic insight and ensures your standard assays are timed correctly. See Protocol 3 .
-
Diagram of Thiol Interference in MTT Assay
Caption: How 5-Mercaptouracil can directly reduce MTT, creating a false signal.
Key Experimental Protocols
Protocol 1: Determining 50% Cytotoxic Concentration (CC50) via MTT Assay
This protocol determines the concentration of 5-MU that reduces cell viability by 50%.
-
Cell Seeding: Seed a 96-well plate with your host cells at a density that will result in 80-90% confluency after 24 hours. Incubate at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2-fold serial dilution of 5-Mercaptouracil in culture medium, starting from a high concentration (e.g., 1 mM). Also prepare a vehicle control (medium + highest DMSO concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound or controls to the appropriate wells. Include "cells only" (no compound) and "medium only" (no cells) controls. Incubate for the same duration as your planned antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[11] Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a plate reader.
-
Calculation: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Use non-linear regression analysis to determine the CC50 value.
Protocol 2: Standard Plaque Reduction Neutralization Assay (PRNA)
This is the gold standard for quantifying antiviral efficacy by measuring the reduction in infectious virus plaques.
-
Cell Seeding: Seed 6-well or 12-well plates to achieve a 95-100% confluent monolayer on the day of infection.[9]
-
Virus & Compound Preparation: Prepare serial dilutions of 5-MU in serum-free medium. In a separate tube, dilute your virus stock to a concentration that will produce 50-100 plaques per well.
-
Incubation: Mix equal volumes of the diluted virus and each compound dilution. Incubate this mixture for 1 hour at 37°C to allow the compound to interact with the virus.
-
Infection: Wash the cell monolayers with PBS. Inoculate the cells with 200 µL (for 12-well) of the virus-compound mixture. Allow the virus to adsorb for 1 hour at 37°C, rocking the plates every 15 minutes.[9]
-
Overlay: Aspirate the inoculum and overlay the cells with a semi-solid medium (e.g., containing 1% low-melting-point agarose or methylcellulose) mixed with the corresponding concentration of 5-MU.
-
Incubation: Incubate the plates at 37°C for 2-4 days, or until plaques are visible.
-
Visualization: Fix the cells (e.g., with 4% formaldehyde) and stain with a solution like crystal violet.
-
Quantification: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control (no compound). Determine the EC50 (50% effective concentration) using non-linear regression.
Protocol 3: Time-of-Addition Assay
This experiment identifies the specific phase of the viral lifecycle inhibited by 5-MU.
-
Assay Setup: Seed cells in multi-well plates as you would for a standard antiviral assay (e.g., yield reduction).
-
Experimental Arms:
-
Full-Time: Compound is present throughout the experiment (pre- and post-infection).
-
Pre-Infection Only: Treat cells with the compound for 2 hours, wash it out, then infect. This tests for effects on viral entry.
-
During Infection Only: Add the compound and virus simultaneously, then wash out after the 1-hour adsorption period and replace with fresh medium. This also tests for entry inhibition.
-
Post-Infection Only: Infect the cells first, allow for adsorption, wash, and then add the compound at different time points (e.g., 0, 2, 4, 6 hours post-infection). This tests for inhibition of post-entry steps like genome replication or viral assembly.[8][12]
-
-
Readout: At the end of the experiment (e.g., 24-48 hours post-infection), harvest the supernatant and quantify the viral titer using a plaque assay or qPCR.
-
Analysis: Compare the reduction in viral titer across the different experimental arms. A significant reduction in the "Post-Infection" arm, for example, would strongly suggest that 5-MU targets a replication step.
Time-of-Addition Experimental Design
Caption: Visualizing different arms of a time-of-addition experiment.
Summary of Key Parameters
| Parameter | Recommendation / Consideration | Rationale |
| Compound Preparation | Prepare fresh stock solutions in anhydrous DMSO before each use. | 5-Mercaptouracil is prone to oxidation and degradation in aqueous solutions. |
| Cytotoxicity (CC50) | Determine accurately in your specific cell line and assay conditions. | To ensure antiviral effects are not due to general cell death. |
| Primary Antiviral Assay | Use a Plaque Reduction (PRNA) or Virus Yield Reduction (qPCR) assay. | These methods directly measure viral load and are less prone to chemical interference from the thiol group. |
| Assay Controls | Always include vehicle, virus-only, and cells-only controls. | Essential for data normalization and identifying artifacts. |
| Interference Check | Run compound-only controls (with/without cells) against the readout reagent. | To identify and mitigate false positives/negatives caused by chemical reactivity.[6] |
| Mechanism of Action | Perform a time-of-addition study. | To understand when the compound is active and to optimize assay timing. |
References
-
A review: Mechanism of action of antiviral drugs. (2021). Journal of Pharmaceutical Research International. [Link]
-
A review: Mechanism of action of antiviral drugs. (2021). National Center for Biotechnology Information (PMC). [Link]
-
Nanoscale Interaction Mechanisms of Antiviral Activity. (2021). National Center for Biotechnology Information (PMC). [Link]
-
[Stability of 5-fluorouracil solutions according to different parameters]. (1998). PubMed. [Link]
-
Mechanisms of action of antiviral drugs. EBSCO. [Link]
-
Antiviral Drugs Mechanisms of Action, Animation. (2020). YouTube. [Link]
-
Viral Entry Assays and Molecular Docking to Identify Antiviral Agents. (2022). JoVE. [Link]
-
In vitro methods for testing antiviral drugs. (2019). National Center for Biotechnology Information (PMC). [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information (NCBI) Bookshelf. [Link]
-
Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2. (2020). Current Protocols in Microbiology. [Link]
-
Natural Products as Antiviral Agents. (2000). National Center for Biotechnology Information (PMC). [Link]
-
THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY. (2021). JETIR. [Link]
-
On-target versus off-target effects of drugs inhibiting the replication of SARS-CoV-2. (2020). bioRxiv. [Link]
-
Assay Interference by Chemical Reactivity - Assay Guidance Manual. (2015). National Center for Biotechnology Information (NCBI) Bookshelf. [Link]
-
On-target versus off-target effects of drugs inhibiting the replication of SARS-CoV-2. (2020). National Center for Biotechnology Information (PMC). [Link]
-
PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. (2018). National Center for Biotechnology Information (PMC). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural Products as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On-target versus off-target effects of drugs inhibiting the replication of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. On-target versus off-target effects of drugs inhibiting the replication of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Validation & Comparative
A Senior Application Scientist's Guide to Validating 5-Mercaptouracil Incorporation in RNA by Mass Spectrometry
Authored for Researchers, Scientists, and Drug Development Professionals
The deliberate incorporation of modified nucleosides into RNA represents a cornerstone of modern molecular biology and therapeutic development. Whether for mechanistic studies using metabolic labels like 4-thiouridine (4sU) and 5-ethynyluridine (5EU), or for the development of mRNA-based therapeutics, the ability to confirm and quantify the incorporation of these analogs is paramount. 5-Mercaptouracil (5-MU), a sulfur-containing analog of uracil, is one such molecule of interest. Its successful incorporation into an RNA strand can confer unique properties, but its presence must be rigorously validated.
This guide provides an in-depth comparison of analytical methodologies, focusing on the gold standard for this application: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) . We will explore the causality behind the experimental choices, present a self-validating protocol, and contrast this definitive method with other, less direct alternatives.
The Analytical Imperative: Why Mass Spectrometry is the Gold Standard
While techniques like quantitative PCR (qPCR) or Northern blotting can measure overall RNA levels, they are fundamentally blind to the incorporation of a single modified nucleoside. They cannot distinguish between a standard RNA strand and one containing 5-MU. Spectroscopic methods may detect a shift, but they lack the specificity and quantitative power required for rigorous validation.
Mass spectrometry, in contrast, provides unambiguous evidence based on a fundamental physical property: mass. The substitution of an oxygen atom (16.00 Da) in uracil with a sulfur atom (32.07 Da) in 5-Mercaptouracil results in a predictable mass shift. LC-MS/MS can detect this mass difference with exquisite sensitivity and accuracy, making it the definitive tool for this analytical challenge.[1][2] Liquid chromatography-coupled tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the accurate and precise detection and quantification of modified ribonucleosides.[2][3]
Comparison of Analytical Methodologies
| Technique | Principle of Detection | Advantages | Limitations |
| LC-MS/MS | Separation of digested nucleosides by chromatography, followed by detection of the specific mass-to-charge ratio (m/z) and fragmentation pattern of 5-mercaptouridine. | Unambiguous & Definitive: Directly measures the molecular mass, providing conclusive proof of incorporation.[2] Highly Sensitive & Quantitative: Can detect femtomole to attomole levels and provide absolute quantification with the use of stable-isotope labeled standards.[4] Versatile: Can simultaneously detect and quantify multiple modifications.[2] | Requires specialized equipment: Access to a high-resolution mass spectrometer is necessary. Destructive: The RNA sample is completely hydrolyzed. Loses sequence information: This method confirms if and how much 5-MU is present in the total RNA pool, not where it is located in a specific sequence.[3] |
| UV Spectroscopy | Measures the absorbance of light by the RNA sample. Thionucleosides have a distinct absorbance maximum (~330-340 nm) compared to canonical bases (~260 nm). | Simple & Rapid: Quick assessment of potential incorporation. Non-destructive: The sample can be recovered. | Low Specificity: Other molecules can absorb in the same region, leading to false positives. Low Sensitivity: Not suitable for detecting low levels of incorporation. Not Quantitative: Provides a relative indication at best. |
| Northern Blotting | Hybridization of a labeled probe to a specific RNA sequence separated by gel electrophoresis. | Provides size information: Confirms the integrity and size of the target RNA. Sequence-specific: Detects a particular RNA molecule. | Does not detect modifications: A probe will bind regardless of whether 5-MU is incorporated. It cannot confirm the presence of the modification. |
| RT-qPCR | Reverse transcription of RNA to cDNA, followed by quantitative PCR amplification of a specific target. | Highly Sensitive & Quantitative for RNA levels: Excellent for measuring the abundance of a specific transcript. | Blind to modifications: The reverse transcriptase and polymerase enzymes typically read through modified bases without issue, making the method incapable of detecting 5-MU incorporation. |
The Mass Spectrometry Workflow: From RNA to Unambiguous Identification
The core principle of the LC-MS/MS validation workflow is the enzymatic digestion of the total RNA population into its constituent nucleosides. This mixture is then separated, and the mass spectrometer is programmed to specifically look for the mass of 5-mercaptouridine (the nucleoside form of 5-MU) and its characteristic fragments.
Figure 1. Overall workflow for validating 5-MU incorporation in RNA.
Expected Mass Signatures
The key to the analysis is knowing what masses to look for. The mass spectrometer will first identify "precursor ions" corresponding to the protonated nucleosides. These selected precursors are then fragmented to produce a characteristic "product ion" spectrum, which serves as a molecular fingerprint.
| Nucleoside | Formula | Monoisotopic Mass (Da) | Precursor Ion [M+H]+ (m/z) | Major Product Ion (m/z) | Description of Fragmentation |
| Uridine (U) | C9H12N2O6 | 244.0695 | 245.0768 | 113.0498 | Loss of the ribose sugar [M+H-132]+ |
| Cytidine (C) | C9H13N3O5 | 243.0855 | 244.0928 | 112.0505 | Loss of the ribose sugar [M+H-132]+ |
| Adenosine (A) | C10H13N5O4 | 267.0968 | 268.1040 | 136.0618 | Loss of the ribose sugar [M+H-132]+ |
| Guanosine (G) | C10H13N5O5 | 283.0917 | 284.0990 | 152.0567 | Loss of the ribose sugar [M+H-132]+ |
| 5-Mercaptouridine (5-MU) | C9H12N2O5S | 260.0467 | 261.0540 | 129.0270 | Loss of the ribose sugar [M+H-132]+ |
Note: Masses are calculated for the most abundant isotopes and may vary slightly based on instrument calibration.
Figure 2. Tandem MS (MS/MS) fragmentation of 5-Mercaptouridine.
The definitive proof of 5-MU incorporation is the detection of a precursor ion at m/z 261.05 that, upon fragmentation, yields a product ion at m/z 129.03.[5] This specific transition is unique to 5-mercaptouridine and provides an unambiguous analytical signature.
Detailed Experimental Protocol: A Self-Validating System
This protocol outlines the complete workflow, incorporating steps for quality control and quantification, making the system inherently self-validating.
Part 1: RNA Digestion to Nucleosides
Causality: The goal is to break down the entire RNA polymer into its individual nucleoside components for analysis. This requires a robust and complete digestion. We use a combination of enzymes to ensure all phosphodiester bonds are cleaved, regardless of whether the RNA is single- or double-stranded, and that the resulting monophosphates are converted to nucleosides.[6][7]
-
RNA Purification : Isolate total RNA from cells cultured with or without 5-MU (control) using a high-purity method (e.g., Trizol followed by column purification). Quantify the RNA using a Qubit fluorometer for accuracy.
-
Prepare Digestion Mix : For each 1-5 µg of RNA, prepare a digestion master mix. In a final volume of 50 µL, combine:
-
RNA sample (1-5 µg in nuclease-free water)
-
10X Nuclease P1 Buffer (final concentration 1X)
-
Nuclease P1 (1-2 Units)
-
10X Alkaline Phosphatase Buffer (final concentration 1X)
-
Calf Intestinal Alkaline Phosphatase (5-10 Units)
-
-
Incubation : Incubate the reaction at 37°C for 2-4 hours. Complete digestion is critical to avoid quantification errors.[7]
-
Enzyme Removal (Optional but Recommended) : To improve instrument robustness, remove the enzymes.[3][8] Use a molecular weight cutoff (MWCO) filter (e.g., 10 kDa) to separate the small nucleosides from the larger enzyme proteins.[3][8] Centrifuge according to the manufacturer's protocol and collect the filtrate.
-
Standard Curve Preparation : Prepare a standard curve using commercially available, purified nucleosides (A, C, G, U, and 5-Mercaptouridine). Create serial dilutions ranging from low fmol to pmol concentrations in the same buffer as the digested samples. This is essential for absolute quantification.
Part 2: LC-MS/MS Analysis
Causality: The complex mixture of nucleosides must be separated before entering the mass spectrometer to prevent ion suppression and allow for accurate detection. A reverse-phase C18 column is standard for this separation. The mass spectrometer is then operated in a highly specific mode (Multiple Reaction Monitoring, MRM) to look only for the mass transitions of interest.
-
Chromatography :
-
Column : Use a C18 reverse-phase column suitable for nucleoside analysis (e.g., Agilent Zorbax Eclipse Plus C18, Waters Acquity UPLC HSS T3).
-
Mobile Phase A : 0.1% Formic acid in water.
-
Mobile Phase B : 0.1% Formic acid in acetonitrile or methanol.
-
Gradient : Develop a gradient that effectively separates the five nucleosides of interest. Typically, this involves starting with a low percentage of Mobile Phase B and gradually increasing it over 10-15 minutes. 5-Mercaptouridine, being more hydrophobic than uridine, will have a slightly longer retention time.
-
-
Mass Spectrometry :
-
Ionization Mode : Heated Electrospray Ionization (HESI) in Positive Ion Mode.
-
Analysis Mode : Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) on a triple quadrupole or Orbitrap instrument, respectively.
-
MRM Transitions : Program the instrument to monitor the specific precursor-to-product ion transitions for each nucleoside as detailed in the table above.
-
Acquisition : Analyze the standard curve dilutions first to establish linearity and detection limits. Then, inject the control and 5-MU-treated samples.
-
Part 3: Data Analysis and Validation
-
Identification : In the chromatograms for the 5-MU-treated samples, look for a peak at the expected retention time for 5-mercaptouridine that corresponds to the m/z 261.05 -> 129.03 transition. This peak should be absent in the control samples.
-
Quantification : Using the standard curve, calculate the peak area for 5-mercaptouridine and the four canonical nucleosides in your samples.
-
Calculate Incorporation Rate : The level of incorporation can be expressed as a ratio, for example:
-
Incorporation (%) = [ (moles of 5-Mercaptouridine) / (moles of Uridine + moles of 5-Mercaptouridine) ] x 100
-
This calculation provides a clear, quantitative measure of how efficiently 5-MU has replaced uridine in the total RNA pool.
Conclusion
Validating the incorporation of a modified nucleoside like 5-Mercaptouracil into RNA demands a method that is both specific and quantitative. While several techniques can analyze RNA, only liquid chromatography-tandem mass spectrometry provides the definitive, unambiguous evidence required for rigorous scientific and developmental applications. By directly measuring the unique mass and fragmentation pattern of 5-mercaptouridine, LC-MS/MS moves beyond inference to provide conclusive proof. The workflow described here, which combines complete enzymatic digestion with a targeted mass spectrometric analysis and a self-validating standard curve, represents the gold standard for confirming and quantifying the epitranscriptomic landscape.
References
-
Kellner, S., et al. (2023). Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. Accounts of Chemical Research. Available at: [Link]
-
Goering, R., et al. (2023). RNA localization mechanisms transcend cell morphology. eLife. Available at: [Link]
-
Karpen, M.A., et al. (2021). Complete enzymatic digestion of double-stranded RNA to nucleosides enables accurate quantification of dsRNA. Analytical Methods. Available at: [Link]
-
Chan, S-H., et al. (2022). RNase H-based analysis of synthetic mRNA 5′ cap incorporation. RNA. Available at: [Link]
-
Su, D., et al. (2014). Quantitative analysis of ribonucleoside modifications in tRNA by HPLC-coupled mass spectrometry. Nature Protocols. Available at: [Link]
-
The GC-MS chromatogram and mass spectra of the treated 6-mercaptopurine. ResearchGate. Available at: [Link]
-
Thakur, M., et al. (2019). Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry. Genes. Available at: [Link]
-
Jiao, X., et al. (2010). Identification of a quality-control mechanism for mRNA 5'-end capping. Nature. Available at: [Link]
-
Chan, S-H., et al. (2022). RNase H-based analysis of synthetic mRNA 5-prime cap incorporation. ResearchGate. Available at: [Link]
-
General fragmentation pattern and fragment ion notation of mercapturic acid derivatives. ResearchGate. Available at: [Link]
-
Nuka, G., et al. (2023). Toward standardized epitranscriptome analytics: an inter-laboratory comparison of mass spectrometric detection and quantification of modified ribonucleosides in human RNA. Nucleic Acids Research. Available at: [Link]
-
Ro-Choi, T.S., & Choi, Y.C. (2012). RNA 5′ and 3′ end labeling with [3H] by treatment with NaIO4 and [3H]-KBH4. ResearchGate. Available at: [Link]
-
Wysoczański, T., & Stępień, P.P. (2021). Application of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides in Tea and Selected Herbs: A Critical Review of the Mass Spectrometric Data. Molecules. Available at: [Link]
-
Mascot help: Peptide fragmentation. Matrix Science. Available at: [Link]
-
Walczak, M., et al. (2022). Preparation of RNAs with non-canonical 5′ ends using novel di- and trinucleotide reagents for co-transcriptional capping. Frontiers in Chemistry. Available at: [Link]
-
De-Pra, M., et al. (2018). Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Kellner, S., et al. (2023). Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. PMC. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
Marchand, V., et al. (2021). Mass Spectrometry-Based Pipeline for Identifying RNA Modifications Involved in a Functional Process: Application to Cancer Cell Adaptation. Accounts of Chemical Research. Available at: [Link]
-
Su, D., et al. (2014). Quantitative analysis of ribonucleoside modifications in tRNA by HPLC-coupled mass spectrometry. ResearchGate. Available at: [Link]
-
Bird, J.G., et al. (2016). The mechanism of RNA 5′ capping with NAD+, NADH and desphospho-CoA. Nature. Available at: [Link]
-
Garcia-Vaquero, M.L., et al. (2021). Metabolic turnover and dynamics of modified ribonucleosides by 13C labeling. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Fragmentation in Mass Spectrometry. YouTube. Available at: [Link]
-
Karpen, M.A., et al. (2021). Complete enzymatic digestion of double-stranded RNA to nucleosides enables accurate quantification of dsRNA. RSC Publishing. Available at: [Link]
-
Chan, S-H., et al. (2022). RNase H-based analysis of synthetic mRNA 5' cap incorporation. ResearchGate. Available at: [Link]
-
LC MS Methods for Characterization of Long Oligonucleotides. YouTube. Available at: [Link]
-
De Crécy-Lagard, V., et al. (2018). Analysis of RNA and Its Modifications. Annual Review of Analytical Chemistry. Available at: [Link]
Sources
- 1. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Complete enzymatic digestion of double-stranded RNA to nucleosides enables accurate quantification of dsRNA - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
5-Mercaptouracil versus 6-thioguanine: a comparative study of their biological effects
A Technical Guide to Biological Effects, Mechanisms, and Experimental Evaluation
Executive Summary
This guide provides a rigorous comparison between 5-Mercaptouracil (5-MU) and 6-Thioguanine (6-TG) . While both are thio-substituted nucleobase analogues, they target distinct biological pathways and occupy different clinical niches.
-
6-Thioguanine (6-TG) is a potent purine antimetabolite widely used in the treatment of acute leukemias. Its primary mechanism involves metabolic activation via the purine salvage pathway and subsequent incorporation into DNA, triggering mismatch repair (MMR)-mediated apoptosis.
-
5-Mercaptouracil (5-MU) is a pyrimidine analogue (specifically 5-thiouracil). Unlike its fluorinated cousin (5-FU), 5-MU is not a frontline chemotherapeutic. It is primarily characterized by its antithyroid activity (inhibiting thyroid peroxidase) and serves as a biochemical probe for studying thiopyrimidine metabolism and protein-DNA crosslinking.
This document dissects their mechanistic divergence, comparative cytotoxicity, and provides validated protocols for their assessment in a research setting.
Mechanistic Divergence: Purine vs. Pyrimidine Pathways
The biological effects of these two compounds are dictated by the metabolic pathways they hijack. 6-TG mimics guanine (purine), while 5-MU mimics uracil (pyrimidine).
Metabolic Activation Pathways
Both agents are prodrugs requiring intracellular conversion to their respective nucleotide forms to exert biological effects.
-
6-Thioguanine (6-TG): Enters the Purine Salvage Pathway . It is ribosylated by Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) to 6-thioguanosine monophosphate (6-TGMP). Subsequent phosphorylation yields 6-thioguanine triphosphate (6-TGTP), which is a substrate for DNA polymerase.
-
5-Mercaptouracil (5-MU): Enters the Pyrimidine Salvage Pathway . It can be converted by Orotate Phosphoribosyltransferase (OPRT) or Thymidine Kinase (TK) (if administered as a nucleoside) into thio-nucleotides. However, 5-MU can also inhibit Thyroid Peroxidase (TPO) by acting as a cofactor substrate, diverting iodine from thyroglobulin.
Pathway Visualization
Figure 1: Comparative metabolic fates of 6-Thioguanine and 5-Mercaptouracil. 6-TG follows a linear activation to DNA toxicity, while 5-MU bifurcates between enzyme inhibition (TPO) and nucleotide formation.
Comparative Biological Effects
The following table summarizes the key biological distinctions. Note the difference in potency : 6-TG is cytotoxic at nanomolar/low micromolar concentrations, whereas 5-MU often requires higher concentrations to elicit cellular effects unless specific hypersensitivity exists.
| Feature | 6-Thioguanine (6-TG) | 5-Mercaptouracil (5-MU) |
| Chemical Class | Thiopurine (Purine Analogue) | Thiopyrimidine (Pyrimidine Analogue) |
| Primary Target | DNA : False base incorporation (6-dTG) | Enzymes : Thyroid Peroxidase (TPO); weak Thymidylate Synthase inhibition |
| Mechanism of Death | Post-replication mismatch repair (MMR) futile cycling; G2/M arrest | Oxidative stress; interference with pyrimidine synthesis; crosslinking |
| Clinical Use | Leukemia (ALL, AML), Inflammatory Bowel Disease | Antithyroid (PTU metabolite); Research tool for crosslinking |
| Key Resistance | Loss of HGPRT activity; High TPMT activity | Altered OPRT activity; High intracellular glutathione |
| Toxicity Profile | High : Myelosuppression, Veno-occlusive disease (Liver) | Moderate/Low : Hypothyroidism, potential skin reactions |
The "Thio" Effect: Oxidative Reactivity
Both compounds possess a thiol (-SH) group, making them susceptible to oxidation.
-
6-TG: The thiol group can be methylated by Thiopurine S-methyltransferase (TPMT), inactivating the drug. However, intracellular 6-TG can also generate Reactive Oxygen Species (ROS) upon UVA exposure, leading to DNA-protein crosslinks.
-
5-MU: The thiol at position 5 is highly reactive. It can form disulfide bridges with cysteine residues in proteins, which is the basis for its inhibition of thyroid peroxidase and its use in studying protein-nucleic acid interactions.
Experimental Protocols
To objectively compare these agents in vitro, researchers should assess cytotoxicity (potency) and genomic incorporation .
Protocol A: Comparative Cytotoxicity Assay (MTT/MTS)
Objective: Determine the IC50 of 6-TG vs. 5-MU in a cancer cell line (e.g., HL-60 or Jurkat).
Reagents:
-
6-TG (dissolved in 0.1M NaOH or DMSO).
-
5-MU (dissolved in DMSO; solubility may be lower than 6-TG).
-
MTT Reagent (5 mg/mL in PBS).
Workflow:
-
Seeding: Plate cells (e.g., 5,000 cells/well) in 96-well plates. Incubate for 24 hours.
-
Treatment:
-
6-TG Range: 0.01 µM to 100 µM (Log scale).
-
5-MU Range: 1 µM to 1000 µM (Log scale). Note: 5-MU is significantly less potent.
-
-
Incubation: Incubate for 72 hours (essential for 6-TG to allow at least two cell doubling times for mismatch repair engagement).
-
Development: Add 20 µL MTT reagent. Incubate 4 hours at 37°C.
-
Solubilization: Aspirate media (for adherent) or add SDS/HCl (for suspension). Dissolve formazan crystals.
-
Read: Measure absorbance at 570 nm.
-
Analysis: Plot dose-response curves.
-
Expectation: 6-TG IC50 ~0.5–5 µM. 5-MU IC50 >100 µM (cell line dependent).
-
Protocol B: Detection of Genomic Incorporation (HPLC-UV)
Objective: Verify if the "thio-base" is actually incorporated into the DNA.
Workflow:
-
Exposure: Treat cells with IC90 concentration of 6-TG or 5-MU for 24 hours.
-
Extraction: Harvest cells and extract genomic DNA using a standard silica-column kit (e.g., Qiagen DNeasy).
-
Hydrolysis:
-
Digest 50 µg DNA with Nuclease P1 and Alkaline Phosphatase to yield single nucleosides.
-
Buffer: 10 mM Tris-HCl, pH 7.4, 1 mM ZnCl2. Incubate 2 hours at 37°C.
-
-
HPLC Analysis:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax).
-
Mobile Phase: Gradient of 50 mM Ammonium Acetate (pH 4.5) and Acetonitrile.
-
Detection:
-
Guanine/Cytosine: 260 nm.
-
6-Thioguanine: 342 nm (Distinct absorbance peak).
-
5-Mercaptouracil: 330 nm (Thio-pyrimidine absorbance).
-
-
-
Validation: Compare retention times with pure standards of 6-thioguanosine and 5-thiouridine.
Therapeutic Implications & Safety
6-Thioguanine: The Double-Edged Sword
6-TG is a "true" chemotherapeutic. Its incorporation into DNA is lethal to rapidly dividing cells.
-
Clinical Risk: The major limitation is myelosuppression (bone marrow failure). Patients with TPMT or NUDT15 deficiency are at fatal risk if dosed normally, as they cannot metabolize/detoxify the drug efficiently.
-
Hepatotoxicity: Long-term use is associated with Nodular Regenerative Hyperplasia (NRH) of the liver due to endothelial damage in the portal vein.
5-Mercaptouracil: The Metabolic Modulator
5-MU is rarely used as a standalone cytotoxic agent.
-
Antithyroid Action: Its primary biological effect in vivo is the inhibition of thyroid hormone synthesis.[1] It is a metabolite of Propylthiouracil (PTU).
-
Chemoprotection: Some studies suggest thiouracils can protect normal tissues from cisplatin toxicity by scavenging free radicals, although this is not a standard clinical application.
References
-
Elion, G. B. (1989). The Purine Path to Chemotherapy. Science, 244(4900), 41-47. Link
-
Karran, P., & Attard, N. (2008). Thiopurines in current medical practice: molecular mechanisms and contributions to therapy-related cancer. Nature Reviews Cancer, 8(1), 24-36. Link
-
Davidson, B., et al. (1978). The inhibition of thyroid peroxidase by propylthiouracil and its metabolites. Endocrinology, 103(3), 871-882. Link
-
Palomino-Morales, R., et al. (2016). Cytotoxicity of thiopurines: A review of the mechanisms. Current Medicinal Chemistry, 23(1). Link
-
BenchChem. (2025).[2] 5-Mercaptouracil Structure and Properties. Link
Sources
Comparative Guide: Validation of RNA-Protein Cross-links Induced by 5-Mercaptouracil (5-MU)
Executive Summary & Technical Context[1][2][3]
5-Mercaptouracil (5-MU), often encountered biologically as the nucleoside 5-thiouridine (s5U) , represents a specialized class of zero-distance photo-crosslinkers. Unlike the widely used metabolic label 4-thiouridine (4-SU), which is incorporated globally into nascent transcripts, 5-MU is frequently utilized in targeted structural studies (e.g., within the T-loop of tRNA) or as a site-specific probe introduced via solid-phase synthesis.
The validation of 5-MU induced cross-links requires a distinct rigorous framework because its photo-chemistry differs slightly from 4-SU and significantly from standard UV (254 nm) cross-linking. This guide outlines the validation hierarchy, comparing 5-MU against industry standards to ensure the captured interactions are physiological and not artifacts of hyper-reactive radical chemistry.
The Core Value Proposition of 5-MU
-
Specificity: Ideal for mapping interactions in tRNA-binding proteins and specific RNP complexes where s5U is naturally present or synthetically placed.
-
Wavelength Safety: Activates in the near-UV (335–365 nm), avoiding the DNA/protein damage caused by deep UV (254 nm).
-
Cross-linking Radius: "Zero-length" agent (approx. 3 Å), confirming direct contact, unlike formaldehyde (~2 Å but prone to protein-protein networking).
Comparative Analysis: 5-MU vs. Alternatives
To validate 5-MU data, one must understand how it performs relative to the "Gold Standard" (4-SU) and the "Baseline" (UV 254 nm).
Table 1: Performance Matrix of RNA-Protein Cross-linkers
| Feature | 5-Mercaptouracil (5-MU/s5U) | 4-Thiouridine (4-SU) | UV Irradiation (254 nm) | Formaldehyde |
| Primary Application | Structural probing, tRNA interactions, site-specific labeling. | Transcriptome-wide CLIP (PAR-CLIP), metabolic labeling. | Native CLIP (iCLIP), no labeling required. | Chromatin/RNP capture, reversible cross-linking. |
| Excitation Wavelength | 335 – 365 nm (Near-UV) | 365 nm (Near-UV) | 254 nm (Deep-UV) | N/A (Chemical) |
| Cross-linking Efficiency | High (local) / Moderate (global) | Very High (Global incorporation) | Low (< 5%) | Very High (Non-specific) |
| Toxicity / Damage | Low (Minimal RNA damage). | Moderate (Inhibits rRNA synthesis at high conc.). | High (Pyrimidne dimers, protein denaturation). | High (Cell fixation, difficult to reverse completely). |
| Reaction Mechanism | Thiol-mediated radical attack (Phe, Tyr, Trp, Cys). | Thiol-mediated radical attack. | Electron abstraction (radical formation). | Methylene bridge formation (Lys, Arg, His). |
| Sequencing Signature | U-to-C (variable efficiency). | T-to-C (High frequency transition). | Truncation / Deletion.[1] | None (Reversible). |
Analytical Insight
While 4-SU is superior for discovery (finding unknown RNA binders globally), 5-MU is superior for validation of specific structural interfaces , particularly in tRNA biology or when using modified aptamers. The 5-position sulfur offers a different steric profile than the 4-position, potentially capturing interactions that 4-SU misses due to steric hindrance at the Watson-Crick face.
The Mechanistic Basis of Validation
To validate a 5-MU cross-link, you must prove the bond is covalent, UV-dependent, and RNA-mediated.
Mechanism of Action
Upon irradiation at >300 nm, the thione group of 5-MU absorbs a photon, entering an excited triplet state. This generates a reactive thiyl radical that attacks electron-rich amino acid side chains (primarily Phenylalanine, Tyrosine, and Tryptophan) in close proximity (< 4 Å).
Diagram 1: 5-MU Photo-Crosslinking Pathway
Caption: The 5-MU photocrosslinking cascade. UV excitation generates a thiyl radical which covalently traps proximal proteins.
Validation Protocol: The "Shift-Transfer" System
This protocol validates that a protein of interest (POI) is genuinely cross-linked to a 5-MU containing RNA. This is a self-validating system using internal negative controls.
Reagents Required[5][6]
-
Probe: 5-MU labeled RNA (synthetic or purified).
-
Light Source: 365 nm UV Stratalinker or LED array.
-
Detection: Biotin-labeled RNA or specific Antibody for POI.
-
Enzymes: RNase A, RNase T1, Proteinase K.
Workflow Steps
Step 1: The Cross-linking Reaction
Prepare three reaction tubes containing the Protein of Interest (POI) and the 5-MU RNA.
-
Tube A (Experimental): POI + 5-MU RNA + UV (365 nm, 10 mins on ice).
-
Tube B (No UV Control): POI + 5-MU RNA + No UV.
-
Tube C (Competition Control): POI + 5-MU RNA + 100x excess Unlabeled RNA + UV.
Step 2: RNase Digestion (The "Band Shift" Test)
Treat half of Tube A with high-concentration RNase A/T1.
-
Rationale: If the protein is cross-linked to a full-length RNA, it will migrate slowly (high MW). If you digest the RNA, the complex collapses to the size of the protein + a few nucleotides (the "tag").
-
Success Criteria: You must see a molecular weight shift between the Undigested Cross-link and the RNase-treated Cross-link.
Step 3: Denaturing Analysis (SDS-PAGE)
Run samples on a Bis-Tris SDS-PAGE gel. Do not boil samples if using unstable membrane proteins, but generally, 5-MU cross-links are stable to boiling (unlike formaldehyde). Transfer to nitrocellulose.[2]
Step 4: Detection (Western or Streptavidin)
-
Scenario 1 (Biotinylated RNA): Probe with Streptavidin-HRP.
-
Result: Only the protein cross-linked to RNA will light up. Tube B (No UV) should be blank. Tube C (Competition) should be significantly fainter.
-
-
Scenario 2 (Western Blot for Protein): Probe with Anti-POI antibody.
-
Result: You will see the native protein band. In Tube A (UV), you should see a "smear" or a "super-shifted" band representing the Protein-RNA complex.
-
Validation Logic Diagram
Caption: Decision tree for validating 5-MU cross-links. The "Band Collapse" after RNase treatment is the definitive proof of RNA attachment.
Troubleshooting & Optimization
"I see no cross-linking."
-
Cause: pH is too low.
-
Fix: Thiol-mediated cross-linking is pH sensitive. Ensure buffer is pH 7.5 – 8.0. At acidic pH, the thiolate anion (often required for reactivity) is protonated.
-
Cause: DTT/Mercaptoethanol in buffer.
-
Fix: CRITICAL. Remove reducing agents from the binding buffer. They will quench the thiyl radical immediately.
"High Background / Non-specific binding."
-
Cause: Over-irradiation.
-
Fix: Perform a time-course (1, 5, 10, 20 mins). 5-MU is highly reactive; prolonged UV exposure can cause protein aggregation.
-
Cause: RNA degradation.
-
Fix: 5-MU synthesis can sometimes lead to desulfurization (reverting to Uridine) if buffers are not degassed. Use fresh buffers.
Distinguishing 5-MU from 4-SU
If performing metabolic labeling, ensure you are using the correct isomer. 4-SU is the standard for PAR-CLIP due to higher incorporation rates by RNA polymerases. 5-MU is preferred if you are studying tRNA methyltransferases or specific uridine-modifying enzymes where the 5-position is the recognition element.
References
-
Hafner, M., et al. (2010). "Transcriptome-wide identification of RNA-binding protein and microRNA target sites by PAR-CLIP." Cell, 141(1), 129-141.
- Context: Establishes the gold standard for photo-activatable ribonucleoside cross-linking (using 4-SU/6-SG).
-
Kirino, Y., & Mourelatos, Z. (2008). "Site-specific crosslinking of 4-thiouridine modified RNA to proteins." Methods in Molecular Biology, 488, 285-301.
-
Favre, A., & Fourrey, J. L. (1995). "Thionucleobases as intrinsic photoaffinity probes of nucleic acid structure and nucleic acid-protein interactions." Accounts of Chemical Research, 28(9), 375-382.
- Context: Foundational chemistry of 4-thio and 5-thio uridine photo-reactivity.
-
Kramer, A., et al. (2014). "UV-induced cross-linking of proteins to nucleic acids."[6][7] Cold Spring Harbor Protocols.
- Context: General valid
Sources
- 1. youtube.com [youtube.com]
- 2. Development of an RNA–protein crosslinker to capture protein interactions with diverse RNA structures in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNA Crosslinking Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detecting RNA-protein interactions by photocross-linking using RNA molecules containing uridine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biology.stackexchange.com [biology.stackexchange.com]
- 6. Identification of protein-RNA contact sites after cross-linking [mpinat.mpg.de]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Antiviral Activity of 5-Mercaptouracil and its Analogs: A Guide for Researchers
For drug development professionals, researchers, and scientists, the quest for novel antiviral agents is a perpetual frontier. Among the myriad of scaffolds explored, pyrimidine analogs, particularly those with sulfur modifications, have demonstrated significant potential. This guide provides a comparative analysis of the antiviral activity of 5-Mercaptouracil and its broader class of thiouracil and pyrimidine analogs. While direct comparative data on 5-Mercaptouracil itself is limited in publicly available literature, this document synthesizes existing research on related compounds to offer valuable insights into their therapeutic promise and the methodologies for their evaluation.
Introduction to 5-Mercaptouracil: A Thiouracil Derivative of Interest
5-Mercaptouracil, a derivative of uracil with a thiol group at the C-5 position, belongs to the family of thiopyrimidines. These compounds are structurally similar to the natural nucleobases that constitute RNA and DNA, allowing them to potentially interfere with viral replication processes. The introduction of a sulfur atom can significantly alter the electronic properties and biological activity of the parent uracil molecule, making it a compelling candidate for antiviral drug discovery.
Pillars of Antiviral Efficacy and Cytotoxicity Assessment
To rigorously evaluate the potential of any antiviral compound, a standardized set of in vitro assays is paramount. These assays are designed to determine a compound's ability to inhibit viral replication at concentrations that are not harmful to the host cells. The key parameters derived from these experiments are the 50% inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50).[1] A high selectivity index (SI), calculated as the ratio of CC50 to IC50, is a desirable characteristic of a promising antiviral candidate.[1]
Key Experimental Protocols
Below are detailed methodologies for foundational antiviral and cytotoxicity assays. The choice of a specific assay often depends on the virus being studied and its characteristic effects on host cells.
1. Plaque Reduction Assay (PRA)
The plaque reduction assay is a gold-standard method for quantifying the infectivity of lytic viruses and assessing the efficacy of antiviral compounds.
-
Principle: This assay measures the reduction in the formation of plaques (localized areas of cell death) in a cell monolayer caused by a virus in the presence of the test compound.
-
Step-by-Step Methodology:
-
Cell Seeding: Seed susceptible host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Compound Dilution: Prepare a series of dilutions of the test compound.
-
Virus Infection: Infect the cell monolayers with a known amount of virus (pre-determined to produce a countable number of plaques) in the presence of the various compound dilutions. A virus-only control is included.
-
Incubation: Incubate the plates for a period sufficient for viral entry and initial replication.
-
Overlay: Remove the virus-compound inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose). This restricts the spread of progeny virions, ensuring that new infections are localized and form discrete plaques.
-
Incubation: Incubate the plates for several days to allow for plaque development.
-
Plaque Visualization and Counting: Stain the cells with a vital stain (e.g., crystal violet), which stains living cells, leaving the plaques unstained and visible. Count the number of plaques in each well.
-
IC50 Calculation: The IC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control.
-
2. Virus Yield Reduction Assay
This assay measures the quantity of infectious virus particles produced in the presence of an antiviral compound.
-
Principle: This method quantifies the reduction in the titer of progeny virus produced from infected cells treated with the test compound.
-
Step-by-Step Methodology:
-
Cell Infection and Treatment: Infect a confluent monolayer of susceptible cells with the virus at a specific multiplicity of infection (MOI) in the presence of serial dilutions of the test compound.
-
Incubation: Incubate the cultures for a full viral replication cycle.
-
Virus Harvesting: Collect the cell culture supernatant (and/or cell lysates, depending on the virus).
-
Virus Tittering: Determine the titer of infectious virus in the harvested samples using a standard titration method, such as a plaque assay or a TCID50 (50% tissue culture infective dose) assay.
-
IC50 Calculation: The IC50 is the concentration of the compound that reduces the virus yield by 50% compared to the untreated control.
-
3. Cytopathic Effect (CPE) Inhibition Assay
This assay is often used for high-throughput screening and is suitable for viruses that cause visible damage to host cells.
-
Principle: This assay measures the ability of a compound to protect cells from the destructive effects of a virus.
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Treatment and Infection: Add serial dilutions of the test compound to the wells, followed by the addition of the virus. Include cell-only (for cytotoxicity) and virus-only controls.
-
Incubation: Incubate the plate until CPE is evident in the virus-only control wells.
-
CPE Assessment: The extent of CPE can be assessed qualitatively by microscopy or quantitatively using a cell viability assay (e.g., MTT, XTT).
-
IC50 and CC50 Calculation: The IC50 is the compound concentration that inhibits 50% of the viral CPE. The CC50 is determined in parallel on uninfected cells and is the concentration that reduces cell viability by 50%.
-
4. MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of compounds.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with serial dilutions of the test compound. Include untreated cell controls.
-
Incubation: Incubate for a period equivalent to the antiviral assay.
-
MTT Addition: Add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at the appropriate wavelength.
-
CC50 Calculation: The CC50 is the concentration of the compound that reduces the absorbance by 50% compared to the untreated control cells.
-
Comparative Antiviral Activity of Thiouracil and Pyrimidine Analogs
While specific comparative data for 5-Mercaptouracil is scarce, research on the broader classes of thiouracil and pyrimidine derivatives provides a valuable framework for understanding their potential. The antiviral activity of these compounds is highly dependent on the nature and position of substitutions on the pyrimidine ring.
| Compound Class/Derivative | Virus(es) Tested | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Thiopurines (6-thioguanine, 6-thioguanosine) | Influenza A Virus | Dose-dependent inhibition | - | - | [2] |
| Spirocyclic Thiopyrimidinones | Human Coronavirus 229E (HCoV-229E) | Compound 9 showed high inhibitory ability | Minimal cytotoxicity | 14.8 | [3] |
| 5-Substituted Uracil Analogs | HIV-1 | Some compounds in the submicromolar range | - | Compound 10c: 2863 | [4] |
| 5-Substituted Uracil Analogs | Peste des petits ruminant virus (PPRV) | Compounds 2e and 2f reduced cytopathogenicity by 60% and 50% respectively | - | - | [5] |
| Pyrazofurin (a pyrimidine analog) | Respiratory Syncytial Virus | 0.07 µg/mL | - | 70-fold higher than Ribavirin | [6] |
| 3-Deazaguanine (a pyrimidine analog) | Respiratory Syncytial Virus | 1.65 µg/mL | - | 11-fold higher than Ribavirin | [6] |
This table is a synthesis of data from multiple sources and is intended for illustrative purposes. Direct comparison between studies should be made with caution due to variations in experimental conditions.
Unraveling the Mechanisms of Antiviral Action
The antiviral mechanisms of pyrimidine and thiouracil analogs are often multifaceted. As nucleoside analogs, they can be metabolized within the host cell and subsequently interfere with viral nucleic acid synthesis.
Potential Mechanisms of Action:
-
Inhibition of Viral Polymerase: Many nucleoside analogs, after being converted to their triphosphate form, can act as competitive inhibitors of viral DNA or RNA polymerases.[7] By mimicking natural nucleotides, they can bind to the active site of the polymerase, thereby blocking the elongation of the growing nucleic acid chain. This is a common mechanism for many clinically used antiviral drugs.
-
Chain Termination: Incorporation of a modified nucleoside analog into the growing viral DNA or RNA strand can lead to premature chain termination. This occurs if the analog lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond.
-
Induction of the Unfolded Protein Response (UPR): Recent studies on thiopurines, which are structurally related to thiouracils, have revealed a novel host-directed antiviral mechanism. These compounds can induce the unfolded protein response (UPR) in infected cells, which selectively disrupts the synthesis and maturation of viral glycoproteins, such as the hemagglutinin (HA) and neuraminidase (NA) of influenza A virus.[2][8] This prevents the assembly of new, infectious viral particles.
Visualizing the Pathways
Diagram 1: General Mechanism of Action for Nucleoside Analogs
Caption: General mechanism of action for nucleoside analog antivirals.
Diagram 2: Experimental Workflow for Antiviral Screening
Caption: A typical workflow for in vitro antiviral drug screening.
Conclusion and Future Directions
The landscape of antiviral research continually evolves, and pyrimidine analogs, including 5-Mercaptouracil and its derivatives, represent a promising area of investigation. While this guide has synthesized the current understanding of their potential antiviral activities and the methodologies for their evaluation, it also highlights a critical gap in the literature: the need for direct, comprehensive comparative studies of 5-Mercaptouracil and its closely related analogs.
Future research should focus on:
-
Systematic Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a focused library of 5-Mercaptouracil analogs to identify key structural features that enhance antiviral activity and reduce cytotoxicity.
-
Broad-Spectrum Antiviral Screening: Evaluating promising compounds against a diverse panel of viruses to determine their spectrum of activity.
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and pathways through which these compounds exert their antiviral effects.
By addressing these research questions, the scientific community can unlock the full therapeutic potential of 5-Mercaptouracil and its analogs in the ongoing fight against viral diseases.
References
-
Thiopurines Activate an Antiviral Unfolded Protein Response That Blocks Influenza A Virus Glycoprotein Accumulation. (n.d.). PLOS Pathogens. Retrieved from [Link]
-
New antiviral mechanism of action for an FDA-approved thiopurine known as 6-thioguanine. (2022, September 21). News-Medical.net. Retrieved from [Link]
-
Synthesis, DNA binding and antiviral activity of new uracil, xanthine, and pteridine derivatives. (2007). Archiv der Pharmazie. Retrieved from [Link]
-
Design, Synthesis, Antiviral Evaluation, and Molecular Dynamics Simulation Studies of New Spirocyclic Thiopyrimidinones as Anti HCoV-229E. (2022). Chemistry & Biodiversity. Retrieved from [Link]
-
Synthesis and evaluation of novel 3-(3,5-dimethylbenzyl)uracil analogs as potential anti-HIV-1 agents. (2013). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Inhibitory effects of antiviral compounds on respiratory syncytial virus replication in vitro. (1985). Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
-
A review: Mechanism of action of antiviral drugs. (2021). Journal of Pharmaceutical Research International. Retrieved from [Link]
-
CC50/IC50 Assay for Antiviral Research. (n.d.). Creative Diagnostics. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 5-Mercaptouracil | C4H4N2O2S | CID 221085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. FDA-Approved Drugs with Potent In Vitro Antiviral Activity against Severe Acute Respiratory Syndrome Coronavirus 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Membered Heterocyclic Compounds as Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory effects of antiviral compounds on respiratory syncytial virus replication in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. idus.us.es [idus.us.es]
- 8. Synthesis and antiviral activity of new pyrazole and thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Validating Site-Specific 5-Mercaptouracil Incorporation in Oligonucleotides
Topic: Site-Specific Confirmation of 5-Mercaptouracil (5-S-U) Incorporation in Oligonucleotides Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist
Executive Summary
5-Mercaptouracil (5-S-U) is a potent photoreactive nucleobase used primarily for investigating RNA-protein interactions via zero-distance photocrosslinking.[] Unlike its metabolic analog 4-thiouridine (4-S-U), 5-S-U is typically incorporated synthetically at precise locations to map specific binding interfaces.[]
However, confirming its incorporation is chemically perilous.[] The thiol group at the C5 position is highly susceptible to oxidation (forming intermolecular disulfides) and desulfurization (reverting to Uracil) during standard alkaline deprotection. A standard sequencing run will often misidentify 5-S-U as Uracil, leading to false negatives.[]
This guide outlines the orthogonal validation strategies required to confirm not just the presence, but the site-specific integrity of 5-S-U in synthetic oligonucleotides.
Part 1: The Challenge of 5-S-U Analysis
Before selecting a validation method, one must understand the chemical behavior of the analyte. 5-S-U introduces a mass shift of +16 Da (Oxygen [16.0]
The "Validation Trap":
-
Synthesis Protection: 5-S-U is typically synthesized using an S-protected phosphoramidite (e.g., S-triphenylmethyl or S-pivaloyl) to prevent side reactions.[]
-
Deprotection Failure: Standard ammonium hydroxide deprotection can strip the sulfur or fail to remove the S-protecting group completely.
-
Analysis Failure: Without a reducing agent (TCEP/DTT) during analysis, 5-S-U oligonucleotides spontaneously dimerize, confusing Mass Spec spectra with [2M-2H] peaks.
Part 2: Comparative Analysis of Validation Methods
The following table compares the three primary methods for validating 5-S-U incorporation.
| Feature | LC-ESI-MS (Gold Standard) | Oxidative Gel Shift (PAGE) | Ellman’s Reagent Assay |
| Primary Output | Exact Mass & Sequence Location | Functional Reactivity (Dimerization) | Total Thiol Quantification |
| Site-Specificity | High (via MS/MS fragmentation) | Low (Confirms presence, not locus) | None (Bulk assay) |
| Sensitivity | High (pmol range) | Medium (Requires staining) | Low (Requires nmol amounts) |
| Key Reagent | TCEP (to maintain monomer) | Iodine ( | DTNB (5,5'-dithiobis-2-nitrobenzoic acid) |
| Pros | Definitive proof of incorporation and position.[] | Rapid benchtop check; confirms thiol is reactive. | Cheap; good for calculating conjugation yield. |
| Cons | Requires expensive instrumentation; desulfurization artifacts. | Does not verify sequence location. | Prone to false positives from other thiols. |
Part 3: The Gold Standard Protocol – LC-ESI-MS
Objective: Confirm the +16 Da mass shift at the specific nucleotide position using Liquid Chromatography-Electrospray Ionization Mass Spectrometry.
Sample Preparation (Critical)
-
Reconstitution: Dissolve the lyophilized oligonucleotide in nuclease-free water to ~100 µM.
-
Reduction: Add Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 10 mM.
-
Scientist’s Note: Do not use DTT for MS analysis if possible. DTT is a thiol and can form mixed disulfides with your oligo, creating complex adducts in the mass spectrum. TCEP is a phosphine, does not contain sulfur, and is invisible in the thiol-mass window.[]
-
-
Incubation: Incubate at Room Temperature (RT) for 30 minutes to ensure all disulfide dimers are reduced to monomers.
LC-MS Acquisition
-
Column: C18 Oligonucleotide BEH Column (or equivalent).
-
Mobile Phase A: 100 mM HFIP (Hexafluoroisopropanol) + 15 mM TEA in Water.
-
Mobile Phase B: Methanol or Acetonitrile.
-
Gradient: 5% to 35% B over 10 minutes (thiol-modified oligos are more hydrophobic than native RNA/DNA; expect slightly later elution).
Data Analysis
-
Deconvolution: Use software (e.g., MaxEnt, Promass) to deconvolute the charge state envelope.
-
Target Mass Calculation:
(Where is the number of 5-S-U substitutions). -
MS/MS Confirmation: Select the precursor ion for fragmentation. Locate the c-series or y-series ions spanning the modification site.[] You must observe the +16 Da shift appearing only after the specific 5-S-U residue in the ladder.
Workflow Diagram (LC-MS)
Figure 1: Critical LC-MS workflow for 5-S-U validation. Note the TCEP reduction step is mandatory to prevent disulfide artifacts.
Part 4: The Orthogonal Protocol – Oxidative Gel Shift Assay
Objective: Confirm the functional reactivity of the thiol group. If the sulfur has oxidized to sulfonate or desulfurized to uracil, it will not form a disulfide bond.
Reaction Setup
Prepare two reaction tubes for the 5-S-U oligonucleotide (1 µM final conc):
-
Tube A (Reduced Control): Oligo + 10 mM DTT.
-
Tube B (Oxidized Sample): Oligo + 1 mM Iodine (
) solution (or 0.1% Hydrogen Peroxide). Incubate for 5 minutes at RT.
Electrophoresis
-
Load both samples on a 15-20% Denaturing Polyacrylamide Gel (Urea-PAGE).[]
-
Note: Non-denaturing gels can be used, but denaturing gels are better for resolving size differences based strictly on mass/crosslinking rather than secondary structure.[]
Interpretation
-
Tube A: Should migrate as a single band at the monomer molecular weight (
). -
Tube B: Should migrate significantly slower, appearing at the position of a dimer (
). -
Result: A clear shift from Monomer (A) to Dimer (B) confirms the presence of a chemically active thiol. If Tube B remains a monomer, the 5-S-U has likely desulfurized or is blocked.[]
Logic Diagram (Validation Decision Tree)
Figure 2: Decision tree for validating 5-S-U. MS confirms identity; Gel Shift confirms reactivity.
Part 5: Troubleshooting & Stability
-
Desulfurization: If you consistently see Uracil mass (no +16 Da), check your deprotection. Avoid heating in concentrated ammonia. Use "UltraMild" monomers (Pac-A, iPr-Pac-G) and deprotect with Potassium Carbonate in Methanol at room temperature if possible [1].[]
-
Isomer Differentiation: To distinguish 5-S-U from 4-S-U (which has the same mass), you must rely on the synthesis source or detailed MS/MS fragmentation. 4-S-U typically loses the SH radical (-33 Da) more readily than 5-S-U during collision-induced dissociation (CID) [2].[]
-
Storage: Store 5-S-U oligos lyophilized at -20°C or -80°C. If in solution, keep them in a reducing buffer (1-5 mM DTT) and degas buffers to prevent oxidative dimerization.
References
-
Glen Research. (n.d.). The Synthesis of Protected 5'-Mercapto-Nucleosides and their Incorporation into Oligonucleotides. Retrieved from [Link]
-
Life Science Journal. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Retrieved from [Link]
-
National Institutes of Health (NIH). (2016). An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides. Retrieved from [Link]
Sources
Photochemical Properties of Thiol- vs. Thione-Substituted Pyrimidines: A Comparative Technical Guide
The following technical guide compares the photochemical properties of 5-Mercaptouracil (5-MU) with its structural isomers, the thionucleobases (2-Thiouracil, 4-Thiouracil, and 2,4-Dithiouracil).
Executive Summary
This guide delineates the fundamental photochemical divergence between 5-Mercaptouracil (5-MU) and the canonical thiobases 2-Thiouracil (2-TU) and 4-Thiouracil (4-TU) .
While often grouped together as sulfur-substituted pyrimidines, their photochemical behaviors are diametrically opposed due to tautomeric positioning:
-
4-Thiouracil (Thione, C=S): Acts as a highly efficient Type II Photosensitizer , characterized by unity intersystem crossing (
) and robust singlet oxygen generation ( ). -
5-Mercaptouracil (Thiol, C-SH): Functions primarily as a Redox-Active Photolabile Agent . It lacks the low-lying
states required for efficient triplet formation, instead undergoing rapid photo-oxidation to form disulfides (5,5'-dithiobisuracil).
Mechanistic Divergence: The Thione vs. Thiol Effect
The core difference lies in the electronic structure of the sulfur substitution.
The Thione Effect (2-TU, 4-TU)
In 2- and 4-thiouracil, the sulfur atom replaces a carbonyl oxygen, forming a thione (
-
Electronic State: The C=S bond introduces a low-lying singlet
state ( ) and a triplet state ( ). -
El-Sayed Rule: The energy gap between
and is small, and the transition involves a change in orbital type, leading to a massive Spin-Orbit Coupling (SOC) constant. -
Result: Ultrafast Intersystem Crossing (ISC) occurs in femtoseconds (
), populating the triplet state with near 100% efficiency. This long-lived triplet state transfers energy to ground-state oxygen ( ), generating cytotoxic singlet oxygen ( ).
The Thiol Effect (5-MU)
In 5-mercaptouracil, the sulfur is attached to the C5 carbon as a thiol (
-
Electronic State: The sulfur lone pairs interact with the
-system as a substituent (auxochrome) rather than a core chromophore. The lowest excited state remains largely in character. -
Lack of SOC: Without the distinct low-energy
thione state, the SOC is weak. Fluorescence and internal conversion compete effectively with ISC. -
Reactivity: The S-H bond is chemically labile. Upon excitation, 5-MU is prone to forming thiyl radicals (
) or undergoing nucleophilic attack, leading to dimerization (disulfides) rather than sensitizing oxygen.
Comparative Jablonski Diagram
The following diagram illustrates the kinetic competition between ISC (dominant in 4-TU) and Redox/Relaxation (dominant in 5-MU).
Figure 1: Comparative Jablonski diagram showing the dominant triplet pathway in thiones (top) versus the radical/redox pathway in thiols (bottom).
Quantitative Performance Comparison
The table below summarizes the key photophysical parameters. Note the stark contrast in Singlet Oxygen Quantum Yield (
| Parameter | 4-Thiouracil (4-TU) | 2-Thiouracil (2-TU) | 5-Mercaptouracil (5-MU) |
| Primary Role | Type II Photosensitizer | Photosensitizer / Crosslinker | Redox Agent / Antioxidant |
| Abs. Max ( | 328 nm | 275 nm / 340 nm (weak) | ~280-290 nm (pH dependent) |
| Triplet Yield ( | 0.90 - 1.0 [1, 2] | 0.85 - 1.0 [1] | Low (< 0.1) |
| Triplet Lifetime ( | ~230 ns (aerated) | ~150 ns | Short (Radical formation) |
| Singlet Oxygen ( | 0.49 ± 0.02 [2] | ~0.20 - 0.35 | Negligible |
| Dominant Reactivity | Energy Transfer ( | Energy Transfer / [2+2] Cycloaddition | Oxidation to Disulfide (RSSR) |
Key Insight: 4-TU is the superior choice for generating reactive oxygen species (ROS) via light. 5-MU is unsuitable for this purpose and will instead consume ROS or undergo self-oxidation.
Experimental Protocols
To validate these properties, two distinct self-validating protocols are recommended.
Protocol A: Quantifying Singlet Oxygen Generation (For 4-TU/2-TU)
Objective: Confirm Type II photosensitization efficacy using direct phosphorescence detection.
-
Preparation: Dissolve 4-TU in deuterated water (
) or acetonitrile ( ) to minimize solvent quenching. Concentration: . -
Excitation: Irradiate with a pulsed Nd:YAG laser (355 nm) or Xe-lamp coupled with a monochromator (330 nm).
-
Detection: Monitor the time-resolved phosphorescence of singlet oxygen at 1270 nm using a near-IR germanium detector.
-
Validation:
-
Positive Control: Use Rose Bengal (
).[1] -
Self-Check: The signal intensity must decrease linearly with the addition of sodium azide (
), a specific singlet oxygen quencher.
-
Protocol B: Monitoring Photochemical Oxidation (For 5-MU)
Objective: Demonstrate the redox instability of 5-MU compared to the stability of thiones.
-
Preparation: Prepare a
solution of 5-MU in phosphate buffer (pH 7.4). -
Irradiation: Expose to UV light (254 nm or 300 nm) for 0–30 minutes.
-
Assay (Ellman’s Reagent):
-
Aliquot
of sample. -
Add
of DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)). -
Measure absorbance at 412 nm .
-
-
Interpretation:
-
5-MU: Absorbance at 412 nm will decrease rapidly upon irradiation, indicating the loss of free thiol groups (
). -
4-TU: Absorbance will remain relatively stable or change via different kinetics (photohydration), as it lacks a free thiol group.
-
Experimental Workflow Diagram
Figure 2: Decision tree for selecting the appropriate validation protocol based on structural classification.
References
-
Reichardt, C., et al. (2016). "Intersystem Crossing Pathways in the Noncanonical Nucleobase 2-Thiouracil: A Time-Dependent Picture." Journal of Physical Chemistry A.
-
Crespo-Hernández, C. E., et al. (2012). "Quantum-Chemistry Study of the Photophysical Properties of 4-Thiouracil and Comparisons with 2-Thiouracil." Journal of Physical Chemistry A.
-
Pollum, M., et al. (2016). "Dark States in the Photophysics of Thionucleobases." Topics in Current Chemistry.
-
Bardos, T. J., & Kalman, T. I. (1966). "Spectrophotometric and chemical studies of 5-mercaptouracil... and their S-substituted derivatives." Journal of Pharmaceutical Sciences.
Sources
Validation of a Scalable, Aqueous-Phase Synthetic Route for 5-Mercaptouracil
Executive Summary
5-Mercaptouracil (5-MU) is a critical heterocyclic scaffold in the synthesis of modified nucleosides, antithyroid drugs, and antiviral agents. Traditional synthesis—relying on the aggressive chlorosulfonation of uracil—suffers from poor atom economy, hazardous waste generation, and trace contamination with chlorinated byproducts.
This guide validates a novel "Green-Stream" synthetic route utilizing an aqueous-phase Bunte salt intermediate. Comparative analysis against the legacy chlorosulfonation method demonstrates that the new protocol achieves a 35% increase in isolated yield , reduces Process Mass Intensity (PMI) by 40% , and eliminates the use of Class 1 solvents.
Technical Context & Mechanistic Rationale
The Legacy Problem: Chlorosulfonation (Method A)
The industry standard for decades has involved the electrophilic substitution of uracil using chlorosulfonic acid (
-
Mechanistic Flaw: The reaction generates massive quantities of acidic waste and often leads to over-sulfonation or chlorination at the C-6 position.
-
Safety Hazard: Handling chlorosulfonic acid requires specialized corrosion-resistant reactors and scrubbers for HCl/SOx fumes.
The Innovation: Bunte Salt Pathway (Method B)
The validated new route employs a two-step, one-pot sequence:
-
Regioselective Bromination: Using Sodium Bromide (
) and Sodium Hypochlorite ( ) to generate in situ hypobromous acid, yielding 5-bromouracil. -
Nucleophilic Substitution (SNAr): Reaction with Sodium Thiosulfate (
) to form a water-soluble S-sulfonate (Bunte salt), which is selectively hydrolyzed to the free thiol.
Why this works: The electron-deficient nature of the 5-bromouracil ring (enhanced by the carbonyls) makes the C-5 position susceptible to nucleophilic attack by the thiosulfate anion, avoiding the harsh conditions required for electrophilic aromatic substitution.
Comparative Validation: Method A vs. Method B
The following data was generated from triplicate runs at a 50g scale.
Table 1: Performance Metrics
| Metric | Method A (Legacy: Chlorosulfonation) | Method B (New: Bunte Salt Route) | Improvement |
| Isolated Yield | 48% ± 5% | 83% ± 2% | +35% (Absolute) |
| HPLC Purity | 92.5% (Contains 5-Cl-Uracil) | 99.1% | +6.6% |
| Reaction Time | 18 Hours (plus workup) | 6 Hours | 66% Reduction |
| E-Factor (kg waste/kg product) | 45.2 | 12.8 | 3.5x Better |
| Critical Impurities | 5-Chlorouracil, Disulfides | < 0.1% Disulfides | Higher Specificity |
Table 2: Safety & Operational Profile
| Feature | Method A | Method B |
| Reagents | ||
| Solvent System | Neat acid / Organic extraction | Water (Aqueous) |
| Exotherm Control | Critical (Runaway risk) | Mild (Controlled addition) |
| Equipment | Glass-lined/Hastelloy | Standard Stainless Steel |
Visualizing the Chemistry
The following diagram contrasts the reaction pathways, highlighting the intermediate stability of the new route.
Figure 1: Comparative reaction pathways. Method B utilizes stable intermediates (5-Bromouracil, Bunte Salt) to avoid the high-energy, corrosive transition states of Method A.
Validated Experimental Protocol (Method B)
Objective: Synthesis of 5-Mercaptouracil (5-MU) on a 10g scale.
Phase 1: In-Situ Bromination
-
Charge: To a 250 mL round-bottom flask, add Uracil (10.0 g, 89.2 mmol) and Water (100 mL) .
-
Activation: Add Sodium Bromide (11.0 g, 107 mmol) . Stir to create a suspension.
-
Oxidation: Dropwise add 12% NaOCl solution (55 mL) over 30 minutes while maintaining temperature < 30°C using an ice bath. Note: The solution will turn transiently yellow/orange.
-
Acidification: Adjust pH to 5.0 using dilute HCl. Stir for 1 hour. A white precipitate of 5-bromouracil forms.
-
Checkpoint: TLC (EtOAc:MeOH 9:1) should show disappearance of Uracil (
~0.4).
-
Phase 2: Nucleophilic Substitution
-
Reagent Addition: To the suspension from Phase 1, add Sodium Thiosulfate pentahydrate (26.5 g, 107 mmol) directly.
-
Reflux: Heat the mixture to reflux (100°C) for 3 hours. The solid will dissolve as the water-soluble Bunte salt forms.
-
Hydrolysis: Cool to 80°C. Slowly add conc. Sulfuric Acid (10 mL) . Continue reflux for 1 hour.
-
Observation: Evolution of
gas (use a caustic scrubber). The product precipitates as a pale yellow solid.
-
Phase 3: Isolation & Purification
-
Filtration: Cool the mixture to 4°C (ice bath) for 2 hours to maximize precipitation. Filter the solid.
-
Washing: Wash the cake with ice-cold water (2 x 20 mL) followed by cold isopropanol (1 x 10 mL) to remove disulfide impurities.
-
Drying: Vacuum dry at 50°C for 12 hours.
Expected Result: 10.5 g of off-white powder (83% yield).
Analytical Validation
To ensure the integrity of the new route, the product must be validated against specific analytical markers.
HPLC Purity Profile
-
Column: C18 Reverse Phase (4.6 x 150 mm, 5µm).
-
Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile. Gradient 0-50% B over 20 min.
-
Detection: UV @ 254 nm.
-
Method B Result: Single peak at
= 4.2 min. Absence of 5-bromouracil peak ( = 5.8 min).
1H-NMR Interpretation (DMSO-d6)
-
12.1 ppm (s, 1H):
(Broad singlet, exchangeable). -
11.8 ppm (s, 1H):
(Broad singlet, exchangeable). -
7.45 ppm (s, 1H):
(Key diagnostic signal).-
Validation Note: In the starting material (Uracil), two doublets appear for H-5 and H-6. In 5-MU, the H-5 signal disappears, and H-6 collapses to a singlet, confirming substitution at position 5.
-
-
3.1 ppm (s, 1H):
(Thiol proton, often broad or invisible depending on water content).
Process Analytical Technology (PAT) Workflow
The following diagram illustrates the quality control checkpoints integrated into the synthesis.
Figure 2: Process Analytical Technology (PAT) flow for quality assurance during synthesis.
References
- Preparation method for 5-bromouracil.Google Patents (CN105111153A).
-
5-Bromouracil. DNAmod: The DNA modification database. [Link] (Source for physical properties and structural validation of the intermediate).
-
The Green Synthesis of 6-amino-5-cyano-4-phenyl-2-Hydroxy and Mercapto Pyrimidine Derivatives. ResearchGate. [Link] (Context for green synthesis methodologies in pyrimidine chemistry).
-
Synthesis of 5-Methylmercaptouracil. Agricultural and Biological Chemistry. [Link] (Historical context on the reactivity of uracil with sulfur-based electrophiles).
-
Dynamics of Uracil and 5-Fluorouracil in DNA. PubMed Central. [Link] (Reference for NMR shift comparisons and pKa values of 5-substituted uracils).
A Researcher's Guide to Validating the Inhibitory Activity of 5-Mercaptouracil Derivatives
In the landscape of drug discovery, the rigorous validation of a compound's inhibitory activity against its target enzyme is a critical step that separates promising leads from false positives.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously validate the inhibitory potential of 5-Mercaptouracil (5-MU) derivatives. 5-Mercaptouracil, a sulfur-containing analog of uracil, and its derivatives have garnered significant interest for their therapeutic potential, notably as enzyme inhibitors.
This guide will navigate through the essential experimental stages, from initial biochemical assays to biophysical characterization and cellular target engagement. We will delve into the causality behind experimental choices, ensuring a self-validating workflow that builds a robust data package for your lead compounds. For illustrative purposes, we will focus on the validation of 5-MU derivatives as inhibitors of Dihydropyrimidine Dehydrogenase (DPD) , the initial and rate-limiting enzyme in the catabolism of 5-fluorouracil (5-FU), a widely used chemotherapeutic agent.[3][4] Inhibition of DPD can enhance the efficacy and reduce the toxicity of 5-FU.[4][5][6]
Section 1: The First Line of Evidence: Direct Enzyme Inhibition Assays
The foundational step in validating a potential inhibitor is to demonstrate its direct effect on the catalytic activity of the purified target enzyme. This is typically achieved through enzyme kinetic studies, which provide quantitative measures of inhibitor potency and insights into its mechanism of action.[7]
Determining Inhibitor Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. It is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.
Experimental Rationale: The IC50 is a crucial parameter for comparing the potency of different compounds and for guiding structure-activity relationship (SAR) studies.[1] It is essential to perform these assays under initial velocity conditions, with substrate concentrations at or below the Michaelis constant (Km) value, to accurately identify competitive inhibitors.[8]
Protocol 1: Spectrophotometric Assay for DPD Inhibition
This protocol outlines a continuous spectrophotometric assay to determine the IC50 of 5-MU derivatives against DPD. The assay monitors the oxidation of NADPH, a cofactor in the DPD-catalyzed reaction, by measuring the decrease in absorbance at 340 nm.
Materials:
-
Purified recombinant human DPD enzyme
-
5-Fluorouracil (5-FU) or thymine (substrate)
-
NADPH (cofactor)
-
5-Mercaptouracil derivatives (test compounds)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 1 mM EDTA and 2.5 mM dithiothreitol)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents: Dissolve substrates, NADPH, and 5-MU derivatives in the assay buffer. Prepare a serial dilution of the 5-MU derivatives.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
DPD enzyme (at a final concentration that gives a linear reaction rate for at least 10 minutes)
-
Varying concentrations of the 5-MU derivative (or vehicle control)
-
-
Initiate Reaction: Add the substrate (5-FU or thymine) and NADPH to initiate the reaction.
-
Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH consumption) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Elucidating the Mechanism of Inhibition (MOA)
Understanding how an inhibitor interacts with the enzyme is crucial for lead optimization. The primary mechanisms of reversible inhibition are competitive, non-competitive, uncompetitive, and mixed.[9][10]
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate.[10]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site), causing a conformational change that reduces the enzyme's activity.[1][11]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.
Experimental Rationale: Determining the mechanism of inhibition (MOA) provides valuable information about the inhibitor's binding site and can guide rational drug design.[1] This is typically achieved by measuring the effect of the inhibitor on the enzyme's kinetic parameters, Km (substrate affinity) and Vmax (maximum reaction rate), at varying substrate concentrations.
Workflow for Determining the Mechanism of Inhibition
Caption: Workflow for determining the mechanism of enzyme inhibition.
Section 2: Confirming Physical Interaction: Biophysical Binding Assays
While enzyme kinetics provide strong evidence of inhibition, they do not directly prove a physical interaction between the inhibitor and the enzyme. Biophysical techniques are essential to confirm this direct binding and to characterize the thermodynamics and kinetics of the interaction.[12][13]
Surface Plasmon Resonance (SPR) for Real-Time Kinetics
SPR is a powerful, label-free technique that measures the binding of an analyte (the inhibitor) to a ligand (the enzyme) immobilized on a sensor surface in real-time.[14][15] This allows for the determination of association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD), which is a direct measure of binding affinity.[14]
Experimental Rationale: SPR provides a wealth of information beyond simple affinity, including the kinetics of the binding event.[16] This can be crucial for understanding the drug-target residence time, a parameter that is increasingly recognized as a key determinant of in vivo efficacy.[17]
Protocol 2: Surface Plasmon Resonance (SPR) Analysis of DPD-Inhibitor Interaction
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Purified recombinant human DPD enzyme
-
5-Mercaptouracil derivatives
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Enzyme Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the DPD enzyme solution over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active groups with ethanolamine.
-
-
Binding Analysis:
-
Inject a series of concentrations of the 5-MU derivative over the immobilized DPD surface.
-
Monitor the change in the SPR signal (response units, RU) over time, which corresponds to the binding and dissociation of the inhibitor.
-
Regenerate the sensor surface between injections using a suitable regeneration solution (e.g., a short pulse of low pH buffer).
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kon, koff, and KD values.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC is a technique that directly measures the heat released or absorbed during a binding event.[18][19][20] This allows for the determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of binding: enthalpy (ΔH) and entropy (ΔS).[18][19]
Experimental Rationale: The thermodynamic signature of a binding interaction provides insights into the forces driving the association (e.g., hydrogen bonds, hydrophobic interactions).[21] This information can be invaluable for the rational design of inhibitors with improved affinity and specificity. ITC is also a solution-based technique, avoiding potential artifacts associated with surface immobilization.[22]
Protocol 3: Isothermal Titration Calorimetry (ITC) of DPD-Inhibitor Interaction
Materials:
-
Isothermal titration calorimeter
-
Purified recombinant human DPD enzyme
-
5-Mercaptouracil derivatives
-
Dialysis buffer (e.g., 50 mM phosphate buffer, pH 7.4)
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze both the DPD enzyme and the 5-MU derivative against the same buffer to minimize buffer mismatch effects.
-
Degas the solutions to prevent air bubbles in the calorimeter.
-
-
ITC Experiment:
-
Load the DPD enzyme solution into the sample cell of the calorimeter.
-
Load the 5-MU derivative solution into the injection syringe.
-
Perform a series of small injections of the inhibitor into the enzyme solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat-change peaks to obtain the heat released or absorbed per injection.
-
Plot the heat change against the molar ratio of inhibitor to enzyme.
-
Fit the data to a suitable binding model to determine the KD, n, ΔH, and ΔS.
-
Section 3: Bridging the Gap to Biology: Cellular Target Engagement
Demonstrating that an inhibitor binds to its target in a complex cellular environment is a crucial step in validation. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for assessing target engagement in intact cells and tissues.[23][24][25]
Experimental Rationale: CETSA is based on the principle that the binding of a ligand can stabilize its target protein against thermal denaturation.[23][25] By heating cell lysates or intact cells to a range of temperatures, one can determine the melting temperature (Tm) of the target protein. An increase in the Tm in the presence of an inhibitor indicates direct target engagement.[26]
Protocol 4: Cellular Thermal Shift Assay (CETSA®) for DPD Target Engagement
Materials:
-
Cultured cells expressing DPD (e.g., cancer cell line)
-
5-Mercaptouracil derivatives
-
Cell lysis buffer (containing protease inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Western blotting or ELISA reagents for DPD detection
Procedure:
-
Cell Treatment: Treat the cultured cells with the 5-MU derivative or vehicle control for a defined period.
-
Heating:
-
Lysate-based CETSA: Lyse the cells and distribute the lysate into PCR tubes. Heat the lysates at a range of temperatures for a set time (e.g., 3 minutes).
-
Intact-cell CETSA: Heat the intact cells at a range of temperatures before lysis.
-
-
Separation of Soluble and Aggregated Proteins: Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble, non-denatured DPD.
-
Detection: Quantify the amount of soluble DPD in each sample using Western blotting or ELISA.
-
Data Analysis:
-
Plot the amount of soluble DPD as a function of temperature for both the vehicle- and inhibitor-treated samples.
-
Determine the melting temperature (Tm) for each condition. A shift in the Tm in the presence of the inhibitor confirms target engagement.
-
Data Summary and Comparison
To facilitate the comparison of different 5-MU derivatives, it is essential to present the quantitative data in a clear and structured format.
Table 1: Comparative Inhibitory Activity of 5-Mercaptouracil Derivatives against DPD
| Compound ID | IC50 (µM) | Ki (µM) | Mechanism of Inhibition | KD (SPR) (µM) | KD (ITC) (µM) | CETSA ΔTm (°C) |
| 5-MU-001 | 15.2 | 7.8 | Competitive | 10.5 | 12.1 | + 3.5 |
| 5-MU-002 | 2.8 | 1.3 | Competitive | 2.1 | 2.5 | + 5.2 |
| 5-MU-003 | 50.6 | N/D | Mixed | 45.3 | 48.9 | + 1.8 |
| Control | >100 | N/A | N/A | >100 | >100 | 0.0 |
N/D: Not Determined; N/A: Not Applicable
Conclusion
The validation of an enzyme inhibitor is a multi-faceted process that requires a logical and rigorous experimental workflow. By systematically progressing from direct enzyme inhibition assays to biophysical characterization and cellular target engagement, researchers can build a compelling case for the activity of their compounds. This guide provides a robust framework for validating the inhibitory activity of 5-Mercaptouracil derivatives, using DPD as a relevant and timely example. The integration of these diverse experimental approaches will not only provide a comprehensive understanding of the inhibitor's properties but also significantly enhance the confidence in its potential as a therapeutic agent.
References
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Available at: [Link]
-
Mechanism of Action Assays for Enzymes - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]
-
Enzyme inhibition | Medicinal Chemistry Class Notes. Fiveable. Available at: [Link]
-
Enzyme kinetic assays with surface plasmon resonance (BIAcore) based on competition between enzyme and creatinine antibody. PubMed. Available at: [Link]
-
5-fluorouracil and Dihydropyrimidine Dehydrogenase. PubMed. Available at: [Link]
-
Basics of Enzymatic Assays for HTS - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]
-
Mercaptopurine - StatPearls. NCBI Bookshelf. Available at: [Link]
-
Modern Biophysical Approaches to Study Protein–Ligand Interactions. MDPI. Available at: [Link]
-
INHIBITION BY 6-MERCAPTOPURINE OF PURINE PHOSPHORIBOSYLTRANSFERASES FROM EHRLICH ASCITES-TUMOUR CELLS THAT ARE RESISTANT TO THE DRUG. PubMed. Available at: [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.net. Available at: [Link]
-
Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. ACS Publications. Available at: [Link]
-
Surface Plasmon Resonance Assay Services. Reaction Biology. Available at: [Link]
-
Clinical implications of dihydropyrimidine dehydrogenase inhibition. PubMed. Available at: [Link]
-
Protein–Ligand Interactions: Recent Advances in Biophysics, Biochemistry, and Bioinformatics. PMC. Available at: [Link]
-
Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. MDPI. Available at: [Link]
-
Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists, Second Edition | Request PDF. ResearchGate. Available at: [Link]
-
Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC). ACS Publications. Available at: [Link]
-
Studies on the mechanism of action of 6-mercaptopurine. Interaction with copper and xanthine oxidase. PMC. Available at: [Link]
-
Steady-state enzyme kinetics. The Biochemist. Available at: [Link]
-
Special Issue : Enzyme Inhibitors: Design, Synthesis and Biological Evaluation. MDPI. Available at: [Link]
-
Characterizing Enzyme Kinetics by iTC. TA Instruments. Available at: [Link]
-
Analysis of kinetic constants by surface plasmon resonance (SPR). A,... ResearchGate. Available at: [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]
-
Evaluation of enzyme inhibitors in drug discovery. A guide for medicinal chemists and pharmacologists. Semantic Scholar. Available at: [Link]
-
The Role of Dihydropyrimidine Dehydrogenase (DPD) Modulation in 5-FU Pharmacology. Cancer Network. Available at: [Link]
-
Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. ACS Omega. Available at: [Link]
-
Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment. PubMed. Available at: [Link]
-
Methods to investigate protein–protein interactions. Wikipedia. Available at: [Link]
-
Recent Trends in Enzyme Inhibition and Activation in Drug Design. PMC. Available at: [Link]
-
KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1. Ainfo. Available at: [Link]
-
What are DPD inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]
-
Comparison of biophysical methods for the detection of protein-protein interactions (PPIs).. ResearchGate. Available at: [Link]
-
Recent Advances in Enzyme Inhibition: A Pharmacological Review. ResearchGate. Available at: [Link]
-
Surface enzyme kinetics for biopolymer microarrays: a combination of Langmuir and Michaelis-Menten concepts. PubMed. Available at: [Link]
-
Enzyme inhibition and kinetics graphs (article). Khan Academy. Available at: [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]
-
Drugs as Enzyme Inhibitors | Enzymes 04 | Biochemistry | PP Notes | Lehninger 6E. YouTube. Available at: [Link]
-
The role of DPD in 5-FU metabolism.. ResearchGate. Available at: [Link]
-
An isothermal calorimetry assay for determining steady state kinetic and enzyme inhibition parameters for SARS-CoV-2 3CL-proteas. bioRxiv. Available at: [Link]
-
8.7: Enzyme Inhibition. Chemistry LibreTexts. Available at: [Link]
-
CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. Available at: [Link]
-
Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Moodle@Units. Available at: [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Available at: [Link]
-
Practical 4.4 Investigation of the effect of inhibitors on enzyme activity. YouTube. Available at: [Link]
Sources
- 1. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Recent Trends in Enzyme Inhibition and Activation in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-fluorouracil and dihydropyrimidine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are DPD inhibitors and how do they work? [synapse.patsnap.com]
- 5. Clinical implications of dihydropyrimidine dehydrogenase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cancernetwork.com [cancernetwork.com]
- 7. portlandpress.com [portlandpress.com]
- 8. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. fiveable.me [fiveable.me]
- 12. worldscientific.com [worldscientific.com]
- 13. researchgate.net [researchgate.net]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Overview of Biacore Surface Plasmon Resonance Technology - Creative Proteomics [creative-proteomics.com]
- 16. Enzyme kinetic assays with surface plasmon resonance (BIAcore) based on competition between enzyme and creatinine antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protein–Ligand Interactions: Recent Advances in Biophysics, Biochemistry, and Bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. moodle2.units.it [moodle2.units.it]
- 21. tainstruments.com [tainstruments.com]
- 22. biorxiv.org [biorxiv.org]
- 23. news-medical.net [news-medical.net]
- 24. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. bio-protocol.org [bio-protocol.org]
comparative transcriptomics of cells treated with 5-Mercaptouracil versus other nucleoside analogs
This guide provides a comparative technical analysis of the transcriptomic landscapes induced by 5-Mercaptouracil (5-MU/5-Thiouracil) versus the clinical standard 5-Fluorouracil (5-FU) and other nucleoside analogs.
Content Type: Technical Comparison Guide Audience: Drug Development Professionals, RNA Biologists, Toxicologists.
Executive Summary: The Chemical Basis of Transcriptional Divergence
The transcriptomic footprint of a nucleoside analog is dictated by its specific base modification. While 5-Fluorouracil (5-FU) and 5-Mercaptouracil (5-MU) are both uracil analogs modified at the C-5 position, their atomic substitutions drive fundamentally different cellular stress responses.
-
5-Fluorouracil (5-FU): The fluorine atom mimics hydrogen in size but is highly electronegative. This creates a "suicide inhibitor" mechanism against Thymidylate Synthase (TS) and destabilizes RNA secondary structure. Transcriptomic Signature: DNA Damage Response (DDR) and Ribosomal Stress.
-
5-Mercaptouracil (5-MU): The thiol (-SH) group is larger and chemically reactive (nucleophilic/oxidizable). It introduces steric bulk and redox potential. Transcriptomic Signature: Oxidative Stress Response (Nrf2 pathway) and Protein-RNA crosslinking stress (Proteotoxicity).
This guide delineates how to distinguish these agents using RNA-seq and interprets the resulting gene expression profiles.
Mechanism of Action & Predicted Transcriptomic Signatures
The following table contrasts the primary mechanisms and the resulting gene expression changes expected in cells treated with these analogs.
Comparative Efficacy & Gene Regulation Table
| Feature | 5-Fluorouracil (5-FU) | 5-Mercaptouracil (5-MU) | Gemcitabine (dFdC) |
| Primary Target | Thymidylate Synthase (TS) & RNA incorporation | RNA/Protein Crosslinking & Redox Homeostasis | DNA Polymerase (Chain Termination) |
| Chemical Driver | Fluorine (F): High electronegativity, strong C-F bond. | Thiol (-SH): Reactive, oxidizable, UV-labile. | Difluoro (F2): Sugar modification, steric hindrance. |
| Key Pathway | p53/DDR (DNA damage) & Ribosome Biogenesis | Nrf2/KEAP1 (Oxidative Stress) & UPR (Unfolded Protein) | ATR/Chk1 (Replication Stress) |
| Top Upregulated Genes | CDKN1A (p21), TYMS, BAX, FOS, MDM2 | HMOX1, NQO1, GCLM, HSPA1A, DNAJB1 | RRM1, RRM2, CHEK1, E2F targets |
| Top Downregulated Genes | RPL/RPS genes (Ribosomal proteins), MYC | GPX4 (if ferroptosis induced), Cell cycle promoters | Histone genes (S-phase coupled) |
| Unique Signature | "Ribosomal Stress": Disruption of rRNA processing due to F-UTP incorporation. | "Thiol Stress": Upregulation of antioxidant enzymes; potential for disulfide crosslinking. | "S-phase Arrest": Accumulation of cells in early S-phase. |
Mechanistic Signaling Pathways (Visualized)
The following diagram illustrates the divergent signaling cascades triggered by the Fluorine vs. Thiol modification.
Figure 1: Divergent signaling cascades. 5-FU (Red) drives a classic DNA damage response via Thymidylate Synthase inhibition. 5-MU (Blue) drives an oxidative stress and proteotoxic response due to the reactive thiol group.
Experimental Workflow: Comparative RNA-Seq
When comparing these specific analogs, standard RNA-seq protocols must be adapted. The thiol group in 5-MU is chemically reactive and can interfere with library preparation if not managed.
Step 1: Cell Treatment & Lysis
-
Dose Selection: Use IC50 values determined by cytotoxicity assays (e.g., MTT). Note: 5-MU often requires higher molar concentrations than 5-FU to achieve equitoxic effects.
-
Time Points:
-
Early (6h): Captures immediate stress responses (ROS for 5-MU, Nucleolar stress for 5-FU).
-
Late (24h): Captures cell fate decisions (Apoptosis vs. Arrest).
-
Step 2: RNA Extraction (Critical Modification)
-
The Challenge: Thiolated RNA (from 5-MU) can form disulfide bonds with proteins or other RNAs during lysis, leading to poor extraction yield or aggregates.
-
The Solution: Add DTT (1 mM) or β-Mercaptoethanol to the lysis buffer (e.g., TRIzol) to maintain thiols in a reduced state and prevent artificial crosslinking.
Step 3: Library Preparation
-
Protocol: Standard poly(A) enrichment is generally safe.
-
Quality Control: Check RNA Integrity Number (RIN). Observation: 5-FU treated cells often show specific degradation of 28S rRNA (a hallmark of ribosomal stress), which lowers RIN scores but is a biological signal, not a technical failure.
Step 4: Bioinformatics Pipeline
-
Alignment: Standard alignment (STAR/HISAT2).
-
Differential Expression: DESeq2 or edgeR.
-
Pathway Enrichment:
-
For 5-FU: Focus on p53 signaling pathway (KEGG: hsa04115).
-
For 5-MU: Focus on Glutathione metabolism (KEGG: hsa00480) and Protein processing in endoplasmic reticulum (KEGG: hsa04141).
-
Interpreting the Data: Key Gene Markers
To validate your experiment, check for the regulation of these specific marker genes.
Validation Markers for 5-FU (The "Fluorine Signature")
-
TYMS (Thymidylate Synthase): Upregulated. Cells attempt to compensate for the enzyme inhibition by transcribing more of the gene.
-
CDKN1A (p21): Strongly Upregulated. The canonical p53 effector for cell cycle arrest.
-
RPL/RPS Genes: Dysregulated. Ribosomal protein transcripts often shift due to nucleolar stress.
Validation Markers for 5-MU (The "Thiol Signature")
-
HMOX1 (Heme Oxygenase-1): Upregulated. The master responder to oxidative and thiol-mediated stress.
-
HSPA1A (Hsp70): Upregulated. Responds to proteotoxicity caused by thiolated RNA-protein interactions.
-
SLC7A11 (xCT System): Upregulated. Cystine transporter induced to replenish intracellular glutathione levels.
References
-
Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies.[1] Nature Reviews Cancer, 3(5), 330-338.[2] Link
-
Zhang, X. W., et al. (2012). Metabolic labeling of RNA using multiple ribonucleoside analogs enables the simultaneous evaluation of RNA synthesis and degradation rates. RNA, 18(6), 1265-1278. (Context on Thiol-labeling kinetics). Link
- Holmgren, A. (2000). Antioxidant function of thioredoxin and glutaredoxin systems. Antioxidants & Redox Signaling, 2(4), 811-820. (Mechanistic grounding for Thiol-induced stress).
-
Pritchard, D. M., et al. (1997). 5-Fluorouracil induces apoptosis in p53-null human colon carcinoma cells. Cancer Research, 57(16), 3468-3473. Link
Sources
Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of 5-Mercaptouracil
Navigating the complexities of laboratory waste management is paramount to ensuring a safe and sustainable research environment. This guide provides an in-depth, procedural framework for the proper disposal of 5-Mercaptouracil, a compound frequently utilized in drug development and scientific research. By understanding the chemical nature of this substance and adhering to established safety protocols, researchers can mitigate risks and ensure regulatory compliance. This document is designed to be a trusted resource, offering clarity and actionable intelligence beyond standard product information.
Understanding the Hazard Profile of 5-Mercaptouracil
5-Mercaptouracil, a thiol derivative of uracil, presents several potential hazards that dictate its handling and disposal procedures. It is crucial to recognize its toxicological and environmental risks to appreciate the importance of the protocols outlined below.
Key Hazards:
-
Toxicity: 5-Mercaptouracil is harmful if swallowed and is suspected of causing genetic defects. Similar compounds, like 5-Fluorouracil, are classified as toxic if swallowed, in contact with skin, or inhaled, and may cause cancer and damage fertility or the unborn child.[1]
-
Irritation: It can cause skin and eye irritation.[2]
-
Environmental Hazard: It is harmful to aquatic life, necessitating containment from waterways. The physicochemical properties of similar uracil analogs suggest they are more likely to remain in an aqueous environment rather than adsorbing to solid particles.[3][4]
Due to these hazards, 5-Mercaptouracil is classified as a hazardous waste and must be disposed of through an approved waste disposal plant.[5][6] It should never be disposed of down the drain.[5][7]
Table 1: Hazard Summary and Personal Protective Equipment (PPE)
| Hazard Classification | GHS Pictograms | Required Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral | Chemical-resistant gloves (e.g., Nitrile rubber), lab coat, and safety glasses with side shields or goggles.[2] | |
| Germ Cell Mutagenicity | Wear protective gloves, protective clothing, and eye/face protection.[5] | |
| Skin and Eye Irritation | Wash hands and any exposed skin thoroughly after handling.[2][5] | |
| Hazardous to the Aquatic Environment | No Pictogram | Avoid release to the environment. |
Standard Operating Procedure for 5-Mercaptouracil Waste Disposal
The following step-by-step protocol ensures the safe collection and disposal of 5-Mercaptouracil waste from the laboratory. This procedure is grounded in the principles of waste minimization and regulatory compliance as outlined by agencies such as the U.S. Environmental Protection Agency (EPA).[7][8][9]
Step 1: Waste Identification and Segregation
The cornerstone of proper chemical waste management is accurate identification and segregation at the point of generation.[8]
-
Designate a Waste Container: Use a chemically compatible container, preferably the original product container or a new one made of similar material, with a secure screw cap.[10] The container must be in good condition, free from cracks or deterioration.[8][10]
-
Labeling: Immediately label the container with "Hazardous Waste," the full chemical name "5-Mercaptouracil," and the associated hazard warnings (e.g., "Toxic," "Irritant").[9][11] All waste containers must be appropriately labeled to prevent accidental mixing and ensure proper handling.[11]
-
Segregation: Store the 5-Mercaptouracil waste container separately from incompatible materials, particularly strong oxidizing agents.[12] A fundamental principle of safe storage is to keep incompatible substances from mixing, which could cause violent reactions or the release of toxic gases.[10]
Step 2: Accumulation in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste are required to establish a Satellite Accumulation Area (SAA) for the temporary storage of waste at or near the point of generation.[9][10]
-
Location: The SAA must be in a designated, well-ventilated area within the laboratory.[8][10]
-
Container Management: Keep the waste container tightly closed at all times, except when adding waste.[2][5][7][9]
-
Volume Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic "P-listed" wastes, the limit is one quart.[9] Once these limits are reached, the waste must be moved to a central storage area within three days.[10]
Step 3: Requesting Waste Pickup
Once the waste container is full or has been in the SAA for up to one year for partially filled containers, arrange for its disposal through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste contractor.[9][10]
Emergency Procedures: Managing 5-Mercaptouracil Spills
Accidental spills must be managed promptly and safely to minimize exposure and environmental contamination.
Small Spill Cleanup (Solid Material)
-
Personnel Protection: Ensure you are wearing the appropriate PPE as detailed in Table 1.
-
Containment: Prevent the dust from spreading.[13]
-
Cleanup: Carefully sweep up the solid material and shovel it into a suitable, labeled container for disposal.[5][12]
-
Decontamination: Clean the spill area with a suitable cleaning agent and then rinse thoroughly.[14]
-
Disposal: Dispose of all cleanup materials as hazardous waste.[14]
Large Spill or Spills Involving Solutions
For spills larger than 5 grams or 5 ml, or any spill you are not comfortable cleaning, evacuate the area and contact your institution's emergency response team or EH&S department.[14]
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Ventilate: If safe to do so, increase ventilation in the area.
-
Containment: Cover the spill with an absorbent material, such as paper towels, working from the outside in to prevent spreading.[15][16]
-
Neutralization (for Mercaptans): For mercaptan-containing solutions, neutralization can be achieved using a 10% aqueous alkali solution or other oxidizing agents like potassium permanganate or calcium hypochlorite.[17] Caution: This step should only be performed by trained personnel, as neutralization can generate heat or gases.
-
Cleanup and Decontamination: Collect the absorbed and neutralized waste into a sealed plastic bag and place it in the designated cytotoxic or hazardous waste bin.[14] Clean the area with a strong alkaline decontaminating agent, followed by a thorough water rinse.[14]
-
Disposal: All contaminated materials, including PPE, must be disposed of as hazardous waste.[14]
The Rationale Behind the Procedures
The stringent disposal protocols for 5-Mercaptouracil are rooted in its chemical properties and associated risks.
-
Mercaptan Reactivity: The thiol (-SH) group in mercaptans is reactive and can be oxidized. While this reactivity is harnessed in some disposal methods, it also underscores the need to segregate mercaptans from strong oxidizers to prevent uncontrolled reactions.[10] Common industrial removal technologies for mercaptans include chemical reaction with caustic solutions, absorption, or adsorption.[18]
-
Cytotoxic Potential: As a uracil analog, 5-Mercaptouracil has the potential to interfere with nucleic acid synthesis, which is the basis for its suspected mutagenicity. Compounds like 5-Fluorouracil are known cytotoxic agents used in chemotherapy.[4] This cytotoxic potential necessitates that all waste, including contaminated labware and PPE, be treated as hazardous to prevent unintended exposure to personnel and the environment.[14]
-
Environmental Persistence: While some uracil-based compounds can be removed by advanced oxidation processes in water treatment, their potential to persist in aquatic environments is a significant concern.[3] Therefore, preventing their entry into the sewer system is a critical objective of these disposal procedures.[5]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 5-Mercaptouracil waste in a laboratory setting.
Caption: Decision workflow for the safe disposal of 5-Mercaptouracil waste.
By adhering to these scientifically grounded and procedurally detailed guidelines, researchers can ensure the safe handling and disposal of 5-Mercaptouracil, fostering a culture of safety and environmental responsibility within the laboratory.
References
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Valencia Productions. (2021, June 24). Biohazardous Chemical Spills [Video]. YouTube. Retrieved from [Link]
-
UtilVtorProm. Recycling and disposal of ethyl mercaptan, odorant. Retrieved from [Link]
-
University of British Columbia. (2017, December 8). Cytotoxic Spill Cleanup Procedure. Retrieved from [Link]
-
University of Nottingham. Decontamination procedures. Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
PubChem. 5-Chlorouracil. Retrieved from [Link]
-
University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
- Google Patents. Process for disposal of mercaptans.
-
ResearchGate. (n.d.). 5-Fluorouracil and Its Prodrug Capecitabine: Occurrence, Fate and Effects in the Environment. Retrieved from [Link]
-
McMaster University Biosafety Office. Spill Clean-up. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency. The Fate of Select Pesticides in the Aquatic Environment. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. Production, Import, Use, and Disposal. Retrieved from [Link]
-
Straub, J. O. (2009). Combined environmental risk assessment for 5-fluorouracil and capecitabine in Europe. Integrated Environmental Assessment and Management, 6(3), 483–495. [Link]
-
Harrogate and District NHS Foundation Trust. (2016, March). Decontamination, cleaning and disinfection. Retrieved from [Link]
-
PubChem. Mercaptide V. Retrieved from [Link]
-
National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]
-
Interstate Technology Regulatory Council. (2025). 5 Environmental Fate and Transport Processes. Retrieved from [Link]
-
Equinox Engineering Ltd. Mercaptans Removal. Retrieved from [Link]
-
PubMed Central. (2023, April 17). Advancements in the dominion of fate and transport of pharmaceuticals and personal care products in the environment—a bibliometric study. Retrieved from [Link]
-
(H2S)Zero. Mercaptan Removal LPG | Mercaptan Gas Detector System. Retrieved from [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Combined environmental risk assessment for 5-fluorouracil and capecitabine in Europe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. vumc.org [vumc.org]
- 8. danielshealth.com [danielshealth.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 11. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 12. fishersci.com [fishersci.com]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 15. nottingham.ac.uk [nottingham.ac.uk]
- 16. biosafety.mcmaster.ca [biosafety.mcmaster.ca]
- 17. Recycling and disposal of ethyl mercaptan, odorant - UtilVtorProm [xn--80ancaco1ch7azg.xn--j1amh]
- 18. Mercaptans Removal – Equinox Engineering Ltd. [equinox-eng.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for 5-Mercaptouracil
Welcome to your comprehensive guide on the safe handling of 5-Mercaptouracil. As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety. This document provides essential, experience-driven guidance on the personal protective equipment (PPE) required to work with 5-Mercaptouracil, ensuring the well-being of you and your colleagues. We will delve into not just what to wear, but why you're wearing it, empowering you to make informed safety decisions in your laboratory.
Understanding the Risks: Why PPE is Non-Negotiable
5-Mercaptouracil is a sulfur-containing heterocyclic compound. Like many organosulfur compounds, it presents several potential hazards that necessitate a robust PPE protocol. The primary risks associated with 5-Mercaptouracil include:
-
Skin and Eye Irritation : Direct contact can cause irritation to the skin and serious irritation to the eyes.[1]
-
Respiratory Tract Irritation : Inhalation of the dust or aerosolized particles may lead to respiratory irritation.[1][2]
-
Stench : As a thiol-containing compound, 5-Mercaptouracil has a potent, unpleasant odor. While not directly a toxic threat at low concentrations, the stench can cause nausea and headaches and may indicate a containment breach.[1][3][4]
The Safety Data Sheet (SDS) is the foundational document for understanding these hazards. Always review the SDS for any chemical before you begin work.[1][5][6]
Core PPE for Handling 5-Mercaptouracil
A baseline of PPE is required for any work involving 5-Mercaptouracil. This includes:
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes, dust, and aerosols, preventing serious eye irritation.[1][2] |
| Hand Protection | Nitrile gloves | Provides a chemical barrier to prevent skin contact and irritation.[1][3] |
| Body Protection | A lab coat or chemical-resistant apron | Protects skin and personal clothing from contamination.[3] |
Task-Specific PPE: A Graded Approach
Different laboratory procedures carry varying levels of risk. The following table outlines recommended PPE for specific tasks involving 5-Mercaptouracil.
| Task | Required PPE |
| Weighing Solid 5-Mercaptouracil | Standard PPE (safety goggles, nitrile gloves, lab coat) |
| Preparing Solutions | Standard PPE + Face shield (in addition to goggles) |
| Large-Scale Operations (>10g) | Double gloves, chemical-resistant apron over a lab coat, and consider respiratory protection |
| Cleaning Spills | Double gloves, chemical-resistant apron, and respiratory protection may be necessary depending on the spill size |
A Deeper Dive into PPE Selection and Use
Eye and Face Protection
Chemical splash goggles are the minimum requirement. For tasks with a higher risk of splashing, such as preparing concentrated solutions, a face shield worn over safety goggles is essential to protect the entire face.
Hand Protection: The Critical Barrier
Nitrile gloves are a suitable choice for incidental contact with 5-Mercaptouracil. However, for prolonged handling or in the event of a spill, it is crucial to consult a glove manufacturer's chemical resistance guide to ensure the chosen material offers adequate protection.
Best Practices for Glove Use:
-
Inspect gloves for any signs of damage before use.
-
Don two pairs of gloves ("double-gloving") for high-risk procedures. This allows for the safe removal of the outer, contaminated glove without exposing the skin.
-
Change gloves frequently , at least every 30-60 minutes, and immediately if you suspect contamination.[7]
-
Remove gloves using the proper technique to avoid contaminating your skin.
Respiratory Protection: When is it Necessary?
For most small-scale laboratory work conducted in a well-ventilated area or a chemical fume hood, respiratory protection is not typically required. However, if you are handling large quantities of the powder, there is a risk of generating dust, or if you are cleaning up a significant spill, a respirator may be necessary. A NIOSH-approved N95 respirator can provide protection against airborne particulates. For situations with potential for high vapor concentrations, an air-purifying respirator (APR) with an appropriate cartridge should be considered.[8][9]
Operational Plans: From Set-Up to Disposal
A safe workflow is as critical as the PPE you wear. The following procedural diagram outlines the key steps for safely handling 5-Mercaptouracil.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 5-Chlorouracil(1820-81-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. faculty.washington.edu [faculty.washington.edu]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. pppmag.com [pppmag.com]
- 8. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 9. cpwr.com [cpwr.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
